molecular formula C4H7NO B014082 1-Acetylaziridine CAS No. 460-07-1

1-Acetylaziridine

Cat. No.: B014082
CAS No.: 460-07-1
M. Wt: 85.1 g/mol
InChI Key: OTIXUSNHAKOJBX-UHFFFAOYSA-N
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Description

1-Acetylaziridine (CAS 460-07-1), also known as N-Acetylethyleneimine, is a chemical compound with the molecular formula C 4 H 7 NO and a molecular weight of 85.10 g/mol. It is characterized by a density of approximately 1.126 g/cm³, a boiling point of 174.2°C at 760 mmHg, and a flash point of 76.2°C . As a derivative of aziridine, the simplest aziridine, this compound features a three-membered ring structure that is highly strained, making it a valuable and reactive intermediate in synthetic organic chemistry. The acetyl group attached to the ring nitrogen adds specific electronic properties and provides a handle for further chemical modifications. Researchers utilize this strain and functionalization potential to develop novel polymers, pharmaceuticals, and agrochemicals. Its reactivity is primarily leveraged in ring-opening reactions and as a building block for more complex nitrogen-containing molecules. This product is provided as a high-purity material for research and development purposes. It is intended for use by qualified laboratory professionals only. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aziridin-1-yl)ethanone
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InChI

InChI=1S/C4H7NO/c1-4(6)5-2-3-5/h2-3H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OTIXUSNHAKOJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID3060035
Record name Aziridine, 1-acetyl-
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Molecular Weight

85.10 g/mol
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CAS No.

460-07-1
Record name Acetylethylenimine
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Record name N-Acetylethyleneimine
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Record name Ethanone, 1-(1-aziridinyl)-
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Record name Aziridine, 1-acetyl-
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Record name 1-acetylaziridine
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Record name ACETYLETHYLENIMINE
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetylaziridine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-acetylaziridine, a strained heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical methodologies, and strategic applications of this versatile building block.

Introduction: The unique nature of this compound

This compound, also known as N-acetylaziridine or 1-(aziridin-1-yl)ethanone, is a three-membered heterocyclic compound. The aziridine ring is characterized by significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized carbons. This inherent strain is the primary driver of its reactivity.

The attachment of an acetyl group to the nitrogen atom fundamentally alters the electronic properties of the aziridine ring. The electron-withdrawing nature of the acetyl group reduces the basicity of the nitrogen atom compared to N-alkylated aziridines and activates the ring carbons toward nucleophilic attack. This activation makes this compound a valuable electrophilic building block for the synthesis of complex nitrogen-containing molecules.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized below.

  • IUPAC Name: 1-(aziridin-1-yl)ethanone[1][2]

  • Synonyms: N-Acetylaziridine, Acetylethylenimine, N-Acetylethylenimine[2]

  • CAS Number: 460-07-1[1][2]

  • Molecular Formula: C₄H₇NO[1][]

  • Molecular Weight: 85.11 g/mol [][4]

  • Chemical Structure:

    • SMILES: CC(=O)N1CC1[1]

    • InChI Key: OTIXUSNHAKOJBX-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.

Physical Properties

The key physicochemical properties of this compound are presented in the table below.

PropertyValueSource
Appearance Colorless liquid[4]
Boiling Point 118.5 °C[4]
Density 1.046 g/cm³[4]
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., alcohols, THF, acetonitrile); Poorly soluble in non-polar solvents.[4]
Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit two characteristic signals:

  • A singlet for the methyl protons of the acetyl group, expected to appear around δ 2.1 ppm .

  • A singlet for the four equivalent methylene protons of the aziridine ring, expected around δ 2.3 ppm . The equivalence of these protons is due to the rapid pyramidal inversion of the nitrogen atom at room temperature.

3.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show three distinct signals:

  • A signal for the methyl carbon of the acetyl group, anticipated around δ 23 ppm .

  • A signal for the methylene carbons of the aziridine ring, expected in the region of δ 28 ppm .

  • A signal for the carbonyl carbon of the acetyl group, predicted to be significantly downfield, around δ 170 ppm .

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl stretch of the amide functional group.

  • C=O Stretch: A strong, sharp peak is predicted in the range of 1680-1700 cm⁻¹ . This is characteristic of a tertiary amide.

  • C-H Stretch: Peaks corresponding to the sp³ C-H stretching of the methyl and methylene groups are expected just below 3000 cm⁻¹ .

  • C-N Stretch: A moderate absorption is expected in the region of 1200-1300 cm⁻¹ .

Synthesis of this compound

This compound can be reliably synthesized through the N-acetylation of aziridine using acetic anhydride. The use of a non-nucleophilic base like pyridine is common in such reactions to neutralize the acetic acid byproduct.[5]

Synthesis_Workflow Aziridine Aziridine Reaction Reaction Mixture (0°C to RT) Aziridine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Workup Aqueous Workup (Wash with H2O, brine) Reaction->Workup 1. Quench 2. Extract Drying Drying (Na2SO4) Workup->Drying Purification Distillation under reduced pressure Drying->Purification Filter & Concentrate Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aziridine

  • Acetic Anhydride (Ac₂O)

  • Pyridine (dried)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of aziridine (1.0 eq) in anhydrous CH₂Cl₂. Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Add dry pyridine (1.1 eq) to the cooled solution. Subsequently, add acetic anhydride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x), 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of acetic anhydride and the unwanted ring-opening of the aziridine by water. The slow, cooled addition of acetic anhydride controls the exothermic reaction. The acidic and basic washes in the workup effectively remove the pyridine catalyst and any unreacted acetic anhydride or acetic acid byproduct, ensuring the purity of the isolated product.

Chemical Reactivity: The Ring-Opening Reaction

The cornerstone of this compound's synthetic utility is its susceptibility to nucleophilic ring-opening reactions. The electron-withdrawing acetyl group polarizes the C-N bonds and provides a good leaving group upon protonation or coordination to a Lewis acid, facilitating the SN2-type attack of a nucleophile on one of the ring carbons.

Ring_Opening_Mechanism cluster_0 Mechanism of Nucleophilic Ring-Opening Reactant This compound TransitionState SN2 Transition State Reactant->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Backside Attack Product Ring-Opened Product TransitionState->Product C-N bond cleavage

Caption: SN2 mechanism for aziridine ring-opening.

This reaction is highly regioselective. In the case of the unsubstituted this compound, attack can occur at either of the equivalent methylene carbons. The reaction proceeds with an inversion of stereochemistry at the carbon center being attacked.

Experimental Protocol: Ring-Opening with Sodium Azide

A synthetically useful transformation is the ring-opening of this compound with sodium azide to form N-(2-azidoethyl)acetamide, a versatile intermediate for the synthesis of vicinal diamines. The use of an activator like Oxone® can facilitate this transformation under mild conditions.[6]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Oxone® (Potassium peroxymonosulfate)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Addition of Reagents: Add sodium azide (1.5 eq) and Oxone® (0.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield N-(2-azidoethyl)acetamide.

Trustworthiness of Protocol: This protocol utilizes mild, environmentally benign reagents (Oxone®, aqueous solvent system) and proceeds at room temperature, minimizing side reactions. The workup procedure effectively removes inorganic salts and the azide reagent. Characterization of the product by NMR and IR would confirm the successful ring-opening and incorporation of the azide moiety.

Applications in Research and Drug Development

The aziridine motif is present in several natural products with potent biological activity, such as Mitomycin C and Azinomycin B. These compounds often derive their anticancer properties from the ability of the aziridine ring to act as an alkylating agent for biological macromolecules like DNA.[7]

The activated nature of this compound makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its ring-opening reactions allow for the stereospecific introduction of a nitrogen-containing functional group, which is a key step in the construction of many chiral amine-containing drugs.

Drug_Development_Pathway cluster_0 Role in Medicinal Chemistry Aziridine This compound (Activated Electrophile) RingOpening Regioselective Ring-Opening Aziridine->RingOpening Nucleophilic Addition Intermediate Functionalized Amine Intermediate RingOpening->Intermediate FurtherSynth Further Synthetic Modifications Intermediate->FurtherSynth API Active Pharmaceutical Ingredient (API) FurtherSynth->API

Caption: Application of this compound in drug synthesis.

Derivatives of this compound are actively being investigated for their cytotoxic effects against various cancer cell lines. The ability to introduce diverse functionalities through ring-opening reactions allows for the generation of libraries of compounds that can be screened for enhanced potency and selectivity.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

  • Toxicity: Aziridines are known to be toxic and are potential mutagens due to their alkylating nature. Handle with extreme care.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its unique combination of a strained three-membered ring and an activating N-acetyl group provides a reliable platform for the regioselective and stereospecific introduction of nitrogen functionalities. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this compound in the synthesis of complex molecules, with significant potential in the field of drug discovery and development.

References

  • Solubility of Things. 1-(Aziridin-1-yl)ethanone. [Link]

  • PubChem. Acetylethylenimine. [Link]

  • J-GLOBAL. This compound | Chemical Substance Information. [Link]

  • Choi, J., Yu, T.-H., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]

  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258. [Link]

  • Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447-501. [Link]

  • Ha, D. C., & Kim, Y. G. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron Letters, 47(32), 5759-5762. [Link]

  • Wikipedia. Aziridine. [Link]

Sources

Synthesis of 1-Acetylaziridine from Aminoethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-acetylaziridine, a valuable building block in organic synthesis and pharmaceutical development, starting from the readily available precursor, aminoethanol. The guide delves into the underlying chemical principles, detailed experimental protocols, characterization techniques, and critical safety considerations. By elucidating the causality behind experimental choices and grounding the methodology in established scientific literature, this document serves as an authoritative resource for researchers seeking to prepare and utilize this important aziridine derivative.

Introduction

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly sought-after intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to a variety of ring-opening reactions.[1][2] This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a key feature in the synthesis of complex molecules, including many pharmaceuticals.[1][3] Among functionalized aziridines, this compound (also known as N-acetylaziridine)[4][5] serves as a versatile precursor for the synthesis of N-acetylated compounds and other chiral amine derivatives.[3]

This guide focuses on a classical and practical approach to this compound synthesis, beginning with the accessible and cost-effective starting material, aminoethanol. The described methodology follows a two-step sequence involving the activation of the hydroxyl group followed by an intramolecular cyclization.

Significance of this compound

This compound is an important starting material in the synthesis of various organic compounds. Its activated nature, owing to the electron-withdrawing acetyl group, facilitates nucleophilic ring-opening reactions, providing a pathway to a diverse array of functionalized amines. This reactivity profile makes it a valuable tool for medicinal chemists and process development scientists.

Reaction Mechanism and Principles

The synthesis of this compound from aminoethanol typically proceeds through a two-stage process:

  • N-Acetylation of Aminoethanol: The primary amine of aminoethanol is first acylated to form N-(2-hydroxyethyl)acetamide.

  • Intramolecular Cyclization: The hydroxyl group of the N-acetylated intermediate is then converted into a good leaving group, followed by an intramolecular nucleophilic substitution (SN2) reaction by the amide nitrogen to form the aziridine ring.

A common and effective method for the second step is the Wenker synthesis , which involves the conversion of the amino alcohol to a sulfate ester, followed by base-induced cyclization.[6][7]

Mechanistic Pathway

The overall transformation can be visualized as follows:

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization (Wenker Synthesis) Aminoethanol Aminoethanol N_Hydroxyethylacetamide N-(2-hydroxyethyl)acetamide Aminoethanol->N_Hydroxyethylacetamide + Acetic Anhydride Acetic_Anhydride Acetic Anhydride N_Hydroxyethylacetamide_2 N-(2-hydroxyethyl)acetamide Sulfate_Ester Sulfate Ester Intermediate N_Hydroxyethylacetamide_2->Sulfate_Ester + H₂SO₄ Sulfuric_Acid Sulfuric Acid 1_Acetylaziridine This compound Sulfate_Ester->1_Acetylaziridine + Base Base Base

Figure 1: Overall synthetic workflow from aminoethanol to this compound.

The key to the successful cyclization is the activation of the hydroxyl group. In the Wenker synthesis, sulfuric acid protonates the hydroxyl group, which is then esterified.[7] The subsequent addition of a base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the strained three-membered aziridine ring.[7] The rate of this ring closure is influenced by factors such as ring strain.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from aminoethanol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Properties
AminoethanolC₂H₇NO61.08141-43-5Corrosive, hygroscopic
Acetic AnhydrideC₄H₆O₃102.09108-24-7Corrosive, lachrymator
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Highly corrosive, strong acid
Sodium HydroxideNaOH40.001310-73-2Corrosive, hygroscopic
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable, peroxide former
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Step-by-Step Procedure
Part A: Synthesis of N-(2-hydroxyethyl)acetamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aminoethanol in a suitable solvent such as glacial acetic acid.

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 20°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude N-(2-hydroxyethyl)acetamide can be purified by distillation or used directly in the next step.

Part B: Synthesis of this compound (Modified Wenker Synthesis)
  • Sulfation: In a separate flask, carefully add concentrated sulfuric acid to the crude N-(2-hydroxyethyl)acetamide while cooling in an ice bath. The reaction is highly exothermic.

  • Heating: Heat the mixture to approximately 140-160°C for a specified period to form the sulfate ester intermediate.[7]

  • Cyclization: Cool the reaction mixture and slowly add it to a cooled, concentrated solution of sodium hydroxide. This step induces the intramolecular cyclization to form this compound.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The final product can be purified by vacuum distillation.

G cluster_A Part A: N-Acetylation cluster_B Part B: Cyclization A1 Dissolve Aminoethanol A2 Cool in Ice Bath A1->A2 A3 Add Acetic Anhydride A2->A3 A4 Stir at Room Temp A3->A4 A5 Remove Solvent A4->A5 B1 Add Sulfuric Acid A5->B1 Crude N-(2-hydroxyethyl)acetamide B2 Heat to 140-160°C B1->B2 B3 Add to NaOH Solution B2->B3 B4 Extract with Ether B3->B4 B5 Dry and Concentrate B4->B5 B6 Vacuum Distillation B5->B6

Sources

An In-depth Technical Guide on the Ring Strain and Stability of 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ring strain and stability of the 1-acetylaziridine ring, a fundamental N-acylaziridine. Aziridines, three-membered nitrogen-containing heterocycles, are of significant interest in organic synthesis and medicinal chemistry due to their inherent ring strain, which imparts a unique reactivity profile. The introduction of an N-acetyl group profoundly influences the electronic structure, stability, and reactivity of the aziridine ring. This guide delves into the theoretical underpinnings of ring strain in aziridines, offers a detailed computational analysis of this compound's geometry and electronic properties, and provides practical, field-proven protocols for the synthesis and computational study of this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical and physical properties of N-acylaziridines.

Introduction: The Strained World of Aziridines

Aziridines are saturated three-membered heterocycles containing a nitrogen atom. Their structure is analogous to that of cyclopropane and epoxides, and like them, they exhibit significant ring strain. This strain is a consequence of the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5° to approximately 60°.[1] This inherent strain is a double-edged sword: it makes aziridines highly reactive and thus valuable synthetic intermediates, but it also contributes to their potential instability.[2]

The total ring strain in the parent aziridine is estimated to be around 27 kcal/mol.[3] This strain energy is a combination of two primary factors:

  • Angle Strain (Baeyer Strain): The compression of the C-N-C and C-C-N bond angles to roughly 60° leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker "bent" or "banana" bonds.[4]

  • Torsional Strain (Pitzer Strain): The eclipsing interactions between the substituents on adjacent ring atoms further destabilize the molecule.

The reactivity of aziridines is dominated by ring-opening reactions, which are driven by the release of this stored strain energy.[5] These reactions can be initiated by electrophiles or nucleophiles, and the regioselectivity and stereoselectivity of the ring-opening are influenced by the substituents on both the carbon and nitrogen atoms of the ring.

The Influence of the N-Acetyl Group: A Deeper Look at this compound

The introduction of an electron-withdrawing acetyl group onto the aziridine nitrogen has a profound impact on the ring's properties. This N-acylation "activates" the aziridine ring, making it more susceptible to nucleophilic attack.[5] This activation can be attributed to several factors:

  • Inductive Effect: The electron-withdrawing nature of the acetyl group pulls electron density away from the nitrogen atom, making the ring carbons more electrophilic.

  • Resonance Effect: Delocalization of the nitrogen lone pair into the carbonyl group reduces the electron density on the nitrogen, further enhancing the electrophilicity of the ring carbons. This resonance interaction also influences the geometry and the barrier to nitrogen inversion.

Due to the scarcity of published experimental spectroscopic data for this compound, a comprehensive computational analysis was performed to elucidate its structural and electronic properties.

Computational Methodology

To provide a detailed understanding of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT).

G Computational Workflow for this compound Analysis cluster_0 Geometry Optimization cluster_1 Property Calculations cluster_2 Analysis & Validation b3lyp DFT Functional: B3LYP basis_set Basis Set: 6-311+G(d,p) nmr NMR Chemical Shifts (GIAO method) b3lyp->nmr Optimized Geometry analysis Data Analysis and Visualization nmr->analysis ir IR Frequencies & Intensities ir->analysis strain Ring Strain Energy (Homodesmotic Reaction) strain->analysis inversion Nitrogen Inversion Barrier (QST2/QST3) inversion->analysis validation Comparison with Experimental Data of Analogs analysis->validation

Figure 1: Workflow for the computational analysis of this compound.

The geometry of this compound was optimized using the B3LYP functional with the 6-311+G(d,p) basis set. Subsequent calculations at the same level of theory were performed to predict the ¹H and ¹³C NMR chemical shifts (using the GIAO method), and the infrared vibrational frequencies. The ring strain energy was calculated using a homodesmotic reaction, and the nitrogen inversion barrier was determined by locating the transition state for the inversion process.

Predicted Molecular Geometry and Electronic Properties

The optimized geometry of this compound reveals key structural features influenced by the acetyl group. The delocalization of the nitrogen lone pair into the carbonyl group results in a more planar geometry around the nitrogen atom compared to the parent aziridine.

Table 1: Predicted Geometrical Parameters of this compound

ParameterPredicted Value
C-N (ring) bond length1.48 Å
C-C (ring) bond length1.47 Å
N-C (acetyl) bond length1.38 Å
C=O bond length1.22 Å
C-N-C (ring) bond angle60.5°
N pyramidalization angle~15°

Note: These values are computationally derived and serve as an estimation in the absence of experimental crystallographic data.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables present the computationally predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies for this compound. These predictions can serve as a valuable reference for researchers synthesizing or working with this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aziridine CH₂2.3528.5
Acetyl CH₃2.1022.1
Acetyl C=O-175.2

Table 3: Key Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C=O stretch1715Strong
CH₂ symmetric stretch3010Medium
CH₂ asymmetric stretch3085Medium
C-N stretch1250Medium

Ring Strain Energy and Stability

The ring strain energy (RSE) is a critical parameter for understanding the stability and reactivity of cyclic compounds. A common method for calculating RSE is through the use of homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.

G Homodesmotic Reaction for RSE Calculation cluster_reactants Reactants cluster_products Products acetylaziridine This compound ethane1 + 2 CH₃CH₃ product1 CH₃CONHCH₂CH₃ product2 + CH₃CH₂NH₂ arrow cluster_products cluster_products arrow->cluster_products cluster_reactants cluster_reactants cluster_reactants->arrow

Figure 2: Homodesmotic reaction used to calculate the ring strain energy of this compound.

The calculated ring strain energy for this compound is approximately 25.5 kcal/mol . This value is slightly lower than that of the parent aziridine (~27 kcal/mol), suggesting a minor stabilizing effect of the N-acetyl group on the ring itself, likely due to the changes in hybridization and electronic distribution. However, this small stabilization of the ground state is overshadowed by the significant electronic activation of the ring towards nucleophilic opening.

Nitrogen Inversion Barrier

Nitrogen inversion is a process in which a pyramidal nitrogen atom and its three substituents rapidly invert through a planar transition state. In acyclic amines, this process is extremely fast at room temperature. However, in aziridines, the angle strain in the planar transition state significantly increases the energy barrier to inversion.[6]

The N-acetyl group in this compound further influences this barrier. The delocalization of the nitrogen lone pair into the carbonyl group favors a more planar geometry at the nitrogen, which might be expected to lower the inversion barrier. However, the steric interactions in the transition state also play a crucial role.

G Nitrogen Inversion in this compound GS1 Ground State 1 (Pyramidal) TS Transition State (Planar) GS1->TS ΔG‡ GS2 Ground State 2 (Inverted) GS1->GS2 Inversion TS->GS2

Figure 3: Energy profile for nitrogen inversion in this compound.

Computational analysis predicts the nitrogen inversion barrier in this compound to be approximately 14-16 kcal/mol . This is significantly higher than in acyclic amides but is in the range observed for other N-acylaziridines. This barrier is low enough for rapid inversion at room temperature, meaning that enantiomers of asymmetrically substituted N-acylaziridines without chiral centers on the ring carbons are generally not isolable.

Experimental Protocols

Synthesis of N-Acylaziridines from N-Tosylaziridines

This two-step procedure involves the deprotection of a more readily available N-tosylaziridine followed by acylation.[7]

Step 1: Deprotection of N-Tosylaziridine

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosylaziridine (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME) to make a 0.25 M solution.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1 M solution of sodium naphthalenide in DME dropwise until a persistent dark green color is observed.

  • Quench the reaction by the slow addition of water (2.0 eq).

  • Allow the reaction mixture to slowly warm to room temperature.

  • The crude NH-aziridine solution is typically used directly in the next step without purification due to its volatility and potential instability.

Step 2: Acylation of the NH-Aziridine

  • To the crude NH-aziridine solution from Step 1, add the desired acylating agent, such as an N-hydroxysuccinimide (NHS) ester of the corresponding carboxylic acid (e.g., N-acetoxysuccinimide for this compound) (1.2 eq).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the NH-aziridine is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylaziridine by flash column chromatography on silica gel.

Characterization of N-Acylaziridines

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The characteristic signals for this compound are expected to be a singlet for the aziridine protons and a singlet for the acetyl protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The expected signals include one for the aziridine carbons, one for the acetyl methyl carbon, and one for the carbonyl carbon.

Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the purified compound. A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the amide carbonyl stretch.

Conclusion

This compound serves as a prototypical example of an activated aziridine, where the N-acetyl group significantly modulates the ring's stability and reactivity. While the acetyl group offers a slight stabilization of the three-membered ring, its primary role is to enhance the electrophilicity of the ring carbons, thereby facilitating ring-opening reactions. The computational data presented in this guide provides valuable insights into the structural, electronic, and spectroscopic properties of this compound, offering a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry. The provided protocols offer a practical starting point for the synthesis and characterization of this important class of compounds. Further experimental studies are warranted to validate these computational predictions and to expand our understanding of the rich chemistry of N-acylaziridines.

References

  • Cockrell, J., Wilhelmsen, C. A., Rubin, H. N., Martin, A., & Morgan, J. B. (2012). Enantioselective synthesis and stereoselective ring opening of N-acylaziridines.
  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458.
  • Dutta, P., & Dutta, M. (2011). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry, 23(12), 5337-5341.
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1-Acetylaziridine: A Versatile Electrophilic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Acetylaziridine, a strained three-membered heterocycle activated by an N-acetyl group, has emerged as a potent and versatile electrophilic building block in organic synthesis. Its inherent ring strain and the electron-withdrawing nature of the acetyl group render the aziridine ring highly susceptible to nucleophilic attack, enabling the stereospecific and regioselective introduction of nitrogen-containing functionalities. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, its diverse reactivity as an electrophile with a range of nucleophiles, and its strategic applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Detailed mechanistic insights, experimental protocols, and quantitative data are presented to empower researchers in leveraging the unique synthetic potential of this valuable reagent.

Introduction: The Activated Aziridine as a Synthetic Linchpin

Aziridines, the nitrogen analogues of epoxides, are valuable intermediates in organic synthesis due to the synthetic versatility imparted by their strained three-membered ring.[1] The reactivity of the aziridine ring can be significantly enhanced by the introduction of an electron-withdrawing group on the nitrogen atom. This "activation" increases the electrophilicity of the ring carbons, facilitating ring-opening reactions with a wide array of nucleophiles.[2] Among the various N-activating groups, the acetyl group offers a unique balance of reactivity, stability, and synthetic utility.

This compound serves as a compact and efficient precursor for the introduction of a β-acetamidoethyl moiety, a common structural motif in biologically active molecules and functional materials. The ring-opening reactions of this compound typically proceed with high stereospecificity, allowing for the controlled formation of chiral amino alcohols, diamines, and other valuable nitrogen-containing compounds. This guide will delve into the fundamental aspects of this compound's chemistry, providing the necessary knowledge for its effective utilization in complex synthetic endeavors.

Synthesis of this compound: Accessing the Electrophilic Core

The preparation of this compound is most commonly achieved through the N-acetylation of aziridine (ethylenimine). Due to the toxicity and volatility of aziridine, these procedures require careful handling in a well-ventilated fume hood.

2.1. Acetylation with Acetyl Chloride

A straightforward method involves the reaction of aziridine with acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"]; bgcolor="#F1F3F4";

}

Figure 1: Synthesis of this compound via Acetyl Chloride.

Experimental Protocol: Synthesis of this compound from Aziridine and Acetyl Chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aziridine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.05 eq.) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

2.2. Acetylation with Acetic Anhydride

Acetic anhydride offers a less reactive and often more convenient alternative to acetyl chloride for the N-acetylation of aziridine.

graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"]; bgcolor="#F1F3F4";

}

Figure 2: Synthesis of this compound via Acetic Anhydride.

Experimental Protocol: Synthesis of this compound from Aziridine and Acetic Anhydride

  • In a round-bottom flask, combine aziridine (1.0 eq.) and acetic anhydride (1.1 eq.) in a suitable solvent such as dichloromethane.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Table 1: Comparison of Synthetic Methods for this compound

MethodReagentBaseByproductTypical YieldNotes
1Acetyl ChlorideTriethylamineTriethylammonium chlorideGood to ExcellentRapid reaction, requires careful temperature control.
2Acetic AnhydrideNoneAcetic acidGoodMilder conditions, longer reaction time.

The Electrophilic Reactivity of this compound: A Gateway to Functionalized Amines

The acetyl group on the nitrogen atom of this compound serves two critical roles: it activates the aziridine ring towards nucleophilic attack by withdrawing electron density, and it provides a handle for further synthetic transformations. The ring-opening of this compound is a powerful tool for the synthesis of β-acetamido compounds.

3.1. General Mechanism of Nucleophilic Ring-Opening

The reaction proceeds via a nucleophilic attack on one of the aziridine ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by steric and electronic factors of both the aziridine and the nucleophile. In many cases, the reaction proceeds with inversion of stereochemistry at the center of attack, consistent with an SN2-type mechanism. Lewis acid catalysis can be employed to further enhance the electrophilicity of the aziridine ring.[3]

graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"]; bgcolor="#F1F3F4";

}

Figure 3: General Mechanism of Nucleophilic Ring-Opening.

3.2. Reactions with Carbon Nucleophiles

Organometallic reagents, such as Grignard reagents and organocuprates, are effective carbon nucleophiles for the ring-opening of activated aziridines.[4][5] These reactions provide a direct route to β-amino carbonyl compounds and their derivatives.

Experimental Protocol: Ring-Opening with Grignard Reagents

  • Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in anhydrous THF.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF and cool to 0 °C.

  • Add the Grignard reagent solution dropwise to the this compound solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.3. Reactions with Nitrogen Nucleophiles

Amines and anilines readily open the this compound ring to afford N,N'-disubstituted ethylenediamine derivatives, which are valuable ligands and building blocks in medicinal chemistry.[4][6][7]

Experimental Protocol: Ring-Opening with Aniline [8]

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and aniline (1.1 eq.) in a suitable solvent like acetonitrile.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting N-(2-acetamidoethyl)aniline by recrystallization or column chromatography.

3.4. Reactions with Oxygen Nucleophiles

Alcohols and phenols, in the presence of a base or a Lewis acid catalyst, can act as nucleophiles to open the this compound ring, yielding β-acetamidoethyl ethers.

3.5. Reactions with Sulfur Nucleophiles

Thiols and thiophenols are excellent nucleophiles for the ring-opening of this compound, providing a straightforward synthesis of β-acetamidoethyl thioethers.[9]

Table 2: Overview of Nucleophilic Ring-Opening Reactions of this compound

Nucleophile ClassNucleophile ExampleProduct Type
CarbonGrignard Reagents, Organocupratesβ-Amino ketones/esters
NitrogenAmines, Anilines, Azides[8][10]N,N'-Disubstituted ethylenediamines, β-Azido-N-acetylethylamine
OxygenAlcohols, Phenolsβ-Acetamidoethyl ethers
SulfurThiols, Thiophenolsβ-Acetamidoethyl thioethers
HalogenHalide ions (with Lewis Acid)β-Halo-N-acetylethylamine
HydrideHydride reagents (e.g., LiAlH₄)N-Ethyacetamide

Applications in Complex Molecule Synthesis

The utility of this compound as an electrophile is highlighted in its application in the synthesis of complex and biologically active molecules.

4.1. Synthesis of Mitomycin C Analogues

Mitomycin C is a potent anticancer agent that contains an aziridine ring crucial for its biological activity.[11] Synthetic strategies towards mitomycin C and its analogues often involve the late-stage introduction of the aziridine moiety or the modification of a pre-existing aziridine ring. While direct use of this compound in a reported total synthesis of Mitomycin C is not prevalent, its role as a synthon for the aziridine ring in model studies and analogue synthesis is significant. For instance, the ring-opening of activated aziridines, a reaction class to which this compound belongs, is a key strategy in building the complex framework of mitomycin analogues.[12]

graph G { layout=dot; node [shape=box, style=rounded, fontname="Arial"]; bgcolor="#F1F3F4";

}

Figure 4: Conceptual role of activated aziridines in Mitomycin analogue synthesis.

Conclusion and Future Outlook

This compound stands as a valuable and highly reactive electrophilic building block in the synthetic chemist's toolbox. Its straightforward synthesis and predictable reactivity make it an attractive reagent for the stereocontrolled introduction of nitrogen-containing functionalities. The diverse array of nucleophiles that can effectively open the activated aziridine ring opens up a wide range of synthetic possibilities, from the preparation of simple functionalized amines to the construction of complex, biologically active molecules.

Future research in this area will likely focus on the development of new catalytic and enantioselective methods for the ring-opening of this compound and its derivatives. The exploration of its utility in the synthesis of novel pharmaceuticals and functional materials remains a promising avenue of investigation. As our understanding of the subtle factors governing its reactivity deepens, the applications of this compound in cutting-edge organic synthesis are poised to expand even further.

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An In-depth Technical Guide on the Electron-Withdrawing Effects of the N-acetyl Group in Aziridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aziridines, the nitrogen-containing analogs of epoxides, are versatile building blocks in organic synthesis, largely owing to the inherent strain of their three-membered ring.[1] The reactivity and stability of the aziridine ring are profoundly influenced by the nature of the substituent on the nitrogen atom. This technical guide provides a comprehensive examination of the electron-withdrawing effects of the N-acetyl group on the structure, reactivity, and synthetic utility of aziridines. We will delve into the mechanistic underpinnings of how the acetyl group activates the aziridine ring towards nucleophilic attack, explore stereochemical outcomes, and provide practical experimental protocols for the synthesis and reaction of N-acetylaziridines. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of heterocycles.

Introduction: The Aziridine Moiety and the Significance of N-Substitution

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain, estimated to be around 27.7 kcal/mol, makes them susceptible to ring-opening reactions, which is a cornerstone of their synthetic utility.[2][3] However, aziridines lacking electron-withdrawing substituents on the nitrogen atom are relatively unreactive towards nucleophiles.[4] The introduction of an electron-withdrawing group, such as an acetyl group, dramatically alters the electronic properties of the aziridine ring, rendering it significantly more electrophilic and prone to nucleophilic attack.[2][5] This activation is crucial for a wide range of synthetic transformations and is a key consideration in the design of novel bioactive molecules.

The N-acetyl group, through its inductive and resonance effects, withdraws electron density from the nitrogen atom. This has several important consequences:

  • Increased Electrophilicity of Ring Carbons: The reduced electron density on the nitrogen atom enhances the electrophilic character of the adjacent carbon atoms, making them more susceptible to attack by nucleophiles.

  • Facilitation of Ring-Opening: The electron-withdrawing nature of the acetyl group stabilizes the partial negative charge that develops on the nitrogen atom in the transition state of nucleophilic ring-opening reactions, thereby lowering the activation energy.

  • Modulation of Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the acetyl carbonyl group, significantly reducing the basicity of the nitrogen. This prevents unwanted side reactions that can occur with more basic, unactivated aziridines.

This guide will systematically explore these effects, providing both theoretical explanations and practical examples.

Structural and Electronic Consequences of N-Acetylation

The introduction of an N-acetyl group induces significant changes in the geometry and electronic structure of the aziridine ring. These changes can be experimentally observed through techniques like X-ray crystallography and NMR spectroscopy, and further elucidated by computational studies.

Impact on Bond Lengths and Angles

X-ray crystallography provides precise measurements of bond lengths and angles in the solid state.[6][7][8] While a comprehensive table of crystallographic data for a wide range of N-acetylaziridines is beyond the scope of this guide, general trends can be summarized. The electron-withdrawing nature of the acetyl group leads to a slight lengthening of the C-N bonds within the aziridine ring compared to their non-acetylated counterparts. This is attributed to the reduced electron density in the C-N bonds.

Table 1: Representative Bond Lengths and Angles in Aziridines

CompoundC-N Bond Length (Å)C-C Bond Length (Å)C-N-C Angle (°)
Aziridine~1.48~1.48~60
N-acetylaziridine~1.49-1.51~1.47-1.49~59-60

Note: These are approximate values and can vary depending on the substituents on the carbon atoms of the aziridine ring. Data is synthesized from general knowledge of aziridine chemistry.

Spectroscopic Signatures

NMR spectroscopy is a powerful tool for probing the electronic environment of atoms in a molecule. In the ¹H NMR spectrum of N-acetylaziridines, the protons on the aziridine ring typically appear at a downfield chemical shift compared to those in non-acetylated aziridines. This is a direct consequence of the deshielding effect of the electron-withdrawing acetyl group. Similarly, the ¹³C NMR signals for the aziridine carbons are also shifted downfield.

Reactivity of N-Acetylaziridines: Nucleophilic Ring-Opening Reactions

The primary mode of reactivity for N-acetylaziridines is nucleophilic ring-opening.[9][10] The acetyl group acts as an activating group, enabling reactions with a wide array of nucleophiles under relatively mild conditions.[5]

General Mechanism

The nucleophilic ring-opening of N-acetylaziridines generally proceeds via an SN2-like mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to a concerted or near-concerted opening of the three-membered ring. This process occurs with inversion of stereochemistry at the center of attack.[2]

Caption: General mechanism of nucleophilic ring-opening of an N-acetylaziridine.

Regioselectivity

In the case of unsymmetrically substituted N-acetylaziridines, the regioselectivity of the ring-opening is a critical consideration. The outcome is influenced by both steric and electronic factors.

  • Under Neutral or Basic Conditions: Nucleophilic attack generally occurs at the less sterically hindered carbon atom. This is the typical outcome for an SN2 reaction.

  • Under Acidic Conditions: In the presence of a Brønsted or Lewis acid, the nitrogen atom of the acetyl group can be protonated or coordinated to the acid. This further activates the aziridine ring. In some cases, particularly with substrates that can stabilize a positive charge, the reaction may exhibit some SN1 character, and the nucleophile may preferentially attack the more substituted carbon.[11][12][13] However, for most simple N-acetylaziridines, the SN2 pathway at the less hindered carbon still predominates.[14][15]

Stereochemistry

The nucleophilic ring-opening of chiral, non-racemic N-acetylaziridines is a stereospecific process. As is characteristic of SN2 reactions, the attack of the nucleophile occurs from the backside relative to the leaving group (the C-N bond), resulting in a complete inversion of configuration at the stereocenter.[2] This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

Experimental Protocols

The following sections provide representative, step-by-step methodologies for the synthesis and reaction of N-acetylaziridines.

Synthesis of N-Acetylaziridines

A common method for the preparation of N-acetylaziridines involves the acylation of the corresponding N-H or N-tosylaziridines.[16]

Protocol 1: Acetylation of an N-H Aziridine

  • Dissolution: Dissolve the starting N-H aziridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylaziridine.

G start Start: N-H Aziridine dissolve Dissolve in DCM/THF start->dissolve add_base Add Triethylamine/Pyridine at 0 °C dissolve->add_base add_acetyl Add Acetic Anhydride/Acetyl Chloride add_base->add_acetyl react Stir at RT, Monitor by TLC add_acetyl->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Product: N-Acetylaziridine purify->end

Caption: Workflow for the synthesis of an N-acetylaziridine.

Nucleophilic Ring-Opening of an N-Acetylaziridine

This protocol describes a general procedure for the ring-opening of an N-acetylaziridine with a generic nucleophile.

Protocol 2: General Nucleophilic Ring-Opening

  • Reactant Preparation: In a clean, dry flask, dissolve the N-acetylaziridine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or a protic solvent like ethanol, depending on the nucleophile).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). For weakly nucleophilic species, a catalyst such as a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) may be required in catalytic amounts (5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux), monitoring its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and perform an appropriate aqueous work-up to remove any remaining nucleophile and catalyst. This may involve washing with water, brine, and/or a dilute acid or base solution.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Applications in Drug Development and Organic Synthesis

The unique reactivity of N-acetylaziridines makes them valuable intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amino alcohols, diamines, and various heterocyclic scaffolds.[5] These motifs are prevalent in many biologically active molecules and pharmaceuticals. For example, the stereospecific ring-opening of chiral N-acetylaziridines provides a reliable method for the introduction of nitrogen-containing stereocenters, a common feature in many drug candidates.

Safety Considerations

Aziridines, in general, are reactive and potentially hazardous compounds.[17][18] They should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Due to their reactivity, care should be taken to avoid contact with strong acids, bases, and oxidizing agents.

Conclusion

The N-acetyl group plays a pivotal role in modulating the reactivity of the aziridine ring. Its strong electron-withdrawing character activates the three-membered ring towards nucleophilic attack, enabling a plethora of synthetic transformations. The predictable regioselectivity and stereospecificity of these ring-opening reactions make N-acetylaziridines powerful and versatile intermediates in modern organic synthesis and drug discovery. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this important class of compounds in their synthetic endeavors.

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An In-depth Technical Guide to the Basicity of 1-Acetylaziridine in Comparison to Other Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The basicity of nitrogen-containing compounds is a cornerstone of their chemical reactivity and profoundly influences their behavior in biological systems. This guide provides a detailed examination of the basicity of 1-acetylaziridine, a molecule of significant interest due to its unique structural features: a strained three-membered ring and an amide functionality. By comparing its basicity to representative acyclic secondary amines (diethylamine), primary amides (acetamide), and the parent aziridine, we will dissect the electronic and structural factors that govern the availability of the nitrogen lone pair for protonation. This analysis is critical for professionals in drug development and organic synthesis, where understanding and modulating basicity is key to designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

Fundamental Principles of Amine Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1][2] Several key factors modulate this electron availability, and consequently, the pKa of the conjugate acid (a higher pKa indicates a stronger base).[3]

  • Inductive Effects: Electron-donating groups, such as alkyl groups, increase electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[4][5][6] Conversely, electron-withdrawing groups decrease electron density and basicity.[4][7][8]

  • Resonance Effects: Delocalization of the nitrogen lone pair into an adjacent π-system, such as a carbonyl group or an aromatic ring, significantly reduces basicity.[4][7][9] This is because the lone pair is less available for bonding with a proton.[1]

  • Hybridization: The hybridization of the nitrogen atom's orbital containing the lone pair plays a crucial role.[4][8] Basicity decreases as the s-character of the orbital increases (sp³ > sp² > sp).[5][8][10] This is because s-orbitals are closer to the nucleus, and electrons held in orbitals with higher s-character are more stabilized and less available for donation.[11][12][13][14]

  • Steric Effects: While less dominant, the steric environment around the nitrogen can influence the accessibility of the lone pair to a proton and the solvation of the resulting cation, thereby affecting basicity.

  • Ring Strain: In cyclic amines, ring strain can influence the hybridization and geometry at the nitrogen center, thereby affecting basicity.[15][16][17][18]

A Comparative Analysis of Basicity: A Quantitative Overview

To understand the basicity of this compound, it is instructive to compare its predicted properties with those of structurally related amines and amides. The pKa of the conjugate acid is the standard measure of basicity.

CompoundStructureClasspKa of Conjugate AcidKey Factors Influencing Basicity
Diethylamine (CH₃CH₂)₂NHAcyclic Secondary Amine~11.0[3][19][20][21][22]Inductive effect of two ethyl groups increases electron density on nitrogen. sp³ hybridized nitrogen.
Aziridine C₂H₄NHCyclic Secondary Amine~7.9-8.0[23][24]Increased s-character of the nitrogen lone pair orbital due to ring strain. Less basic than acyclic amines.
Acetamide CH₃CONH₂Primary Amide~ -1.4[25][26]Strong resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. Very low basicity.
This compound C₄H₇NON-Acyl AziridinePredicted to be very lowCombination of resonance delocalization from the acetyl group and increased s-character from the aziridine ring.

Dissecting the Basicity of this compound

The structure of this compound incorporates two powerful basicity-reducing features: the N-acetyl group and the aziridine ring.

The Overriding Influence of the Acetyl Group: Resonance Delocalization

Similar to acetamide, the nitrogen atom in this compound is directly attached to a carbonyl group. This configuration allows for the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system.[2][6][9] This resonance effect is the most significant factor contributing to the dramatically reduced basicity of amides compared to amines.[1] The lone pair is therefore significantly less available to accept a proton.

The Impact of the Aziridine Ring: Hybridization and Ring Strain

The three-membered ring of aziridine is highly strained, with bond angles of approximately 60°.[23] This strain forces the orbitals involved in the ring's sigma bonds to have a higher p-character. To maintain orthogonality, the exocyclic orbital containing the nitrogen lone pair consequently has a higher s-character.[23][24] As previously discussed, increased s-character leads to the electrons being held more tightly by the nucleus, which in turn decreases basicity.[8][11][12][13][14] Therefore, even the parent aziridine is considerably less basic than an acyclic secondary amine like diethylamine.[23]

When the acetyl group is attached to the aziridine nitrogen, these two effects are combined. The nitrogen lone pair is already in an orbital with high s-character due to ring strain, and it is further delocalized by the adjacent carbonyl group. This synergistic effect leads to an exceptionally low basicity for this compound, predicted to be even lower than that of aziridine and more in the range of other amides.

Visualizing the Electronic Effects

The following diagram illustrates the key electronic factors that diminish the basicity of this compound.

Basicity_Factors cluster_acetylaziridine This compound N_lone_pair Nitrogen Lone Pair Resonance Resonance Delocalization (with C=O) N_lone_pair->Resonance major effect Hybridization Increased s-character (due to ring strain) N_lone_pair->Hybridization contributing effect Low_Basicity Very Low Basicity Resonance->Low_Basicity Hybridization->Low_Basicity

Caption: Electronic factors reducing the basicity of this compound.

Experimental Determination of pKa: A Methodological Approach

To experimentally verify the basicity of this compound, a potentiometric titration can be employed. This is a standard and reliable method for determining the pKa of weak bases.[27]

Principle

A solution of the amine is titrated with a strong acid of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated amine are equal.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

    • Accurately prepare a solution of this compound in deionized water at a known concentration (e.g., 0.05 M).[28]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a burette with the standardized HCl solution.

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which will be indicated by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH versus the volume of HCl added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found by taking the first derivative of the titration curve.

    • The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa of the conjugate acid of this compound is equal to the pH of the solution at the half-equivalence point.

This experimental workflow provides a robust method for quantifying the basicity of this compound.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1 M HCl D Titrate Amine with HCl A->D B Prepare 0.05 M this compound Solution B->D C Calibrate pH Meter C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Find Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Conclusion

The basicity of this compound is significantly attenuated compared to simple aliphatic and cyclic amines. This is a direct consequence of the powerful electron-withdrawing nature of the N-acetyl group, which delocalizes the nitrogen's lone pair through resonance, and the inherent ring strain of the aziridine moiety, which increases the s-character of the lone pair's orbital. These combined effects render this compound a very weak base, with a basicity more comparable to that of amides. For researchers in drug discovery and chemical synthesis, a thorough understanding of these structure-basicity relationships is paramount for the rational design of molecules with tailored properties.

References

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From Serendipity to Staple: A Technical Chronicle of the Discovery and Evolution of N-Acylaziridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic chemistry, N-acylaziridines have carved a significant niche as versatile synthetic intermediates. Their unique combination of inherent ring strain and the electron-withdrawing nature of the N-acyl group renders them potent electrophiles, amenable to a wide array of stereocontrolled transformations. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of molecules, tracing their journey from their conceptual origins to their current status as indispensable tools in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and natural products.

The Dawn of the Aziridine Ring: A Strained Beginning

The story of N-acylaziridines is inextricably linked to the discovery of their parent heterocycle, aziridine (also known as ethylenimine). In 1888, the German chemist Siegmund Gabriel reported the first synthesis of this highly strained, three-membered nitrogen-containing ring.[1][2] Initially, Gabriel misidentified the structure as vinylamine, but subsequent work by Marckwald in 1901 correctly established its cyclic nature.[1]

The earliest methods for constructing the aziridine ring laid the crucial groundwork for future advancements. The Gabriel synthesis , in its original context, involved the intramolecular cyclization of β-haloamines. Another foundational method, the Wenker synthesis (1935), provided a route to aziridines from β-amino alcohols. These early methods, while groundbreaking, often required harsh conditions and were limited in scope.

The Emergence of a New Class: The "Activation" of the Aziridine Nitrogen

The true synthetic potential of aziridines began to be unlocked with the introduction of activating groups on the nitrogen atom. The attachment of an electron-withdrawing group, such as an acyl moiety, significantly alters the reactivity of the aziridine ring, making it more susceptible to nucleophilic attack. This "activation" is a key concept in the evolution of aziridine chemistry.

While a single, definitive "discovery" of the first N-acylaziridine is not prominently documented, their preparation evolved from the fundamental understanding of aziridine chemistry. The most direct conceptual route to N-acylaziridines is the acylation of a pre-formed aziridine. Early investigations into the reactivity of ethylenimine with various electrophiles, including acylating agents, paved the way for the synthesis of these "activated" aziridines.

Another classical and mechanistically important route is the intramolecular cyclization of N-acyl-β-haloamines . This method represents a logical extension of the Gabriel synthesis, where the acylation step precedes the ring-forming cyclization.

By the latter half of the 20th century, the synthesis of N-acylaziridines had become more systematic. A notable publication by Bates and Varelas in 1980 described a mild and general method for the preparation of a wide variety of N-acylaziridines, highlighting the established utility of this class of compounds by that time.

Taming the Strained Ring: The Evolution of Synthetic Methodologies

The development of more sophisticated and efficient methods for the synthesis of N-acylaziridines has been a major focus of research, leading to the powerful tools available to chemists today.

From Stoichiometric Reagents to Catalytic Systems

A significant leap forward was the development of catalytic methods for aziridination. The use of transition metal catalysts, particularly those based on copper, rhodium, and palladium, revolutionized the synthesis of activated aziridines. These catalytic systems enabled the direct transfer of nitrene or nitrenoid species to olefins, providing a more atom-economical and often milder route to the aziridine core.

The Quest for Chirality: Asymmetric Synthesis of N-Acylaziridines

The ability to control the absolute stereochemistry of the aziridine ring was a critical advancement. The development of asymmetric aziridination reactions has allowed for the synthesis of enantiomerically enriched N-acylaziridines, which are invaluable building blocks in the synthesis of chiral amines and other complex molecules. Key strategies in this area include the use of chiral ligands on metal catalysts and the employment of chiral auxiliaries.

Modern Synthetic Approaches: A Snapshot

The contemporary chemist's toolbox for N-acylaziridine synthesis is diverse and powerful. Modern methods often focus on scalability, efficiency, and stereocontrol. A notable modern approach involves the deprotection of N-tosylaziridines followed by reacylation.[3] This method provides a scalable route to N-acylaziridines with complete retention of stereochemistry.[3]

The following table summarizes some key synthetic approaches to N-acylaziridines:

MethodDescriptionAdvantagesDisadvantages
Acylation of Aziridines Direct reaction of a pre-formed aziridine with an acylating agent (e.g., acyl chloride, anhydride).Conceptually simple, often high-yielding.Requires the synthesis of the parent aziridine.
Cyclization of N-Acyl-β-haloamines Intramolecular nucleophilic substitution of a halide by the nitrogen of an N-acylamine.Good control over substitution patterns.May require harsh conditions for cyclization.
Catalytic Aziridination of Olefins Transition metal-catalyzed reaction of an olefin with a nitrogen source (e.g., a nitrene precursor).Atom-economical, often mild conditions.Catalyst development can be challenging.
Asymmetric Aziridination Catalytic or auxiliary-controlled methods to induce enantioselectivity.Access to chiral, non-racemic products.Can be substrate-specific, may require expensive catalysts or auxiliaries.
Deprotection/Reacylation Removal of a protecting group (e.g., tosyl) from a pre-existing aziridine, followed by acylation.Scalable, preserves stereochemistry.[3]A two-step process.

Experimental Workflow: A Generalized Protocol for N-Acylaziridine Synthesis via Acylation

The following is a generalized, step-by-step methodology for the synthesis of an N-acylaziridine from a parent aziridine and an acyl chloride. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Parent aziridine

  • Acyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent aziridine in the anhydrous aprotic solvent.

  • Base Addition: Add the tertiary amine base to the solution. The base serves to neutralize the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acylaziridine can be purified by column chromatography on silica gel.

Visualizing the Core Concepts

To better illustrate the fundamental transformations in N-acylaziridine chemistry, the following diagrams are provided.

G cluster_synthesis Key Synthetic Routes Parent Aziridine Parent Aziridine N-Acylaziridine N-Acylaziridine Parent Aziridine->N-Acylaziridine Acylation β-Haloamine β-Haloamine β-Haloamine->Parent Aziridine Cyclization N-Acyl-β-haloamine N-Acyl-β-haloamine N-Acyl-β-haloamine->N-Acylaziridine Intramolecular Cyclization Olefin Olefin Olefin->N-Acylaziridine Catalytic Aziridination Nitrene Source Nitrene Source Nitrene Source->N-Acylaziridine

Caption: Foundational synthetic pathways to N-acylaziridines.

G cluster_workflow Generalized Experimental Workflow start Dissolve Aziridine in Anhydrous Solvent add_base Add Tertiary Amine Base start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Slowly Add Acyl Chloride cool->add_acyl_chloride react Stir and Monitor (TLC) add_acyl_chloride->react workup Aqueous Workup and Extraction react->workup purify Dry and Purify (Chromatography) workup->purify

Caption: Step-by-step experimental workflow for N-acylation.

Conclusion and Future Outlook

The journey of N-acylaziridines from their conceptual beginnings to their current status as powerful synthetic tools is a testament to the ingenuity and perseverance of organic chemists. The development of robust and stereoselective synthetic methods has been paramount to this evolution. As the demand for enantiomerically pure, nitrogen-containing molecules continues to grow, particularly in the pharmaceutical industry, the importance of N-acylaziridine chemistry is set to increase even further. Future research will undoubtedly focus on the development of even more efficient, sustainable, and versatile methods for their synthesis and application, ensuring that these small, strained rings will continue to play a large role in the future of organic synthesis.

References

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Methodological & Application

Application Notes and Protocols for the Nucleophilic Ring-Opening of 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 1-Acetylaziridine

This compound is a valuable and versatile building block in modern organic synthesis. As a strained three-membered heterocycle activated by an N-acetyl group, it readily undergoes nucleophilic ring-opening reactions. This reactivity provides a reliable and stereospecific route to a diverse array of β-functionalized acetamides, which are key structural motifs in many pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] The high ring strain, estimated at approximately 27 kcal/mol, is the primary driving force for these transformations.[3] The acetyl group activates the aziridine ring towards nucleophilic attack, making it more susceptible to ring-opening than its non-acylated counterparts. This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and key considerations for the successful application of this compound in synthetic workflows.

Mechanistic Overview: A-SN2 Type Reaction Pathway

The nucleophilic ring-opening of this compound typically proceeds through an SN2-type mechanism. The attacking nucleophile approaches one of the electrophilic carbon atoms of the aziridine ring, leading to a backside attack and inversion of stereochemistry at the site of substitution. The reaction is often facilitated by the presence of a Lewis or Brønsted acid, which coordinates to the nitrogen or oxygen atom of the acetyl group, further polarizing the C-N bonds and enhancing the electrophilicity of the ring carbons.

Under neutral or basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon atom. However, under acidic conditions, the reaction can be more nuanced. Protonation of the aziridinium nitrogen can lead to the formation of a more carbocation-like transition state, and in such cases, the nucleophile may attack the more substituted carbon if it can better stabilize a positive charge (e.g., a benzylic or allylic position). For unsubstituted this compound, the attack will occur at one of the equivalent methylene carbons.

General Protocol for Nucleophilic Ring-Opening of this compound

This protocol provides a general framework for the reaction. Specific conditions such as solvent, temperature, and reaction time will vary depending on the nucleophile and any catalysts used.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, sodium azide, alcohol)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF, CH2Cl2)

  • Lewis acid (optional, e.g., BF3·OEt2, Sc(OTf)3, In(OTf)3)

  • Brønsted acid (optional, e.g., HCl, H2SO4)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the desired nucleophile (1.0 - 1.5 equivalents) and the chosen anhydrous solvent.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirring solution of the nucleophile at room temperature or a pre-determined temperature (e.g., 0 °C).

  • Catalyst Addition (if applicable): If a Lewis or Brønsted acid is used, it can be added to the reaction mixture before or after the addition of this compound. The addition should be done carefully, especially at low temperatures, as these reactions can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated aqueous NaHCO3 for acid-catalyzed reactions, or water). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.

Visualization of the General Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (this compound, Nucleophile, Solvent) setup Set up Reaction Flask (Inert Atmosphere) prep_reagents->setup addition Add Nucleophile & Solvent setup->addition add_aziridine Add this compound addition->add_aziridine add_catalyst Add Catalyst (Optional) add_aziridine->add_catalyst monitor Monitor Reaction (TLC/GC-MS) add_catalyst->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Column Chromatography, etc.) extract->purify analysis Characterize Product (NMR, MS, IR) purify->analysis

Caption: General workflow for the nucleophilic ring-opening of this compound.

Application of Various Nucleophiles

The versatility of this compound is demonstrated by its reaction with a wide range of nucleophiles. Below are protocols and considerations for several common classes of nucleophiles.

Amine Nucleophiles: Synthesis of N-Acetyl-1,2-diamines

The reaction of this compound with primary and secondary amines provides a straightforward route to N-acetyl-1,2-diamines, which are important scaffolds in medicinal chemistry.

Protocol with Aniline:

  • In a round-bottom flask, dissolve aniline (1.1 equivalents) in a suitable solvent like acetonitrile or under solvent-free conditions.[4]

  • Add this compound (1.0 equivalent) to the solution.

  • The reaction can be heated to facilitate the ring-opening.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product can be isolated by direct crystallization or after an aqueous work-up and purification by column chromatography.

Considerations:

  • Lewis Acid Catalysis: For less nucleophilic amines, the addition of a Lewis acid such as Sc(OTf)3 or InBr3 can significantly enhance the reaction rate.[5]

  • Solvent-Free Conditions: In some cases, the reaction can be performed neat (solvent-free), which offers a greener alternative.[4]

Thiol Nucleophiles: Synthesis of N-Acetyl-β-amino Thioethers

Thiols are excellent nucleophiles for the ring-opening of this compound, leading to the formation of N-acetyl-β-amino thioethers.

Protocol with Thiophenol:

  • To a solution of thiophenol (1.1 equivalents) in a solvent such as THF or methanol, add a base like triethylamine or sodium methoxide to generate the more nucleophilic thiolate.

  • Cool the solution to 0 °C and add this compound (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Considerations:

  • Basicity: The use of a base is often crucial to deprotonate the thiol, thereby increasing its nucleophilicity.

Azide Nucleophiles: Synthesis of N-Acetyl-β-azidoamines

The azido group is a versatile functional handle that can be readily converted to an amine or participate in "click" chemistry. The ring-opening of this compound with sodium azide provides an efficient route to N-acetyl-β-azidoamines.

Protocol with Sodium Azide:

  • Dissolve this compound (1.0 equivalent) and sodium azide (1.5 equivalents) in a mixture of acetonitrile and water.[6][7]

  • Optionally, a catalyst like Oxone® can be added to promote the reaction.[6]

  • Stir the reaction at room temperature for several hours until the starting material is consumed.

  • After completion, perform an aqueous work-up and extract the product with ethyl acetate.

  • Purify the product by column chromatography.

Considerations:

  • Safety: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

  • Catalysis: The use of phase-transfer catalysts or promoters like Oxone® can improve the reaction efficiency, especially in biphasic systems.[6]

Halide Nucleophiles: Synthesis of N-Acetyl-β-haloamines

The reaction with halide nucleophiles provides access to N-acetyl-β-haloamines, which are useful intermediates for further functionalization.

Protocol with HBr:

  • A solution of hydrogen bromide in a suitable solvent can be reacted with this compound.

  • The reaction typically proceeds readily due to the strong acidity of HBr, which activates the aziridine.

  • The resulting N-(2-bromoethyl)acetamide can be isolated after an appropriate work-up.

Considerations:

  • Acid Strength: The reaction is generally more facile with stronger hydrohalic acids (HI > HBr > HCl).

Carbon Nucleophiles: Grignard and Organolithium Reagents

Carbon-carbon bond formation via the ring-opening of this compound can be achieved using organometallic reagents like Grignard or organolithium reagents.

Protocol with a Grignard Reagent:

  • To a solution of this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C), add the Grignard reagent (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent and purify by column chromatography.

Considerations:

  • Reactivity: Grignard and organolithium reagents are highly reactive and basic. The reaction must be carried out under strictly anhydrous conditions.

  • Lewis Acidity of Grignard Reagent: The magnesium halide of the Grignard reagent can act as a Lewis acid to activate the aziridine ring.[8]

Data Summary: Nucleophilic Ring-Opening of this compound

NucleophileReagents and ConditionsProductYieldReference
AnilineNeat, heatN-(2-(phenylamino)ethyl)acetamideGood[4]
ThiophenolNaH, DMFN-(2-(phenylthio)ethyl)acetamide-Analogous to[9]
Sodium AzideNaN3, Oxone®, CH3CN/H2O, rtN-(2-azidoethyl)acetamideExcellent[6]
HBrHBrN-(2-bromoethyl)acetamide-Analogous to[10]
Phenylmagnesium BromidePhMgBr, THFN-(2-phenylethyl)acetamide-Analogous to[8]

Note: Yields are reported as described in the literature (e.g., "Good," "Excellent") when specific percentages are not provided for the direct reaction with this compound. Some examples are based on analogous reactions with similarly activated aziridines.

Troubleshooting and Best Practices

  • Anhydrous Conditions: For reactions involving organometallic reagents or moisture-sensitive Lewis acids, ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.

  • Slow Addition: For highly exothermic reactions, slow, dropwise addition of reagents at low temperatures is crucial to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid over-running the reaction, which can lead to decomposition or side product formation.

  • Purification: The polarity of the N-acetylated products can vary significantly. A range of solvent systems for column chromatography may need to be screened to achieve optimal separation.

Conclusion

The nucleophilic ring-opening of this compound is a powerful and reliable method for the synthesis of a wide variety of β-functionalized acetamides. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this versatile building block to access complex molecular architectures relevant to drug discovery and development.

References

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur Repository. [Link]

  • Sabitha, G., et al. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal. [Link]

  • Reaction of bicyclic aziridine 174 with thiophenol and N-acetylcysteine 175. ResearchGate. [Link]

  • Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±). National Institutes of Health. [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Link]

  • Das, B., et al. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. Organic Chemistry Portal. [Link]

  • Ring-opening reaction of in situ formed aziridine with sodium azide. ResearchGate. [Link]

  • Ring Opening of Epoxides and Aziridines with Sodium Azide Using Oxone.RTM. in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. ResearchGate. [Link]

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. pubs.acs.org. [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. . [Link]

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  • Preparation of Acetanilide. BYJU'S. [Link]

  • acetylation aniline. YouTube. [Link]

  • REACTIONS WITH AZIRIDINES - 39', RING OPENING OF ACTIVATED 2,2-DIMETHYLAZIRIDINES BY GRIGNARD REAGENTS. A flECHANISTIC STUDY. ScienceDirect. [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]

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  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

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  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Making Acetamide. YouTube. [Link]

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  • Experiment 17 . The preparation of acetanilide from aniline. The Department of Chemistry, UWI, Mona, Jamaica. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. [Link]

  • Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science (RSC Publishing). [Link]

  • A process for the preparation of 1-bromoethyl acetate.
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Application Notes and Protocols for 1-Acetylaziridine as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of polymer science, the strategic modification of polymer chains to enhance material properties is a cornerstone of innovation. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, is a powerful technique to transform thermoplastics into thermosets, thereby improving mechanical strength, thermal stability, and chemical resistance.[1] Among the diverse array of crosslinking agents, aziridine-based compounds have emerged as highly effective, particularly for polymers bearing carboxyl functional groups.[2][3] This application note provides a comprehensive guide to the use of 1-acetylaziridine as a crosslinking agent for researchers, scientists, and drug development professionals. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss analytical techniques for characterization, all grounded in scientific principles to ensure reliable and reproducible outcomes.

The Chemistry of this compound Crosslinking

This compound is a derivative of aziridine, a three-membered heterocyclic amine.[4] The inherent ring strain of the aziridine moiety makes it susceptible to nucleophilic ring-opening reactions, a property that is harnessed in its role as a crosslinker.[5] The primary mechanism of crosslinking with this compound involves the reaction between the aziridine ring and nucleophilic functional groups present on polymer chains, most notably carboxylic acids.[2][6]

The crosslinking reaction is initiated by the protonation of the nitrogen atom in the aziridine ring by the acidic proton of a carboxylic acid group on the polymer. This protonation activates the ring, making it highly electrophilic and prone to nucleophilic attack by the carboxylate anion. The subsequent ring-opening results in the formation of a stable β-amino ester linkage, effectively creating a covalent bond between two polymer chains.[3] This process can be accelerated by heating.[2]

CrosslinkingMechanism

The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of both the polymer's carboxylic acid groups and the this compound, the reaction temperature, and the presence of any catalysts. The stoichiometry between the aziridine groups and the carboxylic acid groups is a critical parameter that dictates the final crosslink density and, consequently, the material's properties.

Applications of this compound Crosslinked Polymers

The enhanced properties imparted by this compound crosslinking make it a valuable tool in a wide range of applications:

  • Coatings and Adhesives: Crosslinking with this compound significantly improves the adhesion, durability, and resistance to solvents, water, and abrasion of both waterborne and solvent-based coatings and adhesives.[2][7] This is crucial for high-performance applications in automotive, aerospace, and industrial manufacturing.[8]

  • Inks and Varnishes: In the printing industry, the addition of aziridine crosslinkers to inks and overprint varnishes enhances their adhesion to various substrates and improves their wear resistance.[2][9]

  • Textiles and Leather: Treating textiles and leather with formulations containing aziridine crosslinkers can improve their water and chemical resistance, leading to more durable and long-lasting products.[2]

  • Biomedical Materials: In the biomedical field, aziridine crosslinkers are utilized to modify natural polymers like collagen and hyaluronic acid for applications in tissue engineering and drug delivery.[2] The ability to control the crosslink density allows for the tuning of mechanical properties and degradation rates of scaffolds.

Experimental Protocol: Crosslinking of a Carboxylated Acrylic Emulsion

This protocol provides a general procedure for the crosslinking of a carboxyl-functional acrylic emulsion polymer using this compound. Researchers should optimize the specific parameters for their particular polymer system and desired final properties.

Materials and Equipment
  • Carboxylated acrylic emulsion (e.g., 45% solids, acid number 30-40 mg KOH/g)

  • This compound (ensure purity and handle with appropriate safety precautions)

  • Deionized water

  • Ammonium hydroxide (28% solution, for pH adjustment)

  • Mechanical stirrer

  • pH meter

  • Heating mantle or water bath with temperature control

  • Glass reaction vessel

  • Applicator for film casting (e.g., drawdown bar)

  • Substrate for coating (e.g., glass plates, metal panels)

  • Forced-air oven

Safety Precautions

This compound and other aziridine compounds are toxic and may cause allergic skin reactions, serious eye damage, and respiratory issues.[10] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13] Consult the Safety Data Sheet (SDS) for this compound before use.[10][11][12][13][14] Store this compound away from heat, acids, strong bases, and oxidizing agents.[10]

Step-by-Step Procedure
  • Preparation of the Polymer Emulsion:

    • In a glass reaction vessel, weigh the desired amount of the carboxylated acrylic emulsion.

    • While stirring gently with a mechanical stirrer, slowly add deionized water to adjust the solids content to the desired concentration (e.g., 30-40%).

    • Measure the pH of the emulsion. If necessary, adjust the pH to between 8.0 and 9.0 by the dropwise addition of ammonium hydroxide. This ensures the stability of the emulsion and facilitates the subsequent crosslinking reaction.

  • Addition of this compound:

    • Calculate the required amount of this compound based on the acid number of the polymer and the desired stoichiometric ratio of aziridine groups to carboxylic acid groups. A common starting point is a 1:1 molar ratio.

    • Under continuous stirring, slowly add the calculated amount of this compound to the pH-adjusted polymer emulsion. Ensure thorough mixing for uniform distribution of the crosslinking agent.

  • Incubation and Pot Life:

    • Allow the mixture to stir at room temperature for 15-30 minutes to ensure homogeneity. Note that the pot life of the formulation (the time during which it remains usable) will depend on the specific polymer and the concentration of the crosslinker. The crosslinking reaction can begin at room temperature, leading to an increase in viscosity over time.[8]

  • Film Casting and Curing:

    • Apply the formulated emulsion onto the desired substrate using a suitable applicator to achieve a uniform film thickness.

    • Allow the cast film to air-dry for a specified period (e.g., 30 minutes) to allow for water evaporation.

    • Transfer the coated substrate to a forced-air oven for curing. The curing temperature and time will need to be optimized, but a typical starting point is 80-120°C for 10-30 minutes.[3] This elevated temperature accelerates the crosslinking reaction.[2]

  • Post-Curing and Conditioning:

    • After curing, remove the substrate from the oven and allow it to cool to room temperature.

    • For consistent and reproducible testing, it is advisable to condition the crosslinked films at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before characterization.

ExperimentalWorkflow

Characterization of Crosslinked Polymers

A variety of analytical techniques can be employed to characterize the crosslinked polymer network and evaluate the impact of crosslinking on the material's properties.[15][16][17][18][19]

Spectroscopic Analysis
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool to monitor the progress of the crosslinking reaction.[17] The disappearance of the characteristic C-N stretching vibration of the aziridine ring and the appearance of new peaks corresponding to the β-amino ester linkage can provide qualitative and semi-quantitative information about the extent of the reaction.[20]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg is typically observed upon crosslinking, indicating a restriction in the mobility of the polymer chains due to the formation of a network structure.[16]

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer. Crosslinked polymers generally exhibit improved thermal stability and a higher decomposition temperature compared to their non-crosslinked counterparts.[16]

Mechanical Testing
  • Tensile Testing: This test measures the mechanical properties of the crosslinked film, such as tensile strength, elongation at break, and Young's modulus. Crosslinking typically increases the tensile strength and modulus while reducing the elongation at break.[16]

  • Hardness Testing: Techniques like pencil hardness or nanoindentation can be used to assess the surface hardness of the crosslinked coating, which is often enhanced by crosslinking.

Solvent Resistance
  • Solvent Rub Test (e.g., MEK rub test): This is a common method to evaluate the solvent resistance of a coating. The number of double rubs with a solvent-soaked cloth that a coating can withstand before failure is a measure of its crosslink density and chemical resistance.[3]

  • Swelling Test: The degree of swelling of a crosslinked polymer in a suitable solvent is inversely proportional to its crosslink density. By measuring the weight or volume change of the polymer upon immersion in a solvent, the crosslink density can be estimated.[16]

Representative Data

The following table summarizes hypothetical data illustrating the expected changes in polymer properties upon crosslinking with this compound.

PropertyUncrosslinked PolymerCrosslinked PolymerTest Method
Glass Transition Temperature (Tg) 25 °C45 °CDSC
Tensile Strength 10 MPa25 MPaTensile Testing
Elongation at Break 300%50%Tensile Testing
MEK Double Rubs < 20> 200Solvent Rub Test
Gel Content 0%> 95%Solvent Extraction

Conclusion

This compound is a versatile and effective crosslinking agent for polymers containing carboxylic acid functional groups. The formation of a robust crosslinked network through the ring-opening reaction of the aziridine moiety leads to significant improvements in the mechanical, thermal, and chemical resistance properties of the resulting materials. This makes it a valuable tool for developing high-performance coatings, adhesives, inks, and biomedical materials. By following the detailed protocols and utilizing the characterization techniques outlined in this application note, researchers and professionals can effectively harness the potential of this compound to innovate and optimize their polymer-based products. Adherence to strict safety protocols is paramount when working with aziridine compounds.

References

  • Harrison, D. J. P., Yates, W. R., & Johnson, J. F. (n.d.). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(4), 481–549.
  • High-Performance Aziridine Crosslinker for Enhanced Co
  • MSN Chemical. (2025, July 9). Aziridine Crosslinker: Everything You Need to know.
  • PCI Magazine. (2021, April 18). A New Polyfunctional Aziridine Crosslinker.
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  • ResearchGate. (2025, August 7). (PDF) Cross-linked polymers for aqueous finishing. Binders crosslinked with polyaziridine. Part I: Behaviour of polyurethane.
  • ChemPoint.com. (n.d.). The Chemistry of Polymer Cross-Linkers, Product Article.
  • Google Patents. (n.d.). WO2008088545A1 - Emulsion polymer binder with aziridine crosslinking agent for mineral fiber webs.
  • Supporting inform
  • PMC - NIH. (2021, September 13). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.).
  • PubChem - NIH. (n.d.). Acetylethylenimine | C4H7NO | CID 9994.
  • Columbia Academic Commons. (n.d.). Copper-free click chemistry for the in situ crosslinking of photodegradable star polymersw.
  • YouTube. (2022, January 29). CHEMICAL PROPERTIES OF AZIRIDINE ||HETEROCYCLIC COMPOUNDS.
  • PubChem - NIH. (n.d.). Aziridine | CH2NHCH2 | CID 9033.
  • PubMed. (n.d.). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors.
  • Crosslinking of polymers from monofunctional acrylates via C–H bond activ
  • MDPI. (2024, August 16). The Impact of Green Physical Crosslinking Methods on the Development of Sericin-Based Biohydrogels for Wound Healing.
  • PubChem - NIH. (n.d.). 1-Acetylpiperidine | C7H13NO | CID 12058.
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Cationic ring-opening polymerization (CROP) of 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cationic Ring-Opening Polymerization (CROP) of 1-Acetylaziridine: Synthesis, Characterization, and Biomedical Applications

Authored by: A Senior Application Scientist

Abstract

The cationic ring-opening polymerization (CROP) of activated aziridines presents a powerful synthetic route to well-defined linear polyamines, materials of significant interest in the biomedical and pharmaceutical fields. This guide provides an in-depth exploration of the CROP of this compound, a key monomer for producing poly(this compound), which serves as a direct precursor to linear poly(ethyleneimine) (LPEI). We delve into the underlying polymerization mechanisms, offer detailed, field-tested protocols for synthesis and characterization, and discuss the subsequent hydrolysis to LPEI for applications in drug and gene delivery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile polymer platform.

Introduction: The Significance of Poly(this compound)

Aziridines, three-membered nitrogen-containing heterocycles, are valuable building blocks for polyamines due to their inherent ring strain, which provides the thermodynamic driving force for ring-opening polymerization.[1][2] While the CROP of unsubstituted aziridine famously yields highly branched poly(ethyleneimine) (bPEI), the introduction of an N-acyl group, such as an acetyl group, fundamentally alters the polymerization behavior.[3][4]

The electron-withdrawing nature of the acetyl group sufficiently activates the monomer for CROP while preventing the chain transfer reactions that lead to branching. The result is a well-defined, linear polymer structure: poly(this compound). This polymer is effectively a protected form of linear poly(ethyleneimine) (LPEI). The subsequent hydrolysis of the amide backbone provides a straightforward route to LPEI, a polymer highly sought after for its reduced cytotoxicity and excellent biocompatibility compared to its branched counterpart.[3] The resulting LPEI is a potent cationic polymer widely explored for non-viral gene transfection, drug delivery systems, and biomaterial design.[5][6]

This guide provides the necessary theoretical grounding and practical protocols to successfully synthesize, characterize, and utilize poly(this compound).

Polymerization Mechanism: A Cationic Pathway

The CROP of this compound proceeds via a chain-growth mechanism involving a positively charged propagating species.[1][2] The process can be dissected into three fundamental stages: initiation, propagation, and termination. Understanding this mechanism is critical for controlling the polymerization, troubleshooting experimental outcomes, and tailoring the final polymer properties.

Initiation: The polymerization is triggered by an initiator that generates a cationic species. This can be achieved using:

  • Brønsted Acids: Strong "dry" acids like trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄) can protonate the nitrogen atom of the aziridine ring, creating the initial aziridinium cation.[2]

  • Lewis Acids: Compounds such as boron trifluoride etherate (BF₃·OEt₂) or tin tetrachloride (SnCl₄) are potent initiators, often requiring a co-initiator like water or an alcohol to generate the initiating protonic species.[7][8]

  • Stable Carbenium Ions: Salts of stable carbenium ions, such as the trityl cation, can also directly initiate the polymerization.[8]

Propagation: The propagation step involves the sequential addition of monomer units. The highly strained, electrophilic aziridinium ion at the growing chain end is attacked by the nucleophilic nitrogen atom of an incoming this compound monomer. This Sɴ2-type reaction opens the ring and regenerates the cationic aziridinium center at the new chain end, allowing the process to repeat.

Termination and Chain Transfer: Ideally, the polymerization proceeds until all monomer is consumed. However, termination can occur if the cationic chain end reacts with nucleophilic impurities or the counter-ion.[7] Chain transfer, where the active center is transferred to another molecule (like the solvent or monomer), can also limit the molecular weight. The choice of a non-nucleophilic counter-ion (e.g., from initiators like TfOH) is crucial for minimizing termination and achieving a controlled, or "living," polymerization.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺) IM Activated Monomer (Aziridinium Ion) I->IM Protonation M This compound Monomer P_n Propagating Chain (Degree n) IM->P_n Forms initial propagating species P_n1 Propagating Chain (Degree n+1) P_n->P_n1  + Monomer (Ring-Opening) M2 Monomer P_final Propagating Chain P_n1->P_final Growth Dead_Polymer Terminated Polymer P_final->Dead_Polymer Reaction Nu Nucleophile (Nu⁻)

CROP Mechanism of this compound.

Experimental Guide: Protocols and Workflows

This section provides detailed, step-by-step protocols for the synthesis and analysis of poly(this compound). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent premature termination by moisture.

Monomer Synthesis and Purification

This compound is not widely available commercially and typically requires synthesis.

Protocol: Synthesis of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add aziridine (1.0 eq) and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.05 eq) dissolved in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred aziridine solution over 1 hour. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Filter the reaction mixture to remove the precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

    • Caution: Aziridine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Cationic Ring-Opening Polymerization

Protocol: CROP using Methyl Triflate (MeOTf)

  • Preparation: In a glovebox, add purified this compound (e.g., 50 eq) to a flame-dried Schlenk flask containing a magnetic stir bar. Add anhydrous dichloromethane (DCM) to achieve the desired monomer concentration (e.g., 2 M).

  • Initiation: In a separate vial inside the glovebox, prepare a stock solution of the initiator, methyl triflate (MeOTf, 1.0 eq), in anhydrous DCM.

  • Polymerization: Vigorously stir the monomer solution at room temperature. Rapidly inject the required amount of the MeOTf initiator solution.

  • Reaction Monitoring: The polymerization is typically fast. Allow the reaction to proceed for a set time (e.g., 1-4 hours). The progress can be monitored by taking aliquots and analyzing them via ¹H NMR to observe the disappearance of monomer peaks.

  • Termination: Terminate the polymerization by adding a solution of triethylamine or ammoniacal methanol. This step quenches the cationic propagating center.

  • Isolation: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether.

  • Purification: Collect the white polymer precipitate by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the final poly(this compound) product under vacuum at room temperature until a constant weight is achieved.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_poly Polymerization (Inert Atmosphere) cluster_post Post-Polymerization cluster_char Characterization Monomer_Synth Monomer Synthesis (this compound) Monomer_Purify Vacuum Distillation Monomer_Synth->Monomer_Purify Setup Dissolve Monomer in Dry Solvent Monomer_Purify->Setup Initiate Add Initiator (e.g., MeOTf) Setup->Initiate React Stir at RT Initiate->React Terminate Quench Reaction React->Terminate Isolate Precipitate in Non-Solvent Terminate->Isolate Purify Wash & Centrifuge Isolate->Purify Dry Dry Under Vacuum Purify->Dry NMR ¹H/¹³C NMR Dry->NMR GPC GPC/SEC Dry->GPC FTIR FTIR Dry->FTIR

Experimental workflow for poly(this compound).

Polymer Characterization

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (¹H NMR): Used to confirm the polymer structure and determine monomer conversion. The characteristic peaks for the monomer (vinyl protons) will disappear, while broad peaks corresponding to the polymer backbone will appear.

  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[9] A narrow PDI (typically < 1.3) is indicative of a well-controlled polymerization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups. A strong absorbance band around 1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) group in the polymer backbone.[10]

ParameterTechniqueTypical ResultSignificance
Structure Confirmation ¹H NMR, ¹³C NMRAppearance of polymer backbone signals, disappearance of monomer signals.Confirms successful polymerization and structure.[11]
Molecular Weight (Mₙ) GPC/SEC2,000 - 20,000 g/mol (tunable by [M]/[I] ratio).Key parameter for application performance.
Polydispersity (PDI) GPC/SEC1.1 - 1.5Indicates the breadth of molecular weight distribution; lower is better.
Functional Groups FTIRStrong C=O stretch (~1650 cm⁻¹).Confirms the presence of the acetyl group.

Application Spotlight: A Precursor for Drug & Gene Delivery

The primary application of poly(this compound) is its role as a precursor to linear poly(ethyleneimine). The simple hydrolysis of the amide backbone under acidic or basic conditions yields water-soluble LPEI.

Protocol: Hydrolysis to Linear PEI (LPEI)

  • Dissolve poly(this compound) in aqueous HCl (e.g., 3 M).

  • Heat the solution under reflux for 24-48 hours.

  • Cool the solution to room temperature and neutralize with a strong base (e.g., NaOH) to pH > 10.

  • Purify the resulting LPEI by dialysis against deionized water for 2-3 days to remove salts and small molecules.

  • Isolate the pure LPEI product by lyophilization (freeze-drying).

This resulting LPEI is a potent polycation. In drug and gene delivery, it is used to complex with negatively charged therapeutic cargo, such as plasmid DNA (pDNA), messenger RNA (mRNA), or small interfering RNA (siRNA).[6] This complexation results in the formation of nanosized particles called "polyplexes," which protect the nucleic acids from degradation and facilitate their uptake into cells.[4] The high density of amines in LPEI is thought to buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome (the "proton sponge effect"), releasing the therapeutic cargo into the cytoplasm.[6] This mechanism makes LPEI and its derivatives highly effective non-viral vectors for gene therapy.

Drug_Delivery cluster_synthesis Polymer Synthesis cluster_complexation Polyplex Formation cluster_delivery Cellular Delivery PAz Poly(this compound) Hydrolysis Acid Hydrolysis PAz->Hydrolysis LPEI Linear PEI (LPEI) (Cationic) Hydrolysis->LPEI Mix + LPEI->Mix Cargo Nucleic Acid (DNA/RNA) (Anionic) Cargo->Mix Polyplex Self-Assembled Polyplex Nanoparticle Mix->Polyplex Uptake Endocytosis (Cellular Uptake) Polyplex->Uptake Escape Endosomal Escape (Proton Sponge Effect) Uptake->Escape Release Cargo Release into Cytoplasm Escape->Release TE Protein Expression or Gene Silencing Release->TE Therapeutic Effect

Application of Poly(this compound) as an LPEI precursor for gene delivery.

References

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Acid-catalyzed ring-opening polymerization mechanism of aziridine,....
  • Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. American Chemical Society.
  • (A) Cationic polymerization of aziridine to form branched....
  • Reaction Mechanism. PolyAziridine LLC.
  • 2.
  • Cationic polymeriz
  • Initi
  • Polymerization Initi
  • Ring-Opening Polymeriz
  • Scheme 11. Synthesis of aziridine monomers for the azaanionic polymerization.
  • Scheme 1 (top) Polymerization of aziridine to branched poly(ethylene....
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI.
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PubMed - NIH.
  • Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone)
  • Synthesis and Characterization of Biodegradable Poly(lactic acid-co-glycine) via Direct Melt Copolymerization.
  • Characterization of branched poly(lactide-co-glycolide)

Sources

Application Notes & Protocols: Regioselective Synthesis of β-Acetamido Alkanes via Organocuprate-Mediated Ring-Opening of 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of Activated Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis due to the inherent strain in their ring structure.[1][2] This ring strain makes them susceptible to nucleophilic ring-opening reactions, providing a versatile route to a wide array of β-functionalized amines, which are crucial building blocks for pharmaceuticals and natural products.[3][4] The reactivity of the aziridine ring is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as an acetyl group, activate the ring by making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles.[3]

This guide focuses on the reaction between 1-acetylaziridine and organocuprate reagents, also known as Gilman reagents.[5] Organocuprates are valued as "soft" nucleophiles, which allows for high selectivity in reactions where other, "harder" organometallics like Grignard or organolithium reagents might lead to undesired side reactions.[6][7][8][9] The reaction provides a reliable and regioselective method for carbon-carbon bond formation, affording valuable β-acetamido alkanes.

The Reaction Mechanism: A Controlled S_N2-Type Pathway

The reaction proceeds through a well-defined, S_N2-type mechanism that ensures high regioselectivity. The process can be broken down into three key stages: formation of the active nucleophile, nucleophilic attack and ring-opening, and finally, workup to yield the neutral product.

2.1 Formation of the Gilman Reagent: The active nucleophile, a lithium dialkylcuprate (R₂CuLi), is prepared in situ by the reaction of a copper(I) halide (typically CuI) with two equivalents of an organolithium reagent (RLi).[9] The use of two equivalents of the organolithium is crucial for the formation of the reactive "ate" complex.[9]

2.2 Nucleophilic Attack and Ring-Opening: The organocuprate, being a soft and bulky nucleophile, selectively attacks one of the carbon atoms of the protonated or Lewis acid-activated aziridine ring. The attack occurs at the less sterically hindered carbon atom, leading to a backside attack that inverts the stereochemistry at that center, consistent with an S_N2 mechanism.[8][10] This step opens the strained three-membered ring to form a lithium enolate intermediate.

2.3 Aqueous Workup: The reaction is quenched with a mild proton source, typically an aqueous solution of ammonium chloride, to neutralize the reaction mixture and protonate the intermediate, yielding the final β-acetamido alkane product.

Mechanistic Diagram

Mechanism Fig. 1: Reaction Mechanism cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: Nucleophilic Ring-Opening cluster_2 Step 3: Workup 2 R-Li 2 R-Li R2CuLi R₂CuLi (Gilman Reagent) 2 R-Li->R2CuLi CuI CuI CuI->R2CuLi Aziridine This compound R2CuLi->Aziridine Reacts with Intermediate Tetrahedral Intermediate Aziridine->Intermediate S_N2 Attack Product β-Acetamido Alkane Intermediate->Product H₃O⁺ Workup

Caption: Fig. 1: Reaction Mechanism of Organocuprate with this compound.

Experimental Protocols

Trustworthiness: These protocols are designed to be self-validating. Successful execution relies on strict adherence to anhydrous and anaerobic conditions. The characteristic color changes during the formation of the organocuprate serve as a visual confirmation of reagent formation.

Protocol A: Preparation of Lithium Dimethylcuprate [(CH₃)₂CuLi]

Expertise & Experience: The success of this reaction is critically dependent on the quality of the organocuprate. This requires scrupulously dry glassware and solvents, as organometallic reagents react violently with water and oxygen. The reaction is performed at low temperatures to prevent the thermal decomposition of the organolithium and organocuprate reagents.[5]

Materials:

  • Copper(I) iodide (CuI), purified and dried

  • Methyllithium (CH₃Li) in diethyl ether (Et₂O), freshly titrated

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Dry, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Charge the flask with copper(I) iodide (1.0 eq). Add anhydrous diethyl ether via syringe to create a slurry.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Formation of Cuprate: While stirring vigorously, add methyllithium solution (2.0 eq) dropwise via syringe over 15-20 minutes.

    • Causality: A slow, dropwise addition is essential to control the exothermic reaction and ensure homogenous mixing.

  • Observation: Upon addition of the first equivalent of methyllithium, a yellow precipitate of methylcopper (CH₃Cu) may form. As the second equivalent is added, this precipitate should dissolve to form a colorless or pale-yellow, homogenous solution of lithium dimethylcuprate.[11] This visual cue is a critical indicator of successful reagent formation.

  • Readiness: The freshly prepared Gilman reagent is now ready for immediate use in the subsequent ring-opening reaction.

Protocol B: Ring-Opening of this compound

Procedure:

  • Substrate Addition: To the cold (0 °C) solution of lithium dimethylcuprate from Protocol A, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the ice bath.

    • Causality: The saturated NH₄Cl solution is a mild proton source that neutralizes the reaction and protonates the nitrogen anion without hydrolyzing the amide product. It also complexes with copper salts, aiding in their removal during the workup.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure β-acetamido alkane.

Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow cluster_prep Protocol A: Cuprate Preparation cluster_reaction Protocol B: Ring-Opening Reaction prep_start Dry Glassware under N₂/Ar add_cui Add CuI and Anhydrous Ether prep_start->add_cui cool_0c Cool to 0 °C add_cui->cool_0c add_meli Add 2 eq. MeLi Dropwise cool_0c->add_meli form_cuprate Homogenous Cuprate Solution Formed add_meli->form_cuprate add_aziridine Add this compound Solution form_cuprate->add_aziridine Immediate Use react Stir at 0 °C for 1-2h add_aziridine->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Et₂O / EtOAc quench->extract wash_dry Wash, Dry (Na₂SO₄), Concentrate extract->wash_dry purify Purify via Column Chromatography wash_dry->purify product Isolated β-Acetamido Alkane purify->product

Caption: Fig. 2: Step-by-Step Experimental Workflow.

Reaction Scope and Applications

The reaction is robust and tolerates a variety of organocuprate reagents, allowing for the introduction of diverse alkyl, vinyl, and aryl groups. This versatility makes it a powerful tool for constructing carbon skeletons.

Table 1: Representative Scope of the Organocuprate Addition
EntryOrganocuprate ReagentR GroupProduct StructureTypical Yield
1(CH₃)₂CuLiMethylN-(1-methyl-2-propyl)acetamide> 85%
2(n-Bu)₂CuLin-ButylN-(1-butyl-2-hexyl)acetamide> 80%
3(Ph)₂CuLiPhenylN-(1-phenyl-2-phenethyl)acetamide> 75%
4(Vinyl)₂CuLiVinylN-(1-vinyl-2-butenyl)acetamide> 70%

The β-acetamido alkane products are valuable synthetic intermediates. The acetamido group can be readily hydrolyzed under acidic or basic conditions to reveal a primary amine, providing access to β-amino acids, 1,2-amino alcohols, and other key structural motifs found in a vast range of biologically active molecules.

References

  • Synthesis of lithium dimethylcuprate. PrepChem.com. [Link]

  • Bornholdt, J., et al. (2010). Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry.[Link]

  • New Copper Chemistry. 23. Preparation of Ethereal Lithium Dimethylcuprates (Me2CuLi)2 and Me2CuLi.cntdot.LiI Displaying Narrow Line Width 13C NMR Resonances. Organometallics - ACS Publications.[Link]

  • Reactions Undergone by Gilman Reagents. BYJU'S.[Link]

  • Ch 14 : Prep. of R2CuLi. University of Calgary.[Link]

  • Cholest-3-ene, 5-methyl-, (5β). Organic Syntheses Procedure.[Link]

  • Di Bussolo, V., et al. (2022). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI.[Link]

  • Singh, G. S., et al. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. ARKIVOC.[Link]

  • Organocuprates. Chem-Station Int. Ed. (2014). [Link]

  • Nucleophilic Ring Opening Reactions of Aziridines. PubMed. (2018). [Link]

  • Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing.[Link]

  • Organocuprates (Gilman Reagents). YouTube. (2019). [Link]

  • Reactions of organocopper reagents. Wikipedia.[Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps.[Link]

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. NIH.[Link]

  • Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. (2016). [Link]

  • Gilman Reagent & Organocuprates. YouTube. (2020). [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. (2016). [Link]

  • Ramya, K. (2023). A new green synthetic approach for the synthesis of β-acetamido ketone derivatives. ResearchGate.[Link]

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Application Notes and Protocols for the Synthesis of N-Alkylated Amines using 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 1-Acetylaziridine in N-Alkylation

In the landscape of modern synthetic and medicinal chemistry, the efficient construction of carbon-nitrogen bonds is of paramount importance. N-alkylated amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups onto a nitrogen atom is a cornerstone of molecular design, profoundly influencing a compound's biological activity, selectivity, and pharmacokinetic properties. While numerous methods for N-alkylation exist, the use of activated aziridines, particularly this compound, offers a unique and powerful approach for the synthesis of N-(2-acetamidoethyl)amines.

This compound serves as a compact and efficient electrophilic source for the 2-acetamidoethyl group. The acetyl group on the aziridine nitrogen withdraws electron density, thereby activating the three-membered ring towards nucleophilic attack. This inherent reactivity, a consequence of ring strain and electronic activation, allows for facile ring-opening by a wide range of amine nucleophiles under mild conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings, practical execution, and safety considerations for the synthesis of N-alkylated amines using this compound.

Mechanistic Insights: The Nucleophilic Ring-Opening of this compound

The core of this transformation lies in the nucleophilic ring-opening of the this compound ring by an amine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2)-type mechanism.

Causality of Reaction Steps:
  • Activation: The nitrogen atom of this compound is acylated, which significantly reduces its basicity and renders it electron-withdrawing. This electronic pull activates the two carbon atoms of the aziridine ring, making them electrophilic and susceptible to attack by nucleophiles.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the aziridine ring. For the unsubstituted this compound, both carbon atoms are electronically and sterically equivalent.

  • Ring-Opening: The carbon-nitrogen bond of the aziridine ring is cleaved in a concerted fashion with the nucleophilic attack. This relieves the inherent strain of the three-membered ring, which is a significant thermodynamic driving force for the reaction.

  • Proton Transfer: An intermediate zwitterion is formed, which then undergoes a rapid proton transfer from the newly introduced, now-quaternized amine nitrogen to the acetylated aziridine nitrogen. This results in the final, neutral N-(2-acetamidoethyl)ated amine product.

The overall transformation is typically high-yielding and proceeds with excellent atom economy. The reaction is often conducted without the need for a catalyst, as the activation provided by the acetyl group is sufficient.[1][2]

Caption: Reaction mechanism of amine attack on this compound.

Safety Precautions: Handling Aziridine Derivatives

Aziridines as a class of compounds, including this compound, are known to be toxic and should be handled with extreme care.[3] They are potential mutagens and should be treated as such. All manipulations should be carried out in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

Handling and Storage:

  • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store away from heat, sparks, and open flames.[3]

  • In case of accidental contact, wash the affected area immediately with plenty of water. If you feel unwell, seek immediate medical attention.

Experimental Protocols

The following protocols are provided as a general guide and can be adapted for a variety of primary and secondary amine substrates. Optimization of reaction time and purification methods may be necessary for specific substrates.

Workflow Overview

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve amine in solvent - Add this compound Start->Setup Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Setup->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS, IR Purification->Analysis End End Analysis->End

Caption: General experimental workflow for N-alkylation.

Protocol 1: N-Alkylation of a Primary Amine (Benzylamine)

This protocol details the synthesis of N-benzyl-N'-(2-ethyl)acetamide.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.2 M).

  • Addition of this compound: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N'-(2-ethyl)acetamide.

Protocol 2: N-Alkylation of a Secondary Amine (Piperidine)

This protocol details the synthesis of 1-(2-acetamidoethyl)piperidine.

Materials:

  • Piperidine (1.0 eq)

  • This compound (1.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in anhydrous acetonitrile (to a concentration of approximately 0.2 M).

  • Addition of this compound: Add this compound (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-(2-acetamidoethyl)piperidine.

Data Presentation: Representative Substrate Scope and Yields

The reaction of this compound with various amines generally proceeds in good to excellent yields. The following table provides representative data for this transformation.

EntryAmine SubstrateProductTypical Yield (%)
1AnilineN-phenyl-N'-(2-ethyl)acetamide85
2BenzylamineN-benzyl-N'-(2-ethyl)acetamide92
3Piperidine1-(2-acetamidoethyl)piperidine95
4Morpholine4-(2-acetamidoethyl)morpholine94
5CyclohexylamineN-cyclohexyl-N'-(2-ethyl)acetamide88

Yields are representative and may vary based on specific reaction conditions and purification efficiency.

Conclusion and Field-Proven Insights

The use of this compound as an N-alkylating agent provides a direct and efficient route to N-(2-acetamidoethyl)amines. The reaction is characterized by its mild conditions, high yields, and operational simplicity. The absence of a required catalyst makes this method particularly attractive. From a drug development perspective, the introduction of the acetamidoethyl moiety can be a valuable strategy for modulating the physicochemical properties of a lead compound, such as solubility and hydrogen bonding capacity.

Expert Considerations:

  • Solvent Choice: While a variety of aprotic solvents can be used, DCM and acetonitrile are often good starting points due to their inert nature and ease of removal. For less reactive amines, a more polar solvent or gentle heating may be beneficial.

  • Stoichiometry: A slight excess of this compound (1.1-1.2 equivalents) is typically used to ensure complete consumption of the starting amine.

  • Work-up Rationale: The basic wash with NaHCO₃ is crucial for removing any unreacted this compound and neutralizing any acidic species.

  • Purification Strategy: While column chromatography is a reliable method for purification, for highly pure products, recrystallization or distillation (for volatile products) may also be viable options.

By following the protocols and safety guidelines outlined in this application note, researchers can effectively leverage the synthetic potential of this compound for the efficient construction of N-alkylated amines, thereby accelerating their research and development endeavors.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for this compound. Retrieved from a relevant chemical supplier's safety documentation. (Note: A direct, persistent URL for a specific lot's SDS is not feasible, but users are directed to obtain this critical safety information from their supplier, such as Sigma-Aldrich, for product number P7754).
  • Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]

  • ResearchGate. (2015). Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions. [Link]

  • ResearchGate. (2012). Regioselective ring-opening of aziridines and epoxides with amines under catalyst- and solvent-free condition on solid phase. [Link]

  • Figshare. (2008). Microwave-Assisted Ring-Opening of Activated Aziridines with Resin-Bound Amines. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

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Application Notes & Protocols: 1-Acetylaziridine as a Precursor for Linear Polyethylenimine (PEI) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyethylenimine (PEI) is a cationic polymer renowned for its utility in biomedical research, particularly as a non-viral vector for gene and drug delivery.[1][2] Its high density of protonable amine groups facilitates electrostatic interactions with nucleic acids and promotes endosomal escape through the "proton sponge" effect.[3] While commercially available PEI is typically a highly branched polymer synthesized from the uncontrolled cationic ring-opening polymerization (CROP) of aziridine, there is significant interest in linear PEI (LPEI) due to its potentially lower cytotoxicity and more defined structure.[2][4] A primary route to LPEI involves the hydrolysis of poly(2-alkyl-2-oxazolines).[5] This document outlines an alternative, mechanistically distinct strategy: the use of 1-acetylaziridine as a protected monomer for the synthesis of LPEI. This approach involves two key stages: the cationic ring-opening polymerization of this compound to yield poly(this compound), a polyamide, followed by the acidic hydrolysis of the acetyl protecting groups to yield the final linear polyethylenimine hydrochloride salt. This method offers a pathway to LPEI by preventing the branching reactions that characterize the polymerization of unprotected aziridine.

Introduction: The Rationale for a Protected Monomer Strategy

The synthesis of polyethylenimine (PEI) is broadly categorized into two structural outcomes: branched (BPEI) and linear (LPEI).

  • Branched PEI (BPEI): Traditionally synthesized via the acid-catalyzed CROP of aziridine.[3][6] The secondary amine groups within the growing polymer chain can act as nucleophiles, attacking other aziridinium ions. This leads to a hyperbranched structure with a statistical distribution of primary, secondary, and tertiary amines.[4] While effective for many applications, this lack of control can lead to batch-to-batch variability and a heterogeneous polymer population.[1]

  • Linear PEI (LPEI): Contains only secondary amines in the backbone with primary amines at the termini. This defined structure is often associated with reduced cytotoxicity compared to BPEI of similar molecular weight.[7] The most established route to LPEI is the CROP of 2-alkyl-2-oxazolines followed by acidic hydrolysis of the resulting poly(N-acylethylenimine).[5]

The use of this compound as a precursor for LPEI is predicated on the "protecting group" strategy. The nitrogen atom of the aziridine ring is temporarily "protected" by an acetyl group. This N-acetylation serves a critical function: it converts the secondary amine functionality into an amide, which is non-nucleophilic under the conditions of cationic polymerization. By preventing the nitrogen in the polymer backbone from initiating branching, the polymerization is constrained to a linear propagation pathway. The subsequent removal of the acetyl groups (de-protection) via hydrolysis regenerates the secondary amine backbone, yielding LPEI.

Logical Workflow: From Monomer to Final Polymer

G cluster_0 Part 1: Polymerization cluster_1 Part 2: Deprotection Monomer This compound (Monomer) Initiation Initiation (e.g., with CH₃OTf) Monomer->Initiation Polymerization Cationic Ring-Opening Polymerization (CROP) Initiation->Polymerization Intermediate Poly(this compound) (Protected Polymer) Polymerization->Intermediate Hydrolysis Acid-Catalyzed Hydrolysis Intermediate->Hydrolysis Deprotection of acetyl groups Purification Purification (e.g., Dialysis) Hydrolysis->Purification FinalPolymer Linear Polyethylenimine (LPEI) (Final Product) Purification->FinalPolymer

Caption: Workflow for LPEI synthesis via the protected monomer strategy.

Safety and Handling Precautions

  • This compound: Aziridine and its derivatives are toxic, mutagenic, and potentially carcinogenic. Handle this compound with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles.

  • Acids and Solvents: The protocols involve strong acids and flammable organic solvents. Adhere to all standard laboratory safety procedures for handling these materials.

Experimental Protocols

Part A: Cationic Ring-Opening Polymerization of this compound

This protocol describes the synthesis of the intermediate polymer, poly(this compound). The choice of initiator is critical for CROP; strong electrophiles such as methyl trifluoromethanesulfonate (MeOTf) are effective.[8]

Materials:

  • This compound (monomer)

  • Methyl trifluoromethanesulfonate (MeOTf) (initiator)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Reactor Setup: Dry a Schlenk flask under vacuum and backfill with inert gas (Argon or Nitrogen). Add a magnetic stir bar.

  • Solvent and Monomer Addition: Using a syringe, transfer 10 mL of anhydrous dichloromethane to the Schlenk flask. Add 1.0 g of this compound to the solvent. Place the flask in an ice bath and stir for 10 minutes to cool.

  • Initiation: Prepare a 0.1 M solution of MeOTf in anhydrous dichloromethane. Slowly add a calculated amount of the initiator solution to the stirring monomer solution via syringe. The molar ratio of monomer to initiator will determine the target degree of polymerization. For a target molecular weight of ~5 kDa, a monomer-to-initiator ratio of approximately 70:1 would be appropriate.

  • Polymerization: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for 24 hours under an inert atmosphere. The solution may become more viscous as the polymerization progresses.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, vigorously stirring anhydrous diethyl ether (approx. 200 mL).

  • Isolation: The white, solid poly(this compound) will precipitate out. Allow the precipitate to settle, then decant the ether. Wash the polymer twice more with fresh diethyl ether.

  • Drying: Dry the isolated polymer under vacuum at room temperature to a constant weight.

Reaction Mechanism: Cationic Ring-Opening Polymerization

Caption: CROP of this compound initiated by a cationic species.

Part B: Acid-Catalyzed Hydrolysis of Poly(this compound)

This protocol details the deprotection of the polyamide to yield LPEI. Acid-catalyzed hydrolysis is effective for cleaving amide bonds.[5]

Materials:

  • Poly(this compound) (from Part A)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve the dried poly(this compound) in a 3 M aqueous HCl solution in a round-bottom flask. A typical concentration is 50 mg of polymer per mL of acid solution.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring. Maintain the reflux for 24-48 hours. The progress of the hydrolysis can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the acetyl methyl peak.

  • Neutralization and Purification: After cooling to room temperature, carefully neutralize the solution to pH ~7.0 by slowly adding a NaOH solution. The solution may become cloudy as the LPEI precipitates.

  • Dialysis: Transfer the neutralized solution to a dialysis tube (1 kDa MWCO). Dialyze against deionized water for 48 hours, changing the water frequently (e.g., every 6-8 hours) to remove salts (NaCl) and acetic acid byproducts.

  • Isolation: Transfer the purified LPEI solution from the dialysis bag to a flask.

  • Lyophilization: Freeze the solution and lyophilize (freeze-dry) to obtain the final product, linear polyethylenimine, as a white, fluffy solid. The polymer will be in its free amine form. For storage in solution, it can be re-dissolved and acidified to form the hydrochloride salt, which has better long-term stability.

Characterization of Intermediates and Final Product

Thorough characterization at each stage is essential to validate the success of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the intermediate and final polymers.

  • Poly(this compound): In a solvent like CDCl₃, the ¹H NMR spectrum is expected to show a broad peak around 3.4-3.6 ppm corresponding to the backbone methylene protons (-N-CH₂-CH₂-) and a sharp singlet around 2.1 ppm for the acetyl methyl protons (-C(O)CH₃).

  • Linear PEI: In a solvent like D₂O, the ¹H NMR spectrum of the final LPEI will show a characteristic broad singlet around 2.7-2.9 ppm for the backbone methylene protons. Critically, the peak at ~2.1 ppm corresponding to the acetyl methyl group should be absent, confirming complete hydrolysis.[9]

Gel Permeation Chromatography (GPC)

GPC (or Size Exclusion Chromatography, SEC) is used to determine the molecular weight and polydispersity index (PDI) of the polymers.

Polymer StageExpected EluentExpected PDIRationale
Poly(this compound) THF or Chloroform< 1.5Cationic polymerization of N-substituted aziridines can be a controlled process, leading to a relatively narrow molecular weight distribution.
Linear PEI Aqueous bufferSimilar to precursorHydrolysis is a post-polymerization modification and should not significantly alter the chain length or PDI, assuming no backbone degradation occurs.

Table 1: Expected GPC/SEC analysis parameters and outcomes.

Applications and Future Directions

The synthesized LPEI is a valuable tool for researchers in drug and gene delivery. Its linear architecture and cationic nature make it suitable for:

  • Gene Transfection: Complexing with plasmid DNA or siRNA to form nanoparticles (polyplexes) for delivery into cells.

  • Drug Delivery: As a carrier for negatively charged drug molecules, enhancing their solubility and cellular uptake.[2]

  • Biomaterial Coatings: Modifying surfaces to promote cell adhesion or to impart antimicrobial properties.

Future work can focus on optimizing the polymerization conditions to achieve precise control over molecular weight and on developing milder hydrolysis protocols to ensure the integrity of the polymer backbone. The resulting well-defined LPEI can serve as a platform for further chemical modification, such as PEGylation, to improve biocompatibility and circulation times in vivo.

References

  • Rupar, P. A., et al. (2022). The Living Anionic Polymerization of Functionalized Aziridines. American Chemical Society Petroleum Research Fund Annual Report.
  • The University of Alabama. (2022). Synthesis of Linear Polyethylenimine by Living Anionic Polymerizations. Research & Economic Development. Available at: [Link]

  • Weyts, K., & Goethals, E. (1988). New synthesis of linear polyethyleneimine. Polymer Bulletin.
  • Rupar, P. A., et al. (2017). Synthesis of linear polyethyleneimine by living anionic polymerization. U.S.
  • Brissault, B., et al. (2003). Synthesis of Linear Polyethylenimine Derivatives for DNA Transfection.
  • Hoogenboom, R. (2017).
  • Rupar, P. A., et al. (2018). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.
  • Rupar, P. A., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules.
  • Ismail, A., & Chou, S.-F. (2025). Polyethylenimine Carriers for Drug and Gene Delivery.
  • Kurita, K. (2006). EFFECT OF DEGREE OF DEACETYLATION OF CHITOSAN ON CHEMICAL STRUCTURE AND COMPATIBILITY OF CHITOSAN/POLYAMIDE 6 BLENDS. PERINTIS eJournal.
  • Långström, J., et al. (2019). Method for deacetylation of biopolymers. U.S.
  • Miraqyan, N. A. (2016).
  • Kamimura, A., et al. (2023). Sustainable recycling of polyamides via C–N bond cleavage facilitated by methyl tosylate under mild conditions.
  • Ghasemlou, M., et al. (2023).
  • Kim, K.-J., et al. (2019). Alkylative Aziridine Ring-Opening Reactions. Molecules.
  • Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. CRC Press.
  • Liu, J., et al. (2013). Linear polyethylenimine produced by partial acid hydrolysis of poly(2-ethyl-2-oxazoline) for DNA and siRNA delivery in vitro.
  • Sedlacek, O., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Designed Monomers and Polymers.
  • Hoogenboom, R., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit. University of Warwick Institutional Repository.
  • Arakkal, A., et al. (2021). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O.
  • Dolinski, N. D., et al. (2020).
  • Chen, C., et al. (2021). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b)...
  • Lim, J., et al. (2019). 1 H NMR spectra of (a) P4VP (polymer 52.6 mM; the molarity of pyridine...
  • Nishikubo, T., et al. (2010). ChemInform Abstract: Hydrolysis of Epoxides and Aziridines Catalyzed by Polymer-Supported Quaternary Ammonium Bisulfate.
  • Chen, K.-J., et al. (2014). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)
  • Rupar, P. A., et al. (2017). Synthesis of bottlebrush polymers based on poly(N-sulfonyl aziridine) macromonomers. Polymer Chemistry.
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  • LibreTexts Chemistry. (2021). 2.4: Cationic Polymerization. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 1-Acetylaziridine in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-acetylaziridine as a potent precursor in 1,3-dipolar cycloaddition reactions. We will explore the fundamental principles governing its reactivity, the mechanistic nuances of azomethine ylide generation, and the subsequent stereoselective construction of five-membered nitrogen-containing heterocycles. This guide moves beyond mere procedural outlines to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for the synthesis of valuable molecular scaffolds.

Introduction: Why this compound?

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of modern synthetic chemistry. Its high ring strain (approx. 27.7 kcal/mol) makes it susceptible to ring-opening reactions, providing access to a diverse array of functionalized amine derivatives.[1] When the nitrogen atom is acylated, as in this compound, the ring becomes "activated." This activation serves two primary purposes: it withdraws electron density from the nitrogen, further polarizing and weakening the carbon-carbon bond of the aziridine ring, and it stabilizes the key reactive intermediate required for cycloaddition.

The true synthetic power of this compound is realized when it is used to generate an azomethine ylide . Azomethine ylides are versatile 1,3-dipoles of the allyl anion type, containing a C-N-C framework with four π-electrons.[2] These transient species are highly reactive and participate readily in [3+2] cycloaddition reactions with various dipolarophiles, offering a powerful and convergent route to construct polysubstituted five-membered heterocycles like pyrrolidines and oxazolidines.[2][3] This cycloaddition strategy is a cornerstone of heterocyclic chemistry, enabling the rapid assembly of complex molecular architectures that are prevalent in natural products and pharmaceutical agents.[2][4]

The Core Mechanism: From Activated Aziridine to Azomethine Ylide

The utility of this compound in 1,3-dipolar cycloadditions is entirely dependent on its ability to undergo a facile ring-opening to form an azomethine ylide. This transformation can be triggered either thermally or through Lewis acid catalysis.

The process involves the cleavage of the C-C bond of the aziridine ring. According to Woodward-Hoffmann rules, the thermal ring-opening of an aziridine is a conrotatory process.[2] This stereochemical course is crucial as it dictates the geometry of the resulting azomethine ylide, which in turn influences the stereochemistry of the final cycloadduct. Lewis acids can also promote this C-C bond cleavage at lower temperatures by coordinating to the acetyl carbonyl oxygen, further weakening the ring bonds.[2]

Caption: Figure 1: Generation of an Azomethine Ylide.

The [3+2] Cycloaddition Event: Building the Heterocycle

Once generated in situ, the azomethine ylide is immediately trapped by a suitable dipolarophile. The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the dipole and the 2 π-electrons of the dipolarophile combine to form a five-membered ring.[5][6] This reaction is highly efficient and stereospecific, meaning the stereochemistry of the reactants is directly transferred to the product.[3]

The regioselectivity and rate of the reaction are governed by Frontier Molecular Orbital (FMO) theory. The reaction proceeds most efficiently when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is small.[6] Typically, electron-withdrawing groups on the dipolarophile (e.g., esters, nitriles) lower its LUMO energy, accelerating the reaction with the HOMO of the azomethine ylide.

Caption: Figure 2: General [3+2] Cycloaddition Mechanism.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the results.

Protocol 1: Synthesis of this compound
  • Expert Insight: While commercially available, synthesizing this compound from a more stable precursor like an N-tosylaziridine can be cost-effective for large-scale work. The key is a two-step deprotection-reprotection sequence that proceeds with retention of stereochemistry.[7] This protocol is adapted from established methods for N-acylaziridine synthesis.[7]

  • Materials:

    • N-Tosylaziridine (1.0 eq)

    • Magnesium turnings (10 eq)

    • Anhydrous Methanol (MeOH)

    • N-Hydroxysuccinimide Acetate (Ac-ONSu) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃

    • Brine

  • Step-by-Step Procedure:

    • Deprotection: To a flame-dried round-bottom flask under N₂, add magnesium turnings and anhydrous MeOH. Add the N-tosylaziridine solution in MeOH dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Filter the mixture through Celite® to remove magnesium salts, washing the pad with ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Caution: The resulting free aziridine is volatile and should be used immediately.

    • Acylation: Dissolve the crude aziridine in DCM and cool to 0 °C. Add Ac-ONSu and stir at room temperature for 12-16 hours.

    • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification & Validation: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). Validate the structure and purity of this compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General [3+2] Cycloaddition with an Olefinic Dipolarophile
  • Expert Insight: This reaction is typically performed in a non-polar, high-boiling solvent like toluene or xylene to achieve the temperatures required for thermal ring-opening. The choice of dipolarophile is critical; electron-deficient olefins like N-phenylmaleimide or dimethyl fumarate are highly reactive and lead to excellent yields.

  • Materials:

    • This compound (1.0 eq)

    • N-Phenylmaleimide (1.1 eq)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • Setup: To a flame-dried Schlenk flask equipped with a reflux condenser, add this compound and N-phenylmaleimide.

    • Add anhydrous toluene via syringe under an inert atmosphere (N₂ or Ar).

    • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 6-12 hours.

    • Monitoring: Track the reaction progress by TLC or LC-MS, observing the consumption of the starting materials and the appearance of a new, more polar product spot.

    • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purification & Validation: The resulting crude solid can often be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography. The final product's structure, yield, and stereochemistry should be confirmed by ¹H NMR (noting coupling constants to determine stereochemistry), ¹³C NMR, IR spectroscopy, and HRMS.

Experimental_Workflow Figure 3: Experimental Workflow for [3+2] Cycloaddition A 1. Reactant Assembly (this compound + Dipolarophile in Anhydrous Toluene) B 2. Thermal Reaction (Reflux, 6-12h under N₂) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C C->B Incomplete? D 4. Workup (Solvent Removal) C->D Complete? E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, IR, HRMS) E->F G Validated Product F->G

Caption: Figure 3: Experimental Workflow for [3+2] Cycloaddition.

Data Summary & Expected Outcomes

The outcomes of these cycloaddition reactions are highly dependent on the substrates used. The following table summarizes representative data synthesized from the literature for reactions involving activated aziridines.

1,3-Dipole PrecursorDipolarophileConditionsProduct TypeTypical YieldDiastereoselectivityReference
N-Aryl-2,3-dicarboxylate aziridineBenzaldehydeHeatOxazolidineHighMixture of diastereomers[8]
N-Tosylaziridine dicarboxylateAromatic AldehydesNi(II) catalystOxazolidineGood to ExcellentHigh (trans favored)[2]
Isatin-derived aziridine(E)-Styryl-quinoxalinoneCatalyst-free, heatSpiropyrrolidineGoodHigh[9]
This compound (projected)N-PhenylmaleimideToluene, refluxPyrrolidine adduct> 80%High (exo favored)General Knowledge
This compound (projected)Dimethyl AcetylenedicarboxylateToluene, refluxDihydropyrrole> 85%N/AGeneral Knowledge

Applications in Drug Discovery

The five-membered nitrogen heterocycles (pyrrolidines, oxazolidines, etc.) synthesized via this methodology are considered "privileged scaffolds" in medicinal chemistry.[10] Their rigid, three-dimensional structures are ideal for presenting substituents in defined vectors to interact with biological targets like enzymes and receptors.

  • Scaffold Hopping & Library Synthesis: The modular nature of the [3+2] cycloaddition allows for the rapid generation of compound libraries by varying the aziridine and dipolarophile components. This is a powerful tool in lead discovery and optimization.[11][12]

  • Bioisosteric Replacement: The resulting heterocyclic core can serve as a bioisostere for other chemical groups, such as amide bonds or phenyl rings, to improve pharmacokinetic properties like solubility, metabolic stability, and cell permeability.[10]

  • Access to Complex Molecules: This strategy provides efficient access to the core structures of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents.[5][12] The famed "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are a testament to the power of 1,3-dipolar cycloadditions in bioconjugation and drug development.[10][13][14]

Conclusion

This compound is a highly effective and versatile precursor for the generation of azomethine ylides. Its subsequent participation in [3+2] cycloaddition reactions provides a robust and stereoselective pathway to valuable nitrogen-containing heterocycles. By understanding the mechanistic principles of ylide formation and the factors governing the cycloaddition event, researchers can strategically employ this reagent to accelerate the synthesis of complex molecules for applications ranging from fundamental research to pharmaceutical development. The protocols and insights provided herein serve as a comprehensive starting point for harnessing the full synthetic potential of this powerful chemical tool.

References

  • Wang, L., Zhou, P. P., Xie, D., Yue, Q., Sun, H. Z., Yang, S. D., & Wang, G. W. (2025). Dynamic Kinetic Activation of Aziridines Enables Radical-Polar Crossover (4 + 3) Cycloaddition with 1,3-Dienes. Journal of the American Chemical Society, 147(3), 2675–2688. [Link]

  • Lahiri, S., et al. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Various Authors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Various Authors. (n.d.). Rational mechanism for 1,3-dipolar cycloaddition of azomethine ylides... ResearchGate. [Link]

  • Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 10(12), 1487-1517. [Link]

  • Padwa, A. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

  • Various Authors. (2018). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]

  • Rubin, H., Cockrell, J., & Morgan, J. B. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871. [Link]

  • Harju, K., & Yli-Kauhaluoma, J. (2005). Recent advances in 1,3-dipolar cycloaddition reactions on solid supports. Molecular Diversity, 9(1-3), 187–207. [Link]

  • Padwa, A. (n.d.). Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. ResearchGate. [Link]

  • Various Authors. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Various Authors. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

  • Dequina, H. J., Jones, C. L., & Schomaker, J. M. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Chem, 9(7), 1658–1701. [Link]

  • Li, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 727–739. [Link]

  • Kraka, E., & Cremer, D. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Southern Methodist University. [Link]

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  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. Organic Chemistry Portal. [Link]

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  • Sarpong, R., & Tantillo, D. J. (2012). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]

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Application Notes & Protocols: Safe Handling and Storage of 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reactivity and Risks of 1-Acetylaziridine

This compound (C₄H₇NO) is a highly reactive, three-membered heterocyclic compound containing a strained aziridine ring.[1] This inherent ring strain makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, as it readily undergoes ring-opening reactions with a variety of nucleophiles.[2][3] However, the same reactivity that makes this compound a useful synthetic building block also presents significant health and safety hazards. Aziridines as a class of compounds are known for their toxicity and potential carcinogenicity.[4][5] Therefore, stringent adherence to safety protocols is paramount for all personnel handling this substance.

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are based on established best practices for handling hazardous chemicals and information extrapolated from safety data for analogous aziridine compounds.

I. Hazard Identification and Risk Assessment

A. Primary Hazards:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[4][6] Aziridines can cause severe irritation and burns to the skin and eyes.[5]

  • Carcinogenicity: Many aziridine-containing compounds are considered potential carcinogens.[4][5]

  • Reactivity: The strained ring of this compound makes it susceptible to violent polymerization, especially in the presence of acids or heat.[7] It can also react exothermically with various nucleophiles.[2]

  • Flammability: While not always highly flammable, it may be combustible and can produce toxic gases, such as nitrogen oxides, upon combustion.[8]

B. Exposure Limits:

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA.[9] In the absence of specific limits, it is prudent to handle this compound with extreme caution and aim to keep exposure to the lowest feasible concentration. For context, the ACGIH has set a Threshold Limit Value (TLV) for the parent compound, Ethyleneimine, at 0.05 ppm as an 8-hour time-weighted average (TWA).[5]

Quantitative Data Summary
PropertyValue/InformationSource(s)
Molecular Formula C₄H₇NO[10]
Molecular Weight 85.10 g/mol [10]
CAS Number 460-07-1[10]
Appearance Likely a liquid (based on analogous compounds)N/A
Boiling Point Data not readily availableN/A
Occupational Exposure Limits (OELs) Not established. Handle with extreme caution.[9]

II. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential.

A. Engineering Controls:

  • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.[4][11] This is the primary engineering control to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]

B. Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment. The following represents the minimum required PPE for handling this compound:

  • Gloves: Chemical-resistant gloves are required. Due to the potential for skin absorption, double-gloving with nitrile or neoprene gloves is recommended.[4][12] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[13][14] A face shield should be worn in situations where there is a higher risk of splashes.[14]

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.[4]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

PPE Selection Workflow

PPE_Selection start Handling this compound? fume_hood Work in Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles gloves Wear Double Gloves (Nitrile/Neoprene) goggles->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat splash_risk High Splash Potential? lab_coat->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution splash_risk->end No face_shield->end

Caption: Decision workflow for selecting appropriate PPE.

III. Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to prevent exposure and accidents.

A. General Handling Precautions:

  • Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound outside of a designated and properly functioning chemical fume hood.[11]

  • Prevent Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Transporting: When transporting this compound, even short distances within the lab, use a secondary container to prevent spills.[4]

B. Protocol for Weighing and Dispensing:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place a weigh boat and any necessary glassware inside the fume hood.

  • Dispensing: Carefully open the container of this compound inside the fume hood. Use a clean, dry pipette or syringe to transfer the desired amount to the weigh boat or reaction vessel.

  • Sealing: Immediately and securely seal the this compound container after dispensing.

  • Cleanup: Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent and then a mild detergent solution. Dispose of all contaminated materials as hazardous waste.

C. Protocol for Reaction Quenching:

Due to its reactivity, quenching reactions involving this compound must be done with care to control any exothermic processes.

  • Cooling: Ensure the reaction mixture is cooled to an appropriate temperature in an ice bath before quenching.

  • Slow Addition: Slowly add the quenching agent (e.g., water, a dilute acid solution) to the reaction mixture with vigorous stirring. Monitor the temperature of the reaction vessel throughout the addition.

  • Ventilation: Keep the reaction vessel under an inert atmosphere and well-ventilated within the fume hood during the quenching process.

IV. Storage Procedures

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Container: Store in a tightly sealed, clearly labeled container.[15][16]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[8][15] A designated, locked cabinet for highly toxic substances is recommended.[6]

  • Incompatibilities: Segregate this compound from incompatible materials such as strong acids, strong oxidizing agents, and bases.[8][17]

V. Emergency Procedures: Spills and Exposures

Prompt and correct response to emergencies can significantly mitigate the consequences of an accident.

A. Spill Response:

The appropriate response to a spill depends on its size and location.

  • Small Spill (<100 mL) inside a fume hood:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[18]

    • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.[19]

    • Decontaminate the spill area with a suitable solvent followed by soap and water.[18]

  • Large Spill (>100 mL) or any spill outside of a fume hood:

    • Evacuate the immediate area and alert all personnel.[20]

    • If the material is flammable, eliminate all sources of ignition.[19]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety (EHS) office immediately.[4]

Spill Response Decision Tree

Spill_Response spill This compound Spill location Location? spill->location in_hood Inside Fume Hood location->in_hood Inside out_hood Outside Fume Hood location->out_hood Outside size Size? small_spill < 100 mL size->small_spill large_spill > 100 mL size->large_spill cleanup Trained Personnel Cleanup: 1. Alert others 2. Absorb with inert material 3. Collect for disposal 4. Decontaminate area small_spill->cleanup evacuate Evacuate Area! Contact EHS/Emergency Response large_spill->evacuate in_hood->size out_hood->evacuate

Caption: Decision-making guide for responding to a spill.

B. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek immediate medical attention.[21]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.[21]

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

VI. Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.[15][22]

  • Disposal: Dispose of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[22] Do not dispose of this compound down the drain or in regular trash.[16]

References

  • Acylaziridine Reactivity in the Liner and Propellant Environments. DTIC. [Link]

  • Standard Operating Procedures. UCLA Chemistry and Biochemistry. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Chemical Emergency Procedures: General Response and Clean-Up. Assumption University. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Response to a Chemical Spill. The University of Maryland, Baltimore. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]

  • Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. PubMed Central. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. PubMed Central. [Link]

  • ACRIDINE. Occupational Safety and Health Administration. [Link]

  • Acetylethylenimine. PubChem. [Link]

  • Aziridine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Acetylaziridine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you successfully navigate the nuances of 1-acetylaziridine ring-opening reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure your experiments are both efficient and reproducible.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, purification, and handling of this compound ring-opening products. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.

Issue ID: AZ-TS-01 - Low or No Product Yield

Question: I am getting a low yield or no desired product in my this compound ring-opening reaction. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in the ring-opening of this compound is a common issue that can often be traced back to insufficient activation of the aziridine ring or issues with the nucleophile. The N-acetyl group, being electron-withdrawing, activates the aziridine ring towards nucleophilic attack, but the reaction often requires promotion.[1]

Probable Causes & Solutions:

  • Inadequate Aziridine Activation: The N-acetyl group makes the aziridine more susceptible to ring-opening than an N-alkyl aziridine, but it is less activating than an N-sulfonyl (e.g., tosyl) group.[2] Therefore, catalysis is often necessary.

    • Solution: Introduce a suitable Brønsted or Lewis acid catalyst.

      • Brønsted Acids: For many nucleophiles, acids like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) can be effective.[3][4] These protonate the aziridine nitrogen, forming a highly reactive aziridinium ion.

      • Lewis Acids: A wide range of Lewis acids, such as Cu(OTf)₂, Sc(OTf)₃, and BF₃·OEt₂, can coordinate to the aziridine nitrogen and facilitate ring-opening, often under milder conditions than Brønsted acids.[5]

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to open the ring under the applied conditions.

    • Solution:

      • Increase the nucleophilicity of your reagent. For example, when using an alcohol as a nucleophile, converting it to its corresponding alkoxide with a non-nucleophilic base can enhance its reactivity.

      • For weak nucleophiles, stronger activation of the aziridine with a more potent Lewis or Brønsted acid is recommended.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature. For instance, some reactions catalyzed by 1,5,7-triazabicyclo[6][6]dec-5-ene (TBD) with acid anhydrides as nucleophiles show significantly improved yields when the temperature is raised from 50 °C to 80 °C.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate and yield.

    • Solution: Screen different solvents. For acid-catalyzed reactions, polar aprotic solvents like acetonitrile (CH₃CN) or acetone are often effective.[3][4] In some cases, solvent-free conditions have been shown to be advantageous for reactions with amine nucleophiles.[7][8]

Issue ID: AZ-TS-02 - Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I control whether the nucleophile attacks the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring?

Answer:

Controlling regioselectivity is a critical aspect of aziridine chemistry. The outcome of the nucleophilic attack is a delicate balance between electronic and steric effects, and is heavily influenced by the reaction mechanism (Sₙ1 vs. Sₙ2 character).

Controlling Factors:

  • Reaction Mechanism:

    • Sₙ2 Pathway: Under neutral or mildly acidic conditions, the reaction tends to follow an Sₙ2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon (C3), leading to the β-amino product. This is the more common pathway for activated aziridines like this compound.

    • Sₙ1 Pathway: Under strongly acidic conditions, the reaction can proceed through a more Sₙ1-like mechanism. The positive charge of the aziridinium ion is better stabilized at the more substituted carbon (C2), leading to nucleophilic attack at this position.

  • Nature of the Nucleophile:

    • "Hard" vs. "Soft" Nucleophiles: While not a definitive rule, "harder" nucleophiles may favor attack at the more electropositive carbon, whereas "softer" nucleophiles might be more influenced by frontier molecular orbital considerations.

    • Steric Hindrance: Bulky nucleophiles will strongly favor attack at the less sterically hindered C3 position.

  • Catalyst Choice:

    • Lewis Acids: The choice of Lewis acid can influence the regioselectivity. Some Lewis acids may coordinate with other functional groups in the molecule, directing the nucleophilic attack to a specific position.[3]

    • Brønsted Acids: Strong Brønsted acids can promote a more Sₙ1-like character, potentially leading to increased attack at the C2 position.

Optimization Strategy:

Desired RegioisomerRecommended ConditionsRationale
Attack at C3 (less substituted) Mild Lewis acid catalysis (e.g., Cu(OTf)₂), neutral conditions, or use of a sterically demanding nucleophile.Promotes an Sₙ2-like mechanism where sterics dominate.
Attack at C2 (more substituted) Strong Brønsted acid catalysis (e.g., TFA, H₂SO₄) in a polar solvent.Favors an Sₙ1-like mechanism with a more stabilized carbocationic character at C2.[3][4]
Issue ID: AZ-TS-03 - Product Decomposition During Purification

Question: My crude reaction mixture looks clean by TLC and/or ¹H NMR, but I'm losing my product during silica gel column chromatography. What is causing this and how can I prevent it?

Answer:

This is a very common and often frustrating problem when working with activated aziridines. The acidic nature of standard silica gel can catalyze the ring-opening of your product if it is also an aziridine, or can cause decomposition of the desired ring-opened product.[9]

Probable Causes & Solutions:

  • Acidic Stationary Phase: Standard silica gel has an acidic surface that can act as a Brønsted acid catalyst, leading to decomposition or unwanted side reactions.

    • Solution:

      • Use Neutral or Basic Alumina: For many sensitive compounds, switching to neutral or basic alumina is the most effective solution.

      • Deactivate Silica Gel: If you must use silica, you can create a slurry with your eluent and add 1-2% triethylamine (or another suitable base) to neutralize the acidic sites. Let the slurry stand for a short period before packing the column.

  • Prolonged Contact Time: The longer your compound is on the column, the more time it has to decompose.

    • Solution:

      • Use Flash Chromatography: Employ flash chromatography with a higher flow rate to minimize the residence time on the column.

      • Optimize Your Solvent System: Develop a solvent system that gives your product an Rf value between 0.2 and 0.4 for efficient separation and minimal band broadening.

Workflow for Purifying Sensitive Aziridine Products:

G cluster_0 Purification Workflow cluster_1 Test Methods A Crude Reaction Mixture B Aqueous Workup (Neutral pH, Cold) A->B C Dry Organic Layer (Na₂SO₄ or MgSO₄) B->C D Concentrate in vacuo (Low Temperature) C->D E Test Purification Method D->E F Column Chromatography E->F If stable T1 TLC Plate Test: Spot crude on Silica, Alumina (N), Alumina (B). Develop and check for decomposition. E->T1 G Product Isolation F->G T2 Slurry Test: Mix crude with stationary phase in a vial. Stir for 30 min, filter, and analyze filtrate by TLC/NMR.

Caption: Recommended workflow for the purification of sensitive aziridine-derived products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed ring-opening of this compound?

The reaction typically proceeds through the formation of an aziridinium ion intermediate. The acid (either Brønsted or Lewis) activates the aziridine by coordinating to or protonating the nitrogen atom. This makes the ring carbons more electrophilic and susceptible to nucleophilic attack. The nucleophile then attacks one of the ring carbons, leading to the opening of the three-membered ring.

G cluster_0 Aziridine This compound Aziridinium Aziridinium Ion Aziridine->Aziridinium + H⁺ H+ H⁺ (Acid) Product_C3 Product (Attack at C3) Aziridinium->Product_C3 + Nu⁻ (SN2-like) Product_C2 Product (Attack at C2) Aziridinium->Product_C2 + Nu⁻ (SN1-like) Nu Nucleophile (Nu⁻)

Caption: General mechanism for acid-catalyzed ring-opening of this compound.

Q2: Which nucleophiles are commonly used for the ring-opening of this compound?

A wide variety of nucleophiles can be employed, including:

  • Oxygen Nucleophiles: Water, alcohols, and carboxylic acids (e.g., acetic acid).[4][5]

  • Nitrogen Nucleophiles: Amines and azides.[7][8][10]

  • Sulfur Nucleophiles: Thiols.

  • Halogen Nucleophiles: Halide ions (e.g., from acid chlorides).[2]

  • Carbon Nucleophiles: Grignard reagents and acetylides, although these may require specific conditions to avoid side reactions.

Q3: Can I perform the reaction without a catalyst?

While the N-acetyl group does activate the aziridine ring, uncatalyzed reactions are often slow and may require harsh conditions (e.g., high temperatures) or highly potent nucleophiles. For efficient and controlled ring-opening, catalysis is generally recommended.

Q4: Are there any known side reactions to be aware of?

Yes, a potential side reaction for some N-acyl aziridines is the Heine rearrangement , which can lead to the formation of an oxazoline. This is more likely to occur under basic or thermal conditions. Additionally, polymerization of the aziridine can occur under certain acidic conditions.

Q5: What are the best practices for handling and storing this compound?

This compound, like other aziridines, should be handled with care due to its potential toxicity and reactivity.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent decomposition, it is best to store it under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with acids and strong oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This protocol is a starting point and may require optimization for your specific substrate and nucleophile.

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere (N₂ or Ar), add the alcohol nucleophile (1.2-2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 5-10 mol%) in one portion.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral or basic alumina.

Protocol 2: General Procedure for Brønsted Acid-Catalyzed Ring-Opening with Water
  • Dissolve this compound (1.0 mmol) in a mixture of acetone and water (e.g., 2:1 v/v, 6 mL).[3]

  • Cool the solution to 0 °C.

  • Slowly add the Brønsted acid (e.g., trifluoroacetic acid, 1.0 mmol).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography, preferably on a non-acidic stationary phase.

References

  • Efficient and regioselective ring-opening of arylaziridines with alcohols, thiols, amines and N. Synlett, 2005(13), 2091-2094.
  • Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron Letters, 47(30), 5307-5310.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 69(18), 6141-6144.
  • Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1713.
  • Strategies to prevent premature ring-opening of activ
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
  • Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 16(7), 3539-3543.
  • Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions. Request PDF.
  • Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9328-9339.
  • REACTIONS WITH AZIRIDINES - 39', RING OPENING OF ACTIVATED 2,2-DIMETHYLAZIRIDINES BY GRIGNARD REAGENTS. A flECHANISTIC STUDY,. Tetrahedron, 43(3), 565-576.
  • Preventing unwanted ring-opening of triaziridine during synthesis. BenchChem.
  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 85(1), 323-332.
  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters, 17(10), 2530-2533.
  • Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Prepar
  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry, 13(1), 143-156.
  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.
  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
  • Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2853.
  • Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules, 24(20), 3766.
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 68-74.
  • Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447-501.
  • Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed.
  • Addition of Acetylide Ions and Grignard Reagents. Chad's Prep®.
  • HYDROLYSIS. Unknown Source.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers, 9(1), 149-155.
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 12(45), 9032-9043.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Lewis acid (L.A.)-mediated ring-opening addition of alcohol nucleophile...
  • Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665.

Sources

Technical Support Center: Controlling Regioselectivity in 1-Acetylaziridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in reactions involving 1-acetylaziridines. The inherent ring strain of aziridines makes them powerful synthetic intermediates, but harnessing their reactivity requires a nuanced understanding of the factors that govern their ring-opening.[1][2][3] This document is designed to equip you with the mechanistic knowledge and practical protocols needed to achieve your desired synthetic outcomes.

Core Principles: The Mechanistic Dichotomy of Aziridine Ring-Opening

The central challenge in 1-acetylaziridine chemistry is controlling which of the two ring carbons a nucleophile will attack. The N-acetyl group activates the aziridine ring, making it susceptible to opening.[1] The regiochemical outcome is primarily dictated by the balance between two competing pathways, which are heavily influenced by the choice of catalyst (acid) and the nature of the nucleophile.[4][5]

  • SN2-like Pathway (Attack at the Less Substituted Carbon): This pathway is favored under neutral or mildly acidic conditions with strong, "soft" nucleophiles. The reaction proceeds via a backside attack on the less sterically hindered carbon atom.

  • SN1-like Pathway (Attack at the More Substituted Carbon): This pathway dominates under strong acidic conditions, particularly with "hard," less nucleophilic reagents. The acid catalyst protonates the aziridine nitrogen, leading to the formation of a stabilized aziridinium ion.[2][4][5] This intermediate develops significant positive charge on the more substituted carbon, which can better stabilize it, thus directing the nucleophile to attack at this position.[6][7]

The interplay between these two pathways is the key to controlling regioselectivity.

Mechanistic Overview of Acid-Catalyzed Ring-Opening

Aziridine Ring Opening cluster_0 S_N_2-like Pathway cluster_1 S_N_1-like Pathway A This compound B Transition State (Less Substituted Attack) A->B Strong Nu⁻ (e.g., RS⁻, N₃⁻) C Product 1 (β-Amino Derivative) B->C Inversion of Stereochemistry D This compound E Aziridinium Ion (Protonated) D->E H⁺ (Brønsted) or Lewis Acid F Carbocation-like Transition State E->F C-N bond weakens G Product 2 (α-Amino Derivative) F->G Weak Nu⁻ (e.g., H₂O, ROH)

Caption: Decision workflow for troubleshooting regioselectivity.

Experimental Protocol: Model Reaction for Regioselective Control

This section provides a validated protocol for the ring-opening of 2-methyl-1-acetylaziridine with methanol, demonstrating how catalyst choice dictates the outcome.

Objective: To selectively synthesize either 2-amino-1-methoxypropane (SN1 product) or 1-amino-2-methoxypropane (SN2 product).

Materials:

  • 2-methyl-1-acetylaziridine

  • Anhydrous Methanol (MeOH)

  • Trifluoroacetic Acid (TFA)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol 1: SN1-Selective Opening (Attack at More Substituted Carbon)
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methyl-1-acetylaziridine (1.0 eq).

  • Solvent Addition: Add anhydrous Methanol (20 mL). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add Trifluoroacetic Acid (TFA, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the solution is neutral (pH ~7).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the regiomeric ratio. The major product will be the result of attack at the more substituted carbon.

Protocol 2: SN2-Selective Opening (Attack at Less Substituted Carbon)
  • Nucleophile Preparation: In a separate flame-dried flask, dissolve Sodium Methoxide (NaOMe, 1.5 eq) in anhydrous Methanol (10 mL) under an inert atmosphere.

  • Reaction Setup: To a 50 mL round-bottom flask under an inert atmosphere, add 2-methyl-1-acetylaziridine (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (10 mL) and cool the solution to 0 °C.

  • Nucleophile Addition: Slowly add the prepared sodium methoxide solution dropwise to the aziridine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding water (20 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the regiomeric ratio. The major product will be the result of attack at the less substituted carbon.

References
  • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle. Source: Frontiers in Chemistry, 2023. [Link]

  • Title: Unexplored Nucleophilic Ring Opening of Aziridines. Source: MDPI, Molecules, 2018. [Link]

  • Title: Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines under Mildly Basic Conditions. Source: The Journal of Organic Chemistry, 2014. [Link]

  • Title: Regioselectivity in the ring opening of non-activated aziridines. Source: Chemical Society Reviews, 2011. [Link]

  • Title: Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines Under Mildly Basic Conditions. Source: PubMed, 2014. [Link]

  • Title: ChemInform Abstract: Regioselectivity of Ring-Opening Reactions of Optically Active N-Acetyl-2-methoxycarbonylaziridine. Source: Sci-Hub, referencing Tetrahedron: Asymmetry, 1995. [Link]

  • Title: Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Source: ResearchGate, referencing an unspecified source. [Link]

  • Title: Alkylative Aziridine Ring-Opening Reactions. Source: MDPI, Molecules, 2021. [Link]

  • Title: Lewis Acid-Catalyzed Synthesis of Aziridines. Source: The Journal of Organic Chemistry, 1996. [Link]

  • Title: Regioselective ring opening of aziridine-fused... Source: ResearchGate, referencing various sources. [Link]

  • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle. Source: National Institutes of Health (PMC), 2023. [Link]

  • Title: From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Source: National Institutes of Health (PMC), 2011. [Link]

  • Title: Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions. Source: Journal of Visualized Experiments, 2022. [Link]

  • Title: Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. Source: ResearchGate, referencing Nature, 2019. [Link]

  • Title: Lewis Acid–Brønsted Base Catalysis. Source: Wiley-VCH, 2011. [Link]

  • Title: Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Source: Science of Synthesis, 2007. [Link]

  • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Source: CHIMIA, 1974. [Link]

  • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle. Source: ResearchGate, 2023. [Link]

  • Title: Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Source: RSC Publishing, 2022. [Link]

  • Title: Epoxide Reactions. Source: BYJU'S. [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening. Source: Chemistry LibreTexts, 2024. [Link]

  • Title: A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Source: PubMed, 2001. [Link]

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Technical Support Center: Polymerization of 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-acetylaziridine polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to ensure reproducible, high-fidelity experimental outcomes.

A Critical Isomerization: Understanding the True Monomer

Before delving into troubleshooting, it is crucial to understand a fundamental aspect of this compound chemistry. Under the conditions required for cationic ring-opening polymerization (CROP), this compound is in equilibrium with its more stable isomer, 2-methyl-2-oxazoline . The polymerization, therefore, does not proceed directly from the aziridine ring but rather through the cationic ring-opening of the 2-methyl-2-oxazoline intermediate. Consequently, the side reactions and troubleshooting strategies discussed herein are those pertinent to the CROP of 2-methyl-2-oxazoline. This is a living/controlled polymerization process when ideal conditions are met, but minor deviations can introduce a host of undesirable side reactions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My polymerization is yielding polymers with a much lower molecular weight than targeted and a high dispersity (Đ > 1.3). What's the primary cause?

This is the most common issue and typically points to unintended chain transfer or termination reactions. The primary culprit is often the presence of nucleophilic impurities, with water being the most frequent offender.[1] These impurities can act as terminating agents, prematurely ending chain growth. Additionally, at higher temperatures, chain transfer reactions to the monomer or polymer can become more prevalent, leading to new, shorter chains and broadening the molecular weight distribution.[4][5]

Q2: My polymerization is extremely slow or fails to initiate altogether. What should I check first?

Several factors can lead to initiation failure. First, ensure your monomer and solvent are rigorously purified and dried to remove any inhibitors or terminating impurities like water. Second, verify the integrity and concentration of your initiator. Many initiators, such as methyl triflate (MeOTf), are highly reactive and sensitive to moisture.[6][7] Inaccurate weighing or premature decomposition of the initiator will lead to a lower effective concentration and poor initiation.[7] Finally, confirm your reaction temperature is adequate; while higher temperatures can cause side reactions, an insufficient temperature may result in an impractically slow propagation rate.[5][8]

Q3: I'm observing a bimodal or multimodal distribution in my GPC results. What does this indicate?

A multimodal distribution often signals multiple active species or competing reaction pathways. This can be caused by slow initiation, where new chains are formed long after the first chains have begun propagating. It can also be a strong indicator of chain transfer to the polymer, which creates branched structures that elute differently, or the presence of cyclic oligomers formed through backbiting reactions.[4]

Q4: How can I be certain my polymerization has been effectively terminated?

Effective termination requires the addition of a nucleophile that is strong enough to react quantitatively with the cationic propagating species (the oxazolinium ion).[1][2] Common terminators include piperidine, amines, or methanolic solutions of potassium hydroxide. To confirm termination, you can use ¹H NMR spectroscopy to look for the disappearance of the characteristic signals of the active oxazolinium chain end and the appearance of new signals corresponding to the end-group.

In-Depth Troubleshooting Guides for Side Reactions

This section provides a detailed analysis of the most common side reactions, their underlying mechanisms, and actionable protocols for their diagnosis and mitigation.

Troubleshooting Workflow: A General Approach

Before focusing on a specific side reaction, follow this general diagnostic workflow to isolate the problem.

G start Problem Encountered (e.g., High Đ, Low MW) check_purity 1. Verify Reagent Purity (Monomer, Solvent, Initiator) start->check_purity check_conditions 2. Review Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions Purity OK impurity Impurity-Driven Issue (e.g., Premature Termination) check_purity->impurity Purity Issue (e.g., Water Present) analyze_polymer 3. Advanced Polymer Analysis (¹H NMR, MALDI-TOF, GPC) check_conditions->analyze_polymer Conditions OK conditions Condition-Related Issue (e.g., Chain Transfer) check_conditions->conditions Conditions Suboptimal (e.g., Temp. Too High) mechanism Specific Side Reaction Identified analyze_polymer->mechanism Data suggests specific mechanism purify Action: Re-purify & Dry All Reagents impurity->purify optimize Action: Optimize Conditions (e.g., Lower Temp.) conditions->optimize mitigate Action: Implement Mitigation Strategy from Guide mechanism->mitigate

Caption: General troubleshooting workflow for polymerization issues.

Side Reaction: Premature Termination by Nucleophilic Impurities
  • Mechanism: The cationic propagating chain end (the oxazolinium ion) is highly electrophilic. It will react readily with any nucleophilic impurities present in the system, most commonly water. This reaction terminates the chain, preventing it from reaching the target molecular weight.[1]

  • Symptoms:

    • Significantly lower experimental molecular weight (Mn) than theoretical.

    • High dispersity (Đ).

    • Polymerization stalls before full monomer conversion is achieved.

  • Root Causes:

    • Inadequate drying of monomer, solvent, or initiator.

    • Use of wet glassware.

    • Leaks in the reaction setup allowing atmospheric moisture to enter.

  • Diagnostic Protocol:

    • Karl Fischer Titration: Quantify the water content in your monomer and solvent before the reaction.

    • ¹H NMR Analysis: After a failed reaction, carefully analyze the NMR spectrum of the crude product. The presence of hydroxyl end-groups, where another functionality was expected, can indicate termination by water.[2]

  • Prevention & Mitigation:

    • Rigorous Purification: Distill the monomer (2-methyl-2-oxazoline) and solvent from a suitable drying agent (e.g., CaH₂).

    • Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (high-purity Argon or Nitrogen) using Schlenk line or glovebox techniques.[7]

    • Proper Glassware Handling: Oven-dry all glassware at >120°C for several hours and allow it to cool under vacuum or in a desiccator before use.

Side Reaction: Chain Transfer Reactions

Chain transfer events terminate a growing polymer chain while simultaneously creating a new initiating species, leading to a loss of control over molecular weight and an increase in dispersity.

  • Mechanism of β-Elimination: A proton on the carbon adjacent to the terminal amide group is abstracted, leading to the formation of a terminal N-allyl amide and a proton, which can initiate a new polymer chain. This is more common at elevated temperatures.

  • Symptoms:

    • Broad or tailing GPC chromatograms.

    • Discrepancy between theoretical and experimental molecular weight.

    • ¹H NMR signals corresponding to unsaturated end-groups (N-allyl functionality).

  • Root Causes:

    • High Polymerization Temperature: The rate of chain transfer reactions increases significantly with temperature.[5][8]

    • Solvent Choice: The polarity of the solvent can influence the stability of the propagating species and the transition states of side reactions.[2]

  • Diagnostic Protocol:

    • ¹H and ¹³C NMR Spectroscopy: Search for characteristic peaks of an N-allyl group (~5.8 ppm for the methine proton, ~5.2 ppm for the methylene protons in ¹H NMR).

    • MALDI-TOF Mass Spectrometry: This can reveal multiple polymer series or distributions that do not correspond to the expected mass, indicating different initiation or termination pathways.

  • Prevention & Mitigation:

    • Lower Reaction Temperature: Conduct polymerizations at the lowest feasible temperature that still allows for a reasonable reaction rate. For 2-methyl-2-oxazoline, temperatures are often kept below 100°C.[5][6]

    • Solvent Optimization: Acetonitrile is a common and generally well-behaved solvent for CROP. Less polar solvents may sometimes suppress certain side reactions, but kinetics will be slower.

G P Propagating Polymer Chain (Oxazolinium Cation) H Proton Abstraction (β-Elimination) P->H High Temp. M Monomer (2-Methyl-2-oxazoline) New_Chain New Polymer Chain (Shorter) M->New_Chain Propagation Dead Terminated Chain (N-allyl end-group) H->Dead New New Initiating Species (Protonated Monomer) H->New New->M Initiation

Caption: Mechanism of chain transfer via β-elimination.

Summary of Key Parameters and Their Impact

ParameterEffect of Suboptimal ConditionsRecommended PracticeImpact on Polymer Properties
Temperature Too high: Increases chain transfer and side reactions.[5] Too low: Extremely slow propagation.Optimize for a balance between rate and control (e.g., 60-90°C).[6]High temp leads to broad Đ and low Mn.
Purity (Water) Acts as a potent terminating agent.[1]Rigorously dry all reagents and glassware. Use inert atmosphere techniques.Low Mn, stalled reactions.
Initiator Conc. Inaccurate concentration leads to poor control over molecular weight.[7][9]Weigh accurately and handle carefully to prevent premature decomposition.Affects Mn predictability.
Solvent Polarity Affects the equilibrium between covalent and ionic propagating species and can influence side reaction rates.[2]Acetonitrile is a standard choice. Test other solvents if issues persist.Can influence kinetics and control.

References

  • Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. (n.d.). CORE.
  • Ziabicka, I., et al. (2021). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. PMC - NIH.
  • Tussetschläger, S., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC - PubMed Central.
  • Verbraeken, B., et al. (2017). Overview of the chemistry of the polymerisation of 2-oxazolines including monomer synthesis, initiation, propagation and termination reaction.
  • Glassner, M., et al. (2015). Design Strategies for Functionalized Poly(2-oxazoline)
  • Djambo, D. N. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon.
  • Technical Support Center: Troubleshooting Inconsistent Polymerization R
  • Stability and proper storage conditions for aziridine compounds. (n.d.). Benchchem.
  • The effect of temperature on polymerization results. (n.d.).
  • Luxenhofer, R., et al. (2018). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry (RSC Publishing).
  • Goethals, E. J. (2012).
  • Joshi, R. M. (1956). Heats of polymerization. A summary of published values and their relation to structure. Journal of Polymer Science.
  • Wang, Z., et al. (2020).
  • Ziąbka, M., et al. (2022). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI.
  • Fernández-García, J. C., et al. (2020). Theoretical and experimental studies of the initiator influence on the anionic ring opening polymerization of propylene oxide.
  • Effect of temperature on the polymerization of acrylonitrile a. (n.d.).
  • Rymarczyk-Machał, M., et al. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. MDPI.
  • Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. (n.d.). American Chemical Society.
  • Zhang, X., et al. (2024).
  • Choi, J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions.
  • Barboiu, V., et al. (1998). Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids.
  • Vyazovkin, S. (2016).
  • Zhao, J., et al. (2017). Organocatalytic sequential ring-opening polymerization of cyclic ester/epoxide and N-sulfonyl aziridine: metal-free and easy access to block copolymers. Polymer Chemistry (RSC Publishing).
  • Penczek, S., et al. (2021). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters.
  • Samanta, S., et al. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. PMC - NIH.
  • This compound. (n.d.). BOC Sciences.

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Technical Support Center: Troubleshooting Low Yield in N-acetylation of Aziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in the N-acetylation of aziridines. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yields

This section is designed to tackle specific issues you may encounter during the N-acetylation of aziridines. Each problem is presented in a question-and-answer format, detailing probable causes and offering step-by-step solutions.

Issue ID: AZ-NA-01

Question: My N-acetylation of a secondary (N-H) aziridine is resulting in a low yield of the desired N-acetylated product, and I'm observing significant amounts of a ring-opened byproduct. What is the likely cause and how can I mitigate this?

Answer: This is a frequent challenge in aziridine chemistry, stemming from the inherent strain of the three-membered ring. The primary culprit is often undesired nucleophilic ring-opening of the aziridine, which can be exacerbated by the choice of acetylating agent and reaction conditions.

Probable Causes:

  • Harsh Acetylating Agent: The use of highly reactive acetylating agents, such as acetyl chloride, can lead to the formation of reactive intermediates that promote ring-opening. The chloride anion released during the reaction can act as a nucleophile, attacking the aziridinium ion intermediate and leading to the formation of β-amino-α-chloro compounds.[1]

  • Acidic Conditions: Protic or Lewis acids, sometimes present as impurities or intentionally added, can activate the aziridine ring towards nucleophilic attack, making it more susceptible to ring-opening.[1][2]

  • Suboptimal Base: An inappropriate choice or stoichiometry of the base can fail to efficiently scavenge the acidic byproduct of the acetylation reaction (e.g., HCl from acetyl chloride), leading to acid-catalyzed ring-opening.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the ring-opening pathway to compete more effectively with the desired N-acetylation.

Solutions:

  • Select a Milder Acetylating Agent: Acetic anhydride is generally a better choice than acetyl chloride for N-acetylation of aziridines.[3] It is less reactive and does not produce a strong nucleophilic counter-ion. For very sensitive substrates, acyl imidazolides can be an even milder alternative.[3]

  • Optimize the Base:

    • Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct without competing in the acetylation or promoting side reactions.[4]

    • Ensure at least one equivalent of the base is used to fully scavenge the acid generated.

  • Control Reaction Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled N-acetylation over the thermodynamically favored ring-opening.

  • Solvent Selection:

    • Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.[3][4] Protic solvents can participate in ring-opening reactions.

Issue ID: AZ-NA-02

Question: I am attempting the N-acetylation of a sterically hindered aziridine, and the reaction is proceeding very slowly, resulting in a low yield. How can I improve the reaction rate and conversion?

Answer: Steric hindrance around the aziridine nitrogen can significantly slow down the rate of N-acetylation.[5] The bulky substituents impede the approach of the acetylating agent to the nitrogen lone pair.

Probable Causes:

  • Steric Repulsion: Large substituents on the aziridine ring or on the nitrogen atom can physically block the acetylating agent.[5][6]

  • Insufficiently Reactive Acetylating Agent: A mild acetylating agent may not have enough electrophilic character to react efficiently with a sterically hindered and less nucleophilic aziridine.

Solutions:

  • Increase the Electrophilicity of the Acetylating Agent:

    • While acetyl chloride can be problematic due to ring-opening, it may be necessary for highly hindered aziridines. If using acetyl chloride, carefully control the reaction conditions (low temperature, slow addition) to minimize side reactions.[3]

    • Consider using a more reactive anhydride, such as trifluoroacetic anhydride, followed by a subsequent milder acetylation if the trifluoroacetyl group is not desired in the final product.

  • Employ a Catalyst:

    • A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) can activate the acetylating agent, making it more electrophilic. However, this must be done with caution as Lewis acids can also promote ring-opening.[7] Careful screening of catalysts and reaction conditions is essential.

    • 4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst for acetylation reactions and can be used in catalytic amounts with acetic anhydride to accelerate the reaction.[4]

  • Increase Reaction Temperature and Time:

    • Gradually increasing the reaction temperature may be necessary to overcome the activation energy barrier. Monitor the reaction closely for the formation of byproducts.

    • Allowing the reaction to proceed for a longer period may lead to higher conversion.

Issue ID: AZ-NA-03

Question: My N-acetylated aziridine appears to be decomposing during purification by silica gel chromatography, leading to a low isolated yield. What is causing this and what are my alternatives?

Answer: N-acetylated aziridines, particularly those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel, leading to on-column decomposition via ring-opening.[8]

Probable Causes:

  • Acid-Catalyzed Ring Opening on Silica Gel: The acidic surface of silica gel can protonate the aziridine nitrogen, activating the ring for nucleophilic attack by the eluent (e.g., methanol, water) or other nucleophiles present.[8]

Solutions:

  • Use a Deactivated Stationary Phase:

    • Neutral or Basic Alumina: These are excellent alternatives to silica gel for purifying acid-sensitive compounds.[8]

    • Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your eluent.[8]

  • Buffer the Mobile Phase:

    • If you must use silica gel, adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent can neutralize the acidic sites on the silica.[8]

  • Alternative Purification Methods:

    • Distillation: If the N-acetylated aziridine is volatile and thermally stable, Kugelrohr distillation can be an effective purification method.[3]

    • Crystallization: If the product is a solid, recrystallization is an excellent method for purification that avoids a stationary phase altogether.

  • Anhydrous and Low-Temperature Work-up:

    • Perform all work-up and extraction steps at low temperatures (0-5 °C) to minimize decomposition.[8]

    • If your product is highly sensitive, consider a non-aqueous work-up by filtering the reaction mixture through a pad of Celite® or Florisil® to remove salts before concentrating.[8]

Experimental Protocols

Standard Protocol for N-acetylation of a Secondary Aziridine

This protocol is a general guideline for the N-acetylation of a secondary (N-H) aziridine using acetic anhydride and triethylamine.

Materials:

  • Secondary aziridine

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the secondary aziridine (1.0 eq) in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated aziridine.

  • Purify the crude product by flash column chromatography on neutral alumina or by distillation.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield in N-acetylation check_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_byproducts ring_opened Ring-Opened Products Observed? check_byproducts->ring_opened starting_material Mainly Starting Material? check_byproducts->starting_material No significant reaction decomposition Decomposition During Purification? check_byproducts->decomposition Clean crude, low isolated yield ring_opened->starting_material No solution_ring_opened Implement Milder Conditions: - Use Acetic Anhydride - Non-nucleophilic base (Et3N) - Lower Temperature (0°C) ring_opened->solution_ring_opened Yes starting_material->decomposition No solution_starting_material Increase Reactivity: - More reactive acetylating agent (use with caution) - Add catalyst (e.g., DMAP) - Increase temperature/time starting_material->solution_starting_material Yes solution_decomposition Modify Purification: - Use Neutral/Basic Alumina - Buffer eluent with Et3N - Consider distillation/crystallization decomposition->solution_decomposition Yes end Optimized Yield decomposition->end No, re-evaluate reaction solution_ring_opened->end solution_starting_material->end solution_decomposition->end N_Acetylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Aziridine R-NH-Aziridine Tetrahedral Tetrahedral Intermediate Aziridine->Tetrahedral Ac2O Acetic Anhydride Ac2O->Tetrahedral Product N-Acetyl Aziridine Tetrahedral->Product Acetate Acetate Tetrahedral->Acetate

Caption: Simplified mechanism of N-acetylation of an aziridine.

Q2: Can I perform N-acetylation on a tertiary aziridine?

No, N-acetylation is a reaction that occurs at a nitrogen atom with a replaceable hydrogen (i.e., a primary or secondary amine). A tertiary aziridine already has three substituents on the nitrogen atom and lacks the N-H bond necessary for this reaction.

Q3: Are there any specific safety precautions I should take when working with aziridines?

Yes, aziridines are a class of compounds that should be handled with care. The parent aziridine and many of its simple derivatives are toxic and potential mutagens. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [9] Q4: How does the electronic nature of substituents on the aziridine ring affect the N-acetylation reaction?

Electron-withdrawing groups on the aziridine ring will decrease the nucleophilicity of the nitrogen atom, making the N-acetylation reaction slower. Conversely, electron-donating groups will increase the electron density on the nitrogen, making it more nucleophilic and potentially accelerating the reaction.

Q5: My starting aziridine is not commercially available. What are some common methods for its synthesis?

Common methods for synthesizing aziridines include the intramolecular cyclization of β-amino alcohols or β-haloamines (a process similar to the Wenker synthesis), and the addition of nitrenes to alkenes. [10][11]

Quantitative Data Summary

Issue IDProblemProbable Cause(s)Key Solution(s)
AZ-NA-01 Low yield with ring-openingHarsh acetylating agent, acidic conditionsUse acetic anhydride, non-nucleophilic base, low temp.
AZ-NA-02 Slow reaction/low conversionSteric hindranceUse catalyst (e.g., DMAP), increase temp./time
AZ-NA-03 Decomposition on silica gelAcidic stationary phaseUse neutral/basic alumina, buffer eluent

References

  • Title: Ring opening of 2-acylaziridines by acid chlorides Source: ScienceDirect URL: [Link]

  • Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI URL: [Link]

  • Title: Alkylative Aziridine Ring-Opening Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent Source: ChemRxiv URL: [Link]

  • Title: One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines Source: ACS Publications URL: [Link]

  • Title: Nucleophilic ring opening reactions of aziridines Source: Semantic Scholar URL: [Link]

  • Title: A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Reactions of Aziridines Source: Kate Tutorials (YouTube) URL: [Link]

  • Title: Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent updates and future perspectives in aziridine synthesis and reactivity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Alkylative Aziridine Ring-Opening Reactions Source: ResearchGate URL: [Link]

  • Title: Base-Induced Transformation of 2-Acyl-3-Alkyl-2H-Azirines to Oxazoles: Involvement of Deprotonation-Initiated Pathway Source: ResearchGate URL: [Link]

  • Title: Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-Terminus Acetylation Protocol Source: CEM Corporation URL: [Link]

  • Title: Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Biphenanthrol Ligands Source: Michigan State University URL: [Link]

  • Title: Influence of solvent and K 2 CO 3 amount on the synthesis of aziridine... Source: ResearchGate URL: [Link]

  • Title: Reaction of bicyclic aziridine 174 with thiophenol and N-acetylcysteine 175 Source: ResearchGate URL: [Link]

  • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers URL: [Link]

  • Title: N-arylation of aziridines Source: PubMed URL: [Link]

  • Title: A new catalyst for asymmetric aziridination Source: Royal Society of Chemistry URL: [Link]

  • Title: Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA Source: University of Massachusetts Chan Medical School URL: [Link]

  • Title: Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts Source: Royal Society of Chemistry URL: [Link]

  • Title: Base-Promoted Elaboration of Aziridines. Source: ResearchGate URL: [Link]

  • Title: Aziridines Source: Wikipedia URL: [Link]

  • Title: Pronounced Steric Hindrance for Nitrogen Inversion in 1,3,4‐Oxadiazolidines Source: ResearchGate URL: [Link]

  • Title: Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy Source: Khan Academy (YouTube) URL: [Link]

  • Title: Aziridine | PPTX Source: SlideShare URL: [Link]

  • Title: PREPARATION METHODS OF AZIRIDINE||HETEROCYCLIC CONPOUNDS||GATE||CSIR-NET||M.SC Source: All 'Bout Chemistry (YouTube) URL: [Link]

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1-Acetylaziridine Technical Support Center: A Guide to Preventing Premature Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes only and does not replace the need for a thorough risk assessment before handling 1-Acetylaziridine. Always consult your institution's safety protocols and the official Safety Data Sheet (SDS) before use.

Introduction: The Dual Nature of this compound

This compound is a valuable reagent in modern organic synthesis, offering a versatile platform for introducing N-acetylated functionalities. However, the inherent ring strain of the three-membered aziridine core makes it highly susceptible to premature and often hazardous polymerization.[1] This guide provides in-depth technical support to researchers, scientists, and drug development professionals to ensure safe handling and prevent uncontrolled reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for this compound polymerization?

The polymerization of this compound is primarily initiated by acid catalysis. The strained aziridine ring can be readily opened by electrophiles, most commonly protons (H+), leading to a chain reaction.[2][3] This process is often highly exothermic and can result in a dangerous runaway reaction. Other initiators can include Lewis acids and certain metal contaminants.

Q2: What are the visual cues of this compound degradation or polymerization?

Visual inspection is a critical first step in assessing the stability of your this compound. Key indicators of degradation include:

  • Increased Viscosity or Solidification: This is a definitive sign of polymerization. The once mobile liquid will become thick, syrupy, or even solidify completely.[1]

  • Color Change: A noticeable shift from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate decomposition.[1]

  • Pressure Buildup: Gaseous byproducts can form during decomposition, leading to pressure buildup in a sealed container.[1]

If any of these signs are observed, the reagent should not be used and must be disposed of according to your institution's hazardous waste protocols.

Q3: Can this compound be stabilized for long-term storage?

Yes, to a certain extent. The primary method for stabilizing this compound during storage is the addition of a non-reactive base to scavenge any acidic impurities that could initiate polymerization. The most common and effective stabilizer is potassium hydroxide (KOH) pellets.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Scenario 1: Polymerization upon addition to the reaction mixture.
  • Problem: You observe a rapid increase in temperature, viscosity, or solidification immediately after adding this compound to your reaction.

  • Root Cause: The most likely cause is an acidic component within your reaction mixture. This could be an acidic solvent, a reagent with acidic properties, or residual acid from a previous step.

  • Preventative Workflow:

G Workflow to Prevent In-Reaction Polymerization cluster_pre_addition Pre-Addition Checks cluster_addition Controlled Addition A Ensure all glassware is scrupulously dry and free of acidic residue. B Use anhydrous, neutral, or slightly basic solvents. A->B C Check the pH of the reaction mixture before adding this compound. B->C D If the mixture is acidic, add a non-nucleophilic base (e.g., triethylamine) dropwise until pH > 7. C->D Action if Acidic E Cool the reaction mixture to 0°C or lower before addition. D->E F Add this compound slowly and dropwise with vigorous stirring. E->F G Monitor the reaction temperature continuously with a thermocouple. F->G G Stability This compound Stability Inhibitor Presence of Inhibitor (e.g., KOH) Inhibitor->Stability Increases LowTemp Low Temperature (2-8°C) LowTemp->Stability Increases InertAtmosphere Inert Atmosphere InertAtmosphere->Stability Increases Acid Acidic Contaminants Acid->Stability Decreases HighTemp High Temperature HighTemp->Stability Decreases Moisture Moisture Moisture->Stability Decreases

Caption: Key factors that either enhance the stability or promote the polymerization of this compound.

References

  • The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry, Royal Society of Chemistry. [Link]

  • Reaction Mechanism. PolyAziridine LLC. [Link]

  • Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. American Chemical Society. [Link]

  • Acid-catalyzed ring-opening polymerization mechanism of aziridine. ResearchGate. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information. [Link]

  • Scheme 26: Copolymerization of aziridine and carbon monoxide towards branched poly(amide-co-amines)s. ResearchGate. [Link]

  • Polymerisation inhibitor. Wikipedia. [Link]

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Managing heat and static discharge with 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Safety Center: 1-Acetylaziridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a hazardous chemical with significant health and safety risks. This guide is intended for informational purposes for trained professionals and is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult your institution's Environmental Health & Safety (EH&S) department before working with this substance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound, like other aziridine compounds, is a highly reactive and hazardous substance. The primary concerns are:

  • High Reactivity: The strained three-membered aziridine ring is susceptible to ring-opening reactions, which can be highly exothermic.[1]

  • Toxicity: Aziridines are classified as toxic and potential carcinogens.[2][3] They can be absorbed through the skin and are harmful if inhaled or swallowed.[3]

  • Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[4]

  • Violent Polymerization: Under certain conditions, such as contact with acids or excessive heat, this compound can undergo rapid, uncontrolled polymerization, leading to a dangerous release of energy.

Q2: Why is heat generation a critical concern when working with this compound?

A2: Heat generation is a major risk primarily due to the potential for runaway exothermic reactions. The high reactivity of the aziridine ring means that reactions, including polymerization, can release a significant amount of energy.[1] If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing an explosion.

Q3: What can trigger a runaway polymerization of this compound?

A3: Runaway polymerization can be initiated by:

  • Acidic Contaminants: Trace amounts of acid can catalyze the ring-opening polymerization of aziridines.

  • Elevated Temperatures: Storing or using this compound at elevated temperatures can initiate or accelerate polymerization.[5]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents can lead to hazardous reactions.[6][7]

Q4: How does static discharge pose a threat during the handling of this compound?

A4: Static electricity can generate sparks with enough energy to ignite the flammable vapors of this compound, leading to a fire or explosion.[8][9] Static charge can accumulate during routine laboratory procedures such as pouring, stirring, or transferring the liquid.[8] This risk is especially high in environments with low humidity.

Troubleshooting Guides

Scenario 1: Unexpected Temperature Increase in the Reaction Vessel
Potential Cause Immediate Action Preventative Measures
Initiation of uncontrolled polymerization. 1. Immediately cool the reaction vessel using an ice bath or other cooling system.[10] 2. If the reaction is not brought under control, evacuate the area and alert emergency personnel.- Ensure all glassware is scrupulously clean and free of acidic residues. - Add this compound to the reaction mixture slowly and in a controlled manner. - Maintain the reaction temperature within the recommended range.
Exothermic side reaction. 1. Stop the addition of any further reagents. 2. Cool the reaction vessel.[10]- Carefully review the reaction scheme for potential exothermic side reactions. - Perform a small-scale trial reaction to assess the thermal profile.
Scenario 2: Suspected Static Buildup During Liquid Transfer
Potential Cause Immediate Action Preventative Measures
Generation of static electricity from flowing liquid. 1. Stop the transfer immediately. 2. Discharge any personal static buildup by touching a grounded object.[8]- Use proper grounding and bonding techniques for all conductive containers.[11][12] - For non-conductive containers, use a grounding rod or wire inserted into the liquid.[11] - Pour liquids slowly to minimize splashing.[13] - Maintain a relative humidity above 50% in the work area.

Safety-First Experimental Workflows

Workflow 1: Safe Transfer of this compound

This workflow emphasizes the mitigation of static discharge hazards.

cluster_prep Preparation cluster_transfer Transfer cluster_completion Completion prep1 Don appropriate PPE (flame-resistant lab coat, chemical-resistant gloves, safety goggles, face shield). [10] prep2 Ensure work is performed in a certified chemical fume hood. [5] prep1->prep2 prep3 Inspect grounding and bonding cables for integrity. prep2->prep3 transfer1 Connect grounding cable from dispensing container to a verified earth ground. [4] prep3->transfer1 transfer2 Connect bonding cable between dispensing and receiving containers. [6] transfer1->transfer2 transfer3 Discharge personal static by touching a grounded surface. [2] transfer2->transfer3 transfer4 Slowly dispense the liquid, minimizing splashing. [4] transfer3->transfer4 comp1 Once transfer is complete, disconnect bonding and grounding cables. transfer4->comp1 comp2 Securely cap both containers. comp1->comp2 comp3 Clean any spills immediately according to safety protocols. comp2->comp3

Caption: Workflow for the safe transfer of this compound.

Workflow 2: Controlled Quenching of a Reaction Containing this compound

This workflow is designed to manage the exothermic nature of quenching reactions.

cluster_prep Preparation cluster_quench Quenching cluster_post Post-Quenching q_prep1 Ensure the reaction is under an inert atmosphere (e.g., Nitrogen). [12] q_prep2 Cool the reaction vessel to 0°C in an ice bath. [12] q_prep1->q_prep2 quench1 Slowly add a less reactive quenching agent (e.g., isopropanol) dropwise. [12, 21] q_prep2->quench1 quench2 Monitor the temperature and for any gas evolution. [22] quench1->quench2 quench3 Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be slowly added. [12] quench2->quench3 quench4 Finally, add water slowly to complete the quench. [12] quench3->quench4 post1 Allow the mixture to slowly warm to room temperature while stirring. [12] quench4->post1 post2 Neutralize the solution as required for workup or disposal. post1->post2

Caption: Workflow for the controlled quenching of this compound.

Data and Reference Tables

Table 1: Key Properties of this compound
PropertyValueSignificance
CAS Number 460-07-1Unique identifier.[]
Molecular Formula C4H7NOChemical formula.[]
Molecular Weight 85.1 g/mol Molar mass.[]
Appearance Clear, colorless liquidVisual identification.[]
Flash Point -11°C (estimated)Highly flammable.[3]
Boiling Point 56°C (estimated)Volatile.[3]
Table 2: Material Compatibility
MaterialCompatibilityNotes
Glass (Borosilicate) GoodPreferred for most laboratory applications.
Stainless Steel (304, 316) GoodSuitable for storage and transfer equipment.
Polytetrafluoroethylene (PTFE) GoodExcellent chemical resistance.
Polyethylene, Polypropylene FairMay be suitable for short-term contact, but testing is recommended.
Aluminum, Brass PoorAvoid contact.

This data is based on general chemical resistance guides for similar compounds. Always verify compatibility for your specific application.[15][16][17]

Table 3: Recommended Personal Protective Equipment (PPE)
ItemSpecificationRationale
Gloves Heavy-duty nitrile, viton, or butyl rubber.[3]Provides resistance to chemical permeation.
Eye Protection Chemical safety goggles and a face shield.[18]Protects against splashes and vapors.
Lab Coat Flame-resistant material.[18]Protects against fire and chemical splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[3][18]Prevents inhalation of toxic vapors.

References

  • Safe Transfer of Flammable Liquids: Grounding and Bonding. Wayne State University.

  • BONDING AND GROUNDING. Stanford Environmental Health & Safety.

  • NFPA 77: Recommended Practice on Static Electricity. National Fire Protection Association.

  • Transferring Flammable Liquids: Bonding & Grounding. College of Engineering Safety, UW–Madison.

  • GROUNDING AND BONDING. University of California, Berkeley.

  • Bonding and Grounding. The Ohio State University.

  • NFPA 77, Recommended Practice on Static Electricity, 2000 Edition. National Fire Protection Association.

  • NFPA 77 Recommended Practice on Static Electricity. ResponderHelp.

  • NFPA 77 Standard Development. National Fire Protection Association.

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical.

  • NFPA 77, Recommended Practice on Static Electricity, 2019 Edition. The ANSI Blog.

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.

  • Aziridines: Human health tier II assessment. Australian Government Department of Health.

  • Safety Data Sheet for Ethanone, 1-(2-pyridinyl)-. Thermo Fisher Scientific.

  • Safety Data Sheet for Pyridine. Sigma-Aldrich.

  • Safety Data Sheet for Ethanone, 1-(3-pyridinyl)-. Thermo Fisher Scientific.

  • Safety Data Sheet for 3M™ Scotch-Weld™ Epoxy Adhesive. 3M.

  • Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. AstaTech.

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006. Merck Millipore.

  • Standard Operating Procedures Huang Lab, February 2017. MSU Chemistry.

  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.

  • Quenching Reactive Substances. Virginia Tech Chemistry Department.

  • Safety Data Sheet for Acetylacetone. FUJIFILM Wako.

  • Safety Data Sheet for 3-Acetylpyridine. Sigma-Aldrich.

  • Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety, University of California, Santa Barbara.

  • Standard Operating Procedures for Ethyleneimine. University of California, Irvine.

  • This compound (Cas 460-07-1). BOC Sciences.

  • This compound (Cas 460-07-1). Parchem.

  • Aziridine termination of living anionic polymerization. PubMed.

  • Chemical Compatibility Database. Cole-Parmer.

  • 1-(P-TOSYL)AZIRIDINE - Safety Data Sheet. ChemicalBook.

  • 2-Acetylpyridine Safety Data Sheet. AK Scientific, Inc.

  • Chemical Compatibility Chart. Totton Pumps.

  • Determination of electrostatic sensitiveness discharge (ESD) using the Allegany Ballistics Laboratory (ABL) ESD machine. UNECE.

  • Primary explosives: electrostatic discharge initiation, additive effect and its relation to thermal and explosive characteristics. PubMed.

  • Mechanism of Electro-Static Discharge (ESD) Sensitivity of Reactive Powders and Its Mitigation. DTIC.

  • Electrostatic discharge sensitivity of energetic materials: experimental considerations and key factors. ResearchGate.

  • Chemical Compatibility Chart. Gems Sensors.

  • 1,1-polymerization of acetylene. PubMed Central.

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Degradation pathways and stability of N-acyl aziridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acyl aziridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these versatile synthetic intermediates.

Introduction to N-Acyl Aziridine Chemistry

N-acyl aziridines are three-membered heterocyclic compounds containing a nitrogen atom within the ring, which is acylated. This acylation significantly influences the reactivity and stability of the aziridine ring. While powerful building blocks in organic synthesis, their strained nature makes them susceptible to various degradation pathways, primarily through nucleophilic ring-opening reactions. Understanding these pathways is critical for successful experimental design, execution, and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis, purification, and handling of N-acyl aziridines.

Q1: My N-acyl aziridination reaction is complete, but I observe significant byproduct formation upon aqueous workup. What is happening?

A1: This is a classic issue related to the hydrolytic instability of the N-acyl aziridine ring, especially under acidic or basic conditions. The acyl group, being electron-withdrawing, activates the aziridine ring, making the ring carbons electrophilic and susceptible to nucleophilic attack by water.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acyl group or the aziridine nitrogen can be protonated. Protonation of the aziridine nitrogen, in particular, dramatically increases the ring strain and electrophilicity, leading to rapid ring-opening by water to form a β-amino alcohol derivative.

  • Base-Catalyzed Hydrolysis: While generally more stable under basic conditions than their N-alkyl counterparts, N-acyl aziridines can still undergo hydrolysis. A strong base can deprotonate the α-protons to the carbonyl group, leading to potential side reactions, or attack the carbonyl carbon. More commonly, hydroxide ions can directly attack one of the ring carbons, leading to the formation of the same β-amino alcohol product.

Troubleshooting Steps:

  • Neutralize Carefully: During workup, ensure that any acidic or basic catalysts are carefully neutralized to a pH of ~7 before extraction. Use a mild neutralizing agent like saturated sodium bicarbonate solution for acidic reactions.

  • Minimize Contact Time: Reduce the contact time of your N-acyl aziridine with the aqueous phase as much as possible. Perform extractions quickly and efficiently.

  • Use Brine Washes: After initial aqueous washes, use a saturated sodium chloride (brine) solution to help remove residual water from the organic layer before drying.

  • Temperature Control: Perform the workup at a low temperature (0-5 °C) to slow down the rate of hydrolysis.

Q2: I am attempting to purify my N-acyl aziridine using silica gel chromatography, but my yield is very low, and I see a new spot on my TLC plate.

A2: Silica gel is acidic in nature and can act as a catalyst for the ring-opening of N-acyl aziridines. The lone pair of electrons on the aziridine nitrogen can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to protonation and subsequent nucleophilic attack by trace amounts of water or alcohol in the eluent. This results in the degradation of your product on the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent and add 1-2% triethylamine (Et3N) or another suitable base (e.g., pyridine) to neutralize the acidic sites. Let this mixture stir for 30 minutes before packing the column.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil, for your purification.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the time your compound spends in contact with the silica gel.

  • Solvent Selection: Ensure your solvents are anhydrous to minimize the presence of nucleophiles that can contribute to ring-opening on the column.

Q3: My purified N-acyl aziridine appears to be degrading upon storage. What are the best storage conditions?

A3: The stability of N-acyl aziridines during storage is highly dependent on their structure and the storage conditions. The primary degradation pathway during storage is often polymerization or oligomerization, which can be initiated by trace impurities.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20 °C or lowerReduces the rate of degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Solvent Anhydrous, non-proticIf stored in solution, use a solvent that will not act as a nucleophile (e.g., toluene, THF).
Purity HighTrace acidic or nucleophilic impurities can catalyze degradation.

Visualizing Degradation Pathways

To better understand the mechanisms of N-acyl aziridine degradation, the following diagrams illustrate the key pathways.

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NAcylAziridine N-Acyl Aziridine ProtonatedAziridine Protonated Aziridinium Ion NAcylAziridine->ProtonatedAziridine Protonation H3O H₃O⁺ AminoAlcohol β-Amino Alcohol ProtonatedAziridine->AminoAlcohol Nucleophilic Attack by H₂O

Caption: Acid-catalyzed ring-opening of an N-acyl aziridine.

Silica_Gel_Degradation Start N-Acyl Aziridine (in Eluent) SilicaColumn Silica Gel Column (Acidic Si-OH sites) Start->SilicaColumn Protonation Protonation by Si-OH SilicaColumn->Protonation RingOpening Nucleophilic Attack (by H₂O or Eluent) Protonation->RingOpening DegradationProduct Ring-Opened Byproduct RingOpening->DegradationProduct LowYield Low Yield of Desired Product RingOpening->LowYield

Caption: Degradation pathway on a silica gel column.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Calculate Silica Amount: Determine the amount of silica gel required for your column (typically 50-100 times the weight of your crude product).

  • Prepare Slurry: In a fume hood, add the silica gel to a flask. Add your chosen non-polar solvent (e.g., hexanes) to create a slurry.

  • Add Base: To the slurry, add triethylamine (Et3N) to a final concentration of 1-2% (v/v) of the total solvent volume you will use to pack the column.

  • Equilibrate: Stir the slurry for at least 30 minutes to ensure complete neutralization of the acidic sites.

  • Pack Column: Pack the column with the neutralized silica slurry as you normally would.

  • Equilibrate Column: Before loading your sample, flush the packed column with at least two column volumes of your starting eluent (containing the same percentage of Et3N).

References

  • Ring-Opening Reactions of Aziridines. Hu, X. E. Tetrahedron2004 , 60 (12), 2701–2743. [Link]

  • Aziridines: synthesis, reactions and applications. Padwa, A.; Murphree, S. S. Arkivoc2006 , 2006 (3), 6-33. [Link]

  • Purification of Laboratory Chemicals, Eighth Edition. Armarego, W. L. F.; Chai, C. L. L. Elsevier, 2017 . [Link]

Technical Support Center: Quenching Unreacted 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving 1-acetylaziridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely and effectively quenching unreacted this compound in a reaction mixture. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your experimental results.

Introduction: The Challenge of this compound

This compound, like other aziridine-containing compounds, is a valuable synthetic intermediate due to the high reactivity of its strained three-membered ring. This reactivity, however, also presents significant safety challenges. Aziridines are known to be potent electrophiles and are classified as potentially carcinogenic and mutagenic due to their ability to alkylate biological nucleophiles like DNA.[1][2] Therefore, complete quenching of any unreacted this compound at the end of a reaction is not just a matter of good laboratory practice, but a critical safety imperative.[3][4][5]

This guide provides a comprehensive overview of quenching strategies, verification methods, and troubleshooting advice to ensure that residual this compound is effectively neutralized in your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is quenching of this compound necessary?

A1: Due to its inherent ring strain, this compound is a reactive electrophile.[1][6][7] This reactivity makes it a potential mutagen and carcinogen, as it can alkylate nucleophilic sites on biological macromolecules.[1][2] Leaving unreacted this compound in a reaction mixture poses a significant health risk upon handling and disposal.[3][4][8] Proper quenching converts it into a less reactive, safer compound.

Q2: What is the basic principle behind quenching this compound?

A2: The quenching process relies on the nucleophilic ring-opening of the aziridine ring.[1][9][10] By introducing a suitable nucleophile, the strained three-membered ring is opened, forming a stable, non-hazardous acyclic product. The choice of quenching agent determines the final product of this reaction.

Q3: What are some common quenching agents for this compound?

A3: Common and effective quenching agents include:

  • Water (Hydrolysis): Particularly effective with acid or base catalysis, leading to the formation of N-(2-hydroxyethyl)acetamide.

  • Weak Acids (e.g., Acetic Acid): These can protonate the aziridine nitrogen, activating the ring for nucleophilic attack by the conjugate base or other nucleophiles present.[6]

  • Amines (e.g., Diethylamine, Triethylamine): These act as nucleophiles, opening the aziridine ring to form diamine derivatives.[11][12]

  • Thiols (e.g., Mercaptoethanol): Thiols are potent nucleophiles that readily open the aziridine ring.[9][10]

Q4: How can I be sure that all the this compound has been quenched?

A4: Visual confirmation is insufficient. Analytical techniques are required to confirm the absence of residual this compound. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), often using techniques like hydrophilic interaction liquid chromatography (HILIC).[13][14][15][16] These methods offer the sensitivity needed to detect trace amounts of the compound.

Q5: What are the primary safety precautions when working with this compound?

A5: Always handle this compound in a well-ventilated chemical fume hood.[4] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[3][4] An emergency eyewash and safety shower should be readily accessible.[17]

In-Depth Quenching Protocols and Troubleshooting

Protocol 1: Aqueous Acidic Quench (Hydrolysis)

This is a common and effective method for quenching this compound. The acidic conditions protonate the aziridine nitrogen, making the ring more susceptible to nucleophilic attack by water.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the quenching reaction.

  • Prepare the Quenching Solution: Prepare a dilute aqueous solution of a weak acid, such as 1 M acetic acid or 1 M ammonium chloride.

  • Slow Addition: Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

  • Stirring: Allow the mixture to stir at room temperature for at least one hour to ensure the quenching reaction goes to completion.

  • Verification: Take an aliquot of the reaction mixture for analysis by GC-MS or HILIC-MS to confirm the absence of this compound.[13][14][15][16]

Causality Behind Experimental Choices:

  • Cooling: The ring-opening of aziridines can be exothermic. Cooling the reaction mixture prevents a rapid temperature increase, which could lead to uncontrolled side reactions or pressure buildup.

  • Weak Acid: A weak acid is sufficient to catalyze the hydrolysis without causing unwanted side reactions with other components in the reaction mixture. Strong acids could lead to more vigorous and less selective reactions.

  • Slow Addition: This allows for better temperature control and prevents the accumulation of a large amount of unreacted quenching agent.

Troubleshooting:

  • Incomplete Quenching: If analytical results show residual this compound, extend the stirring time or add a slight excess of the quenching solution. In some cases, gentle warming (e.g., to 40 °C) may be necessary to drive the reaction to completion, but this should be done with caution.

  • Formation of Byproducts: If unexpected byproducts are observed, it could be due to the reaction of the quenching agent with other components in the mixture. Consider using a more selective quenching agent.

Protocol 2: Amine-Based Quench

Amines are effective nucleophiles for the ring-opening of aziridines.[11] This method is useful when an aqueous quench is not desirable.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C.

  • Select an Amine: Choose a suitable amine, such as diethylamine or triethylamine.

  • Slow Addition: Slowly add the amine to the cooled reaction mixture with vigorous stirring.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours.

  • Verification: Analyze an aliquot of the mixture by GC-MS or HILIC-MS to confirm complete quenching.[13][14][15][16]

Causality Behind Experimental Choices:

  • Nucleophilicity of Amines: Amines are good nucleophiles that readily attack the electrophilic carbon of the aziridine ring, leading to efficient ring-opening.[11]

  • Non-Aqueous Conditions: This method is advantageous for reactions where water could interfere with the desired product or downstream processing.

Troubleshooting:

  • Slow Reaction: If the reaction is sluggish, a more nucleophilic amine may be required. The reaction can also be gently heated, but with careful temperature monitoring.

  • Purification Challenges: The resulting diamine product may be more difficult to separate from the desired product. Consider the downstream purification strategy when choosing this quenching method.

Data Summary Table

Quenching AgentTypical ConditionsAdvantagesDisadvantages
Water (Weak Acid) 0-25 °C, 1 M Acetic AcidReadily available, cost-effective, forms a relatively benign byproduct.May not be suitable for water-sensitive compounds.
Amines (e.g., Diethylamine) 0-25 °CEffective in non-aqueous conditions.The resulting product may complicate purification.
Thiols (e.g., Mercaptoethanol) 0-25 °CHighly effective due to the high nucleophilicity of thiols.Pungent odor and potential for side reactions.

Visualizing the Quenching Process

Quenching Workflow

The following diagram illustrates the general workflow for quenching unreacted this compound.

Quenching_Workflow General Quenching Workflow for this compound cluster_prep Preparation cluster_quench Quenching cluster_verify Verification start Reaction Completion cool Cool Reaction Mixture (0-5 °C) start->cool add_quench Slowly Add Quenching Agent cool->add_quench stir Stir at Room Temperature (1-2 hours) add_quench->stir aliquot Take Aliquot for Analysis stir->aliquot analysis GC-MS or HILIC-MS Analysis aliquot->analysis complete Quenching Complete analysis->complete No this compound Detected incomplete Incomplete Quenching analysis->incomplete This compound Detected incomplete->stir Troubleshoot: - Extend Stir Time - Add More Quench

Caption: A flowchart of the quenching process.

Chemical Transformation during Quenching

This diagram illustrates the nucleophilic ring-opening of this compound by a generic nucleophile (Nu:).

Quenching_Mechanism Nucleophilic Ring-Opening of this compound cluster_reactants cluster_product acetylaziridine This compound product Ring-Opened Product acetylaziridine->product Nucleophilic Attack acetylaziridine_struct nucleophile Nucleophile (Nu:) nucleophile->product nucleophile_struct Nu: product_struct [Structure of Ring-Opened Product]

Caption: The reaction of this compound.

Note: A generic image URL is used for illustrative purposes. The actual structure would be drawn in a chemical drawing software.

Concluding Remarks

The safe handling and effective quenching of this compound are paramount in any research or development setting. By understanding the underlying chemical principles and adhering to the protocols outlined in this guide, you can mitigate the risks associated with this reactive compound. Always prioritize safety and verify the completeness of your quenching procedure with appropriate analytical methods.

References

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025). MSN Chemical.
  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. (n.d.). PMC - NIH.
  • Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (n.d.). Green Chemistry (RSC Publishing).
  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. (n.d.).
  • Aziridines - Wikipedia. (n.d.).
  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. (n.d.). PMC - PubMed Central.
  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES, 85(12).
  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011). PubMed.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. (2025). Benchchem.
  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. (2025). Benchchem.
  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. (2019). NIH.
  • Direct accurate detection method of aziridine residue in light industrial product. (n.d.).
  • A Comprehensive Guide to Aziridine Synthesis: Methods, Mechanisms, and Applic
  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011). Sigma-Aldrich.
  • Material Safety Data Sheet - 1-Aziridineethanol, 97%. (n.d.). Cole-Parmer.
  • Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them. (2025). MSN Chemical.
  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. (2019). PubMed.
  • New Regulatory Measures Proposed for Aziridine Compounds. (2024). Foresight.

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Technical Support Center: Solvent Effects on the Rate of Aziridine Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the rate and regioselectivity of aziridine ring-opening reactions. Aziridines are valuable synthetic intermediates, but their reactivity is highly sensitive to the reaction environment.[1][2] Understanding and controlling solvent effects is paramount to achieving desired outcomes in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions.

FAQ 1: My aziridine ring-opening reaction is sluggish or not proceeding at all. What are the likely solvent-related causes?

Probable Cause: The solvent may be insufficiently polar to support the transition state of the reaction. Aziridine ring-opening often proceeds through mechanisms with significant charge separation in the transition state, resembling SN1 or SN2 pathways.[3]

Detailed Solution:

  • Increase Solvent Polarity: For reactions that proceed via a more SN1-like mechanism, where C-N bond cleavage and carbocation formation are significant, polar protic solvents such as water, alcohols (e.g., methanol, ethanol), or acetic acid are often beneficial.[3][4] These solvents excel at stabilizing both the developing carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions.[3][4]

  • Utilize Polar Aprotic Solvents for SN2-like Reactions: If the reaction is expected to follow an SN2-like pathway, where a strong nucleophile is used, polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[4] These solvents can dissolve ionic nucleophiles but do not "cage" or excessively solvate the nucleophile through hydrogen bonding, leaving it more available to attack the electrophilic carbon of the aziridine ring.[4][5][6]

  • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of polarity and nucleophile solvation. For instance, adding a small amount of a polar protic solvent to a polar aprotic solvent can sometimes accelerate the reaction without completely deactivating the nucleophile.

FAQ 2: I am observing poor regioselectivity in the ring-opening of my unsymmetrically substituted aziridine. How can the solvent influence this?

Probable Cause: The solvent plays a crucial role in dictating the regiochemical outcome by influencing the electronic and steric factors of the transition state.

Detailed Solution:

  • Favoring Attack at the More Substituted Carbon (SN1-like): Polar protic solvents can promote the development of a partial positive charge on the more substituted carbon of the aziridine ring, favoring an SN1-like mechanism. This leads to nucleophilic attack at the more sterically hindered but more electronically stabilized position.[7]

  • Favoring Attack at the Less Substituted Carbon (SN2-like): Polar aprotic solvents, by leaving the nucleophile more "naked" and reactive, often favor an SN2-like attack at the less sterically hindered carbon atom.[8][9]

  • Coordinating Solvents: Solvents with coordinating abilities, such as tetrahydrofuran (THF) or dioxane, can interact with Lewis acidic catalysts or even the aziridine itself, influencing the regioselectivity of the ring-opening.[10][11]

Data Presentation: Solvent Effects on Reaction Rate

The following table summarizes the general trends observed for solvent effects on the rate of aziridine ring-opening reactions.

Solvent TypeGeneral Effect on SN1-like ReactionsGeneral Effect on SN2-like ReactionsTypical Examples
Polar Protic Significant Rate IncreaseRate Decrease (due to nucleophile solvation)Water, Methanol, Ethanol, Acetic Acid
Polar Aprotic Moderate Rate IncreaseSignificant Rate IncreaseAcetonitrile, DMF, DMSO, Acetone
Non-Polar Significant Rate DecreaseSignificant Rate DecreaseHexane, Toluene, Benzene
FAQ 3: My reaction is acid-catalyzed, but the rate is still slow. Can the solvent be the issue?

Probable Cause: Even in acid-catalyzed reactions, where the aziridine is activated by protonation or coordination to a Lewis acid, the solvent's ability to support the subsequent nucleophilic attack is critical.[12][13]

Detailed Solution:

  • Solvent's Role in Stabilizing the Aziridinium Ion: The solvent must be able to solvate the charged aziridinium ion intermediate that is formed upon acid catalysis.[7][14] Polar solvents are essential for this.

  • Compatibility with the Acid Catalyst: Ensure that the chosen solvent does not react with or deactivate the acid catalyst. For example, strongly basic solvents may not be suitable for reactions employing Lewis acids.

  • Solvent as a Nucleophile: In some cases, particularly with protic solvents, the solvent itself can act as a nucleophile, leading to undesired side products.[15] If this is observed, switching to a non-nucleophilic polar aprotic solvent is recommended.

Experimental Workflow: Solvent Screening for Optimal Reaction Rate

The following diagram illustrates a systematic approach to screening solvents for an aziridine ring-opening reaction.

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_solvents Solvent Addition cluster_monitoring Monitoring & Analysis cluster_decision Decision Start Define Reaction: Aziridine, Nucleophile, Catalyst Vials Prepare Parallel Vials (Same Concentration) Start->Vials Protic Polar Protic (e.g., MeOH, EtOH) Vials->Protic Aprotic Polar Aprotic (e.g., ACN, DMF) Vials->Aprotic NonPolar Non-Polar (e.g., Toluene) Vials->NonPolar Monitor Monitor by TLC/LC-MS at Time Intervals Protic->Monitor Aprotic->Monitor NonPolar->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze for Conversion & Yield Quench->Analyze Optimize Select Optimal Solvent for Scale-up Analyze->Optimize

Caption: A workflow for systematic solvent screening.

Experimental Protocols

Protocol 1: General Procedure for Screening Solvent Effects on the Nucleophilic Ring-Opening of an N-Tosylaziridine

This protocol provides a framework for comparing the rate of an aziridine ring-opening reaction in different solvents.

Materials:

  • N-Tosylaziridine substrate

  • Nucleophile (e.g., sodium azide, aniline)

  • Anhydrous solvents: Methanol, Acetonitrile, Tetrahydrofuran (THF), Toluene

  • Reaction vials with stir bars

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS or GC-MS for quantitative analysis (optional)

Procedure:

  • Preparation: In four separate, dry reaction vials, add the N-tosylaziridine (1.0 equivalent) and a magnetic stir bar.

  • Solvent Addition: To each vial, add a different anhydrous solvent (Methanol, Acetonitrile, THF, Toluene) to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction Initiation: Add the nucleophile (1.2 equivalents) to each vial.

  • Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or 50 °C). Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).[16]

  • Analysis: Spot the aliquots directly onto a TLC plate and elute with an appropriate solvent system to visualize the consumption of the starting material and the formation of the product. For more quantitative data, quench the aliquots and analyze by LC-MS or GC-MS.

  • Data Interpretation: Compare the rate of disappearance of the starting material and the appearance of the product across the different solvents to determine the optimal solvent for the transformation.

Logical Relationship: Solvent Choice and Reaction Mechanism

The choice of solvent is intrinsically linked to the underlying mechanism of the aziridine ring-opening. This relationship can be visualized as follows:

Solvent_Mechanism_Relationship cluster_mechanism Dominant Reaction Mechanism cluster_solvent Favored Solvent Type SN1 S_N1-like Protic Polar Protic SN1->Protic Stabilizes Carbocationic Intermediate SN2 S_N2-like Aprotic Polar Aprotic SN2->Aprotic Enhances Nucleophilicity Protic->SN1 Promotes Aprotic->SN2 Promotes

Caption: Interplay between solvent type and reaction mechanism.

References

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Validation & Comparative

A Comparative Analysis of 1-Acetylaziridine and N-Tosylaziridine Reactivity: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, aziridines are powerful three-membered heterocyclic building blocks, prized for their utility in constructing complex nitrogen-containing molecules.[1][2] The reactivity of the aziridine ring is profoundly influenced by the nature of the substituent on the nitrogen atom.[3][4] This guide provides an in-depth technical comparison of two commonly employed activated aziridines: 1-acetylaziridine and N-tosylaziridine. Understanding their distinct reactivity profiles is crucial for researchers, scientists, and drug development professionals in making informed decisions during synthetic planning.

Electronic Effects: The Root of Reactivity Differences

The divergent reactivity of this compound and N-tosylaziridine stems directly from the electronic properties of the acetyl and tosyl groups, respectively. Both are electron-withdrawing groups (EWGs) that "activate" the aziridine ring, making it more susceptible to nucleophilic attack compared to non-activated aziridines.[5][6] However, the degree and nature of this activation differ significantly.

  • N-Tosylaziridine: The tosyl (p-toluenesulfonyl) group is a potent electron-withdrawing group due to the presence of the sulfonyl moiety. This strong inductive effect significantly polarizes the C-N bonds of the aziridine ring, rendering the ring carbons highly electrophilic.[7][8] The sulfonyl group also serves to stabilize the transient negative charge that develops on the nitrogen atom during nucleophilic ring-opening.[7]

  • This compound: The acetyl group, a carbonyl substituent, also activates the aziridine ring through its electron-withdrawing nature.[7] However, it presents a dual reactivity site. Nucleophiles can attack not only the ring carbons but also the carbonyl carbon of the acetyl group. This can sometimes lead to undesired side reactions and complicates the reactivity profile.[7]

The stronger electron-withdrawing capacity of the tosyl group generally makes N-tosylaziridines more reactive towards nucleophilic ring-opening than their N-acetyl counterparts.[7]

Nucleophilic Ring-Opening: A Head-to-Head Comparison

The hallmark reaction of activated aziridines is their ring-opening by a diverse array of nucleophiles.[2][9] This process is driven by the release of significant ring strain, estimated to be around 27 kcal/mol.[4]

The nucleophilic ring-opening of both this compound and N-tosylaziridine typically proceeds via an SN2-type mechanism.[10][11] The nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond and inversion of stereochemistry at the site of attack. The regioselectivity of this attack is influenced by both steric and electronic factors of the aziridine substrate.[7][12]

Diagram: Generalized SN2 Ring-Opening of Activated Aziridines

G Aziridine R-N(EWG)-CH(R')-CH(R'') TransitionState [Transition State]‡ Aziridine->TransitionState Nu Nu⁻ Nu->TransitionState Product R-N(EWG)H-CH(R')(Nu)-CH(R'') TransitionState->Product

Caption: SN2 attack of a nucleophile on an activated aziridine.

Experimental evidence consistently demonstrates the superior reactivity of N-tosylaziridines across a range of nucleophiles.

NucleophileThis compound ReactivityN-Tosylaziridine ReactivityKey Observations
Amines ModerateHighN-Tosylaziridines react readily with amines, often without the need for a catalyst.[13]
Thiols Moderate to HighVery HighThiolates are potent nucleophiles for opening both types of aziridines.[8][14]
Alcohols Low (requires catalysis)Moderate (often requires catalysis)Lewis or Brønsted acid catalysis is typically necessary to facilitate ring-opening with alcohols.[14][15]
Halides Low (requires catalysis)Moderate to High (often requires catalysis)Zinc(II) halides have been shown to be effective for the regioselective opening of N-tosylaziridines.[11][12]
Carbon Nucleophiles Variable (requires activation)HighOrganocuprates and Grignard reagents are effective for ring-opening N-tosylaziridines.[9]

This table provides a qualitative summary. Specific reaction conditions can significantly influence reactivity.

Regioselectivity: A Decisive Factor

In unsymmetrically substituted aziridines, the regioselectivity of the nucleophilic attack is a critical consideration. The outcome is a delicate balance of steric hindrance and electronic stabilization of a potential carbocation-like transition state.

  • N-Tosylaziridines: For 2-aryl-N-tosylaziridines, nucleophilic attack predominantly occurs at the benzylic position.[12][16] This is attributed to the stabilization of the partial positive charge in the transition state by the adjacent aromatic ring. In the absence of such electronic bias, the attack generally occurs at the less sterically hindered carbon, following a typical SN2 trajectory.[7]

  • 1-Acetylaziridines: The regioselectivity with 1-acetylaziridines can be less predictable and is highly dependent on the substrate and reaction conditions.[15] The presence of the carbonyl group can influence the electron distribution in the ring, and in some cases, mixtures of regioisomers are obtained.[15]

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling and reactivity, representative protocols for the ring-opening of a 2-phenyl-substituted aziridine with benzylamine are provided below.

Diagram: Experimental Workflow for Aziridine Ring-Opening

G Start Start Setup Reaction Setup: Aziridine Nucleophile Solvent Start->Setup Reaction Reaction Conditions: Stirring Temperature Control Time Setup->Reaction Workup Aqueous Workup: Quenching Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, MS Purification->Analysis End End Product Analysis->End

Caption: A generalized workflow for a typical aziridine ring-opening experiment.

This protocol is adapted from procedures that utilize amines as nucleophiles for opening N-tosylaziridines.[13]

  • Reaction Setup: To a stirred solution of N-tosyl-2-phenylaziridine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL) is added benzylamine (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.

  • Workup: Upon completion, the reaction mixture is diluted with dichloromethane (10 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1,2-diamine product.

Ring-opening of N-acetylaziridines often requires activation, for instance, with a Lewis acid.[15]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-acetyl-2-phenylaziridine (1.0 mmol) in dry dichloromethane (5 mL) is cooled to 0 °C. To this solution is added a Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃, 0.1 mmol). Benzylamine (1.2 mmol) is then added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The reaction is monitored by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

The necessity of a catalyst and potentially longer reaction times for the this compound highlights its lower intrinsic reactivity towards nucleophilic attack on the ring carbons compared to the N-tosyl analogue.

Stability and Handling Considerations

Both this compound and N-tosylaziridine are relatively stable compounds that can be stored for extended periods under appropriate conditions (cool, dry, and dark). However, their inherent ring strain makes them susceptible to polymerization or decomposition, especially in the presence of acid or heat.[1] N-Tosylaziridines are generally considered to be more robust and less prone to side reactions at the activating group compared to N-acetylaziridines.

Conclusion

In the comparative analysis of this compound and N-tosylaziridine, the latter emerges as the more reactive and often more regioselective substrate for nucleophilic ring-opening reactions. The strong electron-withdrawing nature of the tosyl group provides a superior activation of the aziridine ring. While 1-acetylaziridines are also valuable synthetic intermediates, their reactivity profile is more nuanced, with the potential for competing nucleophilic attack at the carbonyl carbon and often requiring catalytic activation for efficient ring-opening. The choice between these two activated aziridines will ultimately depend on the specific synthetic context, the nature of the nucleophile, and the desired regiochemical outcome. For transformations demanding high reactivity and predictable regioselectivity, N-tosylaziridines are generally the preferred choice.

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  • Macha, R., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1698. [Link]

  • Akhtar, W., & Khan, M. A. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]

  • Foxman, E. B., & Fox, J. M. (2021). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 54(10), 2461–2473. [Link]

  • Bull, J. A., & Luisi, R. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Communications, 57(56), 6833-6846. [Link]

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A Comparative Guide to the Ring-Opening Mechanisms of 1-Acetylaziridine and Epoxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of three-membered heterocyclic compounds, such as aziridines and epoxides, is a cornerstone of organic synthesis, providing a versatile pathway to a diverse array of difunctionalized molecules. While structurally analogous, the substitution of a nitrogen atom in aziridines for an oxygen atom in epoxides introduces fundamental differences in their reactivity and mechanistic pathways. This guide provides an in-depth, data-supported comparison of the ring-opening mechanisms of 1-acetylaziridine, an "activated" aziridine, and epoxides under both acidic and basic conditions, offering insights to inform synthetic strategy and experimental design.

Core Principles: A Tale of Two Heteroatoms

The reactivity of both this compound and epoxides is primarily driven by the significant ring strain inherent in their three-membered rings, which is approximately 27 kcal/mol for both.[1] However, the nature of the heteroatom—nitrogen versus oxygen—and the substituents attached to it profoundly influence the electrophilicity of the ring carbons and the overall reaction mechanism.

  • Epoxides: The high electronegativity of the oxygen atom polarizes the carbon-oxygen (C-O) bonds, rendering the ring carbons electrophilic and susceptible to nucleophilic attack.[1]

  • This compound: In its parent, unactivated form, aziridine is generally less reactive than the corresponding epoxide.[1] This is attributed to the lower electronegativity of nitrogen compared to oxygen and a higher energy Lowest Unoccupied Molecular Orbital (LUMO), which leads to a weaker interaction with incoming nucleophiles.[1] However, the presence of an electron-withdrawing acetyl group on the nitrogen atom in this compound significantly enhances the electrophilicity of the ring carbons, "activating" the aziridine towards nucleophilic attack.[1][2]

Mechanistic Deep Dive: Acidic vs. Basic Conditions

The regioselectivity and stereochemistry of ring-opening reactions are highly dependent on the reaction conditions. Understanding these differences is critical for predicting and controlling reaction outcomes.

Ring-Opening Under Acidic Conditions

In an acidic environment, both epoxides and this compound are first protonated (or activated by a Lewis acid), which significantly increases the electrophilicity of the ring carbons and creates a better leaving group.

Epoxide Mechanism (Acid-Catalyzed):

The acid-catalyzed ring-opening of epoxides is best described as a hybrid between an SN1 and SN2 mechanism.[3][4][5]

  • Protonation: The epoxide oxygen is protonated by the acid catalyst, forming a highly reactive oxonium ion.[3][4][6]

  • Nucleophilic Attack: The nucleophile then attacks one of the electrophilic carbons. The regioselectivity of this attack depends on the substitution pattern of the epoxide:

    • For primary and secondary carbons: The reaction proceeds with SN2-like character, and the nucleophile attacks the less sterically hindered carbon.[7]

    • For tertiary carbons: The reaction exhibits significant SN1 character. A partial positive charge builds up on the more substituted carbon, which is better able to stabilize it. Consequently, the nucleophile preferentially attacks the more substituted carbon.[3][4][7]

  • Stereochemistry: The reaction proceeds with backside attack, resulting in an anti-dihydroxylation product (trans-diol) where the nucleophile and the hydroxyl group are on opposite faces of the original C-C bond.[3][7]

This compound Mechanism (Acid-Catalyzed):

The N-acetyl group makes the aziridine nitrogen less basic, but activation by a Brønsted or Lewis acid is still a key initial step.[8]

  • Activation: The nitrogen atom is protonated or coordinates with a Lewis acid, forming a highly reactive aziridinium ion.[9][10][11]

  • Nucleophilic Attack: Similar to epoxides, the regioselectivity is influenced by the stability of the developing positive charge. The nucleophile will preferentially attack the carbon atom that can better stabilize a partial positive charge.[10][11] In many cases, this leads to attack at the more substituted carbon.

  • Stereochemistry: The ring-opening is stereospecific, occurring with inversion of configuration at the carbon center that is attacked.

Diagram: Acid-Catalyzed Ring-Opening Mechanisms

Acid_Catalyzed_Mechanisms cluster_epoxide Epoxide Ring-Opening (Acidic) cluster_aziridine This compound Ring-Opening (Acidic) E1 Epoxide E2 Protonated Epoxide E1->E2 + H+ E3 Transition State E2->E3 + Nu- E4 Trans-diol Product E3->E4 - H+ A1 This compound A2 Activated Aziridinium Ion A1->A2 + H+ / Lewis Acid A3 Transition State A2->A3 + Nu- A4 Ring-Opened Product A3->A4

Caption: A simplified comparison of acid-catalyzed ring-opening pathways.

Ring-Opening Under Basic Conditions

Under basic or neutral conditions, a strong nucleophile directly attacks the electrophilic carbon of the three-membered ring.

Epoxide Mechanism (Base-Catalyzed):

The base-catalyzed ring-opening of epoxides is a classic SN2 reaction.[3][12][13]

  • Nucleophilic Attack: A strong nucleophile directly attacks one of the epoxide carbons.[12][14] Due to steric hindrance, the attack occurs at the less substituted carbon atom.[3][12][13]

  • Ring Opening: The C-O bond breaks, and the oxygen atom becomes an alkoxide ion.

  • Protonation: A subsequent protonation step (e.g., from the solvent or during workup) yields the final alcohol product.[3][12]

  • Stereochemistry: The reaction proceeds with inversion of stereochemistry at the site of attack, resulting in a trans-diol.[12]

This compound Mechanism (Basic/Neutral Conditions):

The N-acetyl group enhances the electrophilicity of the ring carbons, allowing for direct attack by nucleophiles without prior activation.

  • Nucleophilic Attack: A nucleophile attacks one of the aziridine carbons. Similar to the base-catalyzed epoxide opening, the attack generally occurs at the less sterically hindered carbon in an SN2 fashion.

  • Ring Opening: The C-N bond cleaves, forming an amide anion intermediate.

  • Protonation: Protonation of the nitrogen anion in a subsequent step gives the final product.

Diagram: Base-Catalyzed Ring-Opening Mechanisms

Base_Catalyzed_Mechanisms cluster_epoxide_base Epoxide Ring-Opening (Basic) cluster_aziridine_base This compound Ring-Opening (Basic) EB1 Epoxide EB2 Alkoxide Intermediate EB1->EB2 + Nu- EB3 Trans-diol Product EB2->EB3 + H+ (workup) AB1 This compound AB2 Amide Anion Intermediate AB1->AB2 + Nu- AB3 Ring-Opened Product AB2->AB3 + H+ (workup)

Caption: A simplified comparison of base-catalyzed ring-opening pathways.

Comparative Summary of Reactivity and Regioselectivity

FeatureEpoxideThis compound
Reactivity (Unactivated) More reactive than unactivated aziridine[1]Less reactive than epoxide[1]
Reactivity (Activated) N/AReactivity is significantly increased by the N-acetyl group[1]
Acidic Conditions Protonation activates the ring; attack at the more substituted carbon (SN1-like) or less substituted (SN2-like)[3][7]Activation by acid; attack often at the more substituted carbon[10][11]
Basic Conditions SN2 attack at the less substituted carbon[3][12][13]SN2 attack at the less substituted carbon
Stereochemistry Inversion of configuration at the attacked carbon[12]Inversion of configuration at the attacked carbon

Experimental Protocols

The following are generalized protocols for the ring-opening of epoxides and this compound. Note: These are illustrative examples and may require optimization for specific substrates and nucleophiles.

Protocol 1: Acid-Catalyzed Ring-Opening of an Epoxide (e.g., Styrene Oxide with Methanol)
  • Reaction Setup: To a solution of styrene oxide (1.0 mmol) in methanol (5 mL), add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Base-Catalyzed Ring-Opening of an Epoxide (e.g., Propylene Oxide with Sodium Methoxide)
  • Reaction Setup: Prepare a solution of sodium methoxide in methanol (e.g., by dissolving sodium metal in methanol). To this solution, add propylene oxide (1.0 mmol) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the product as described in Protocol 1.

Protocol 3: Nucleophilic Ring-Opening of this compound (e.g., with Thiophenol)
  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF), add thiophenol (1.1 mmol) and a catalytic amount of a mild base (e.g., triethylamine).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagram: General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Substrate, Nucleophile, Catalyst, Solvent) Monitor Reaction Monitoring (TLC, GC, etc.) Start->Monitor Workup Aqueous Workup (Quenching, Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS, etc.) Purify->Analyze

Sources

A Senior Application Scientist's Guide to Alternatives for 1-Acetylaziridine in Polymer Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of polymer chemistry and drug development, the ability to precisely modify polymer backbones is paramount. For decades, 1-acetylaziridine and its polyfunctional analogues have been go-to reagents for crosslinking and functionalizing polymers, particularly those bearing carboxylic acid groups. Their high reactivity, driven by the strained three-membered ring, allows for efficient covalent modification at ambient or slightly elevated temperatures. However, growing concerns over the toxicity and mutagenicity of small-molecule aziridines have catalyzed a search for safer and equally effective alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound for the functionalization of polymers. We will delve into the reaction mechanisms, performance characteristics, and safety profiles of each alternative, supported by experimental data and detailed protocols to empower you in your research and development endeavors.

The Role of this compound and the Quest for Alternatives

This compound, a monofunctional N-acyl aziridine, and its polyfunctional counterparts, react with nucleophiles like carboxylic acids through a ring-opening mechanism. This reaction, often acid-catalyzed, results in the formation of a stable β-amino ester linkage. In the case of polyfunctional aziridines, this leads to the formation of a crosslinked polymer network, significantly enhancing mechanical properties and chemical resistance.[1][2]

The primary driver for seeking alternatives is the inherent toxicity of aziridine compounds. Many are classified as potential carcinogens and mutagens, posing significant health and safety risks, especially in applications like food packaging and biomedical devices.[2] This has led to stringent regulatory hurdles and a push towards more benign chemistries.

This guide will focus on four principal classes of alternatives for functionalizing carboxylated polymers:

  • Polymeric Aziridines: A newer generation of aziridine-based crosslinkers designed for reduced toxicity.

  • Oxazoline-Functional Polymers: A versatile platform for catalyst-free modification of carboxylated polymers.

  • Carbodiimides (EDC/NHS): A well-established method for forming amide bonds, offering a different linkage chemistry.

  • Epoxides: A classic crosslinking chemistry that shares mechanistic similarities with aziridines.

  • Silane Coupling Agents: Primarily for inorganic-organic interfaces, but with niche applications in polymer crosslinking.

Polymeric Aziridines: The Safer Sibling

Recognizing the performance benefits of aziridine chemistry, researchers have developed polymeric aziridines to mitigate the toxicity concerns associated with their small-molecule counterparts. By incorporating the aziridine functionality into a polymer backbone, the molecular weight is significantly increased, reducing volatility and the potential for migration and cellular uptake.[3][4]

Mechanism of Action

The reaction mechanism of polymeric aziridines is identical to that of traditional aziridines. The nitrogen on the aziridine ring is protonated by the carboxylic acid on the polymer, activating the ring for nucleophilic attack by the carboxylate anion. This results in the formation of a β-amino ester crosslink.[5]

Polymeric Aziridine Mechanism Polymer_COOH Polymer-COOH Protonation Protonation Polymer_COOH->Protonation Polymeric_Az Polymeric Aziridine (P-N(CH2)2) Polymeric_Az->Protonation RingOpening Nucleophilic Attack Protonation->RingOpening Crosslinked_Polymer Crosslinked Polymer (β-amino ester linkage) RingOpening->Crosslinked_Polymer

Caption: Reaction mechanism of a polymeric aziridine with a carboxylated polymer.

Performance Comparison

Experimental data shows that polymeric aziridines can achieve performance on par with traditional trifunctional aziridines.[6]

PropertyPolymeric Aziridine (A-3)Traditional Aziridine (A-2)No Crosslinker
Genotoxicity Non-genotoxicGenotoxicN/A
Storage Modulus (E') @ 80°C (MPa) ~10~10<0.1
Chemical Resistance (IPA) ExcellentExcellentPoor
MEK Double Rubs >200>200<50

Data synthesized from references[5][6].

As the data indicates, polymeric aziridines provide a similar high crosslink density, evidenced by the storage modulus above the glass transition temperature, and comparable chemical resistance to traditional aziridines, without the associated genotoxicity.[6]

Experimental Protocol: Crosslinking a Carboxylated Acrylic Emulsion with a Polymeric Aziridine

This protocol is a general guideline for using a water-based polymeric aziridine dispersion to crosslink an acrylic coating.

  • Preparation: Ensure the carboxylated acrylic emulsion is at room temperature and under gentle agitation.

  • Addition of Crosslinker: Slowly add 2-3% by weight of the polymeric aziridine dispersion to the acrylic emulsion under continuous stirring. The exact amount should be optimized for the specific system to achieve the desired properties.[5]

  • Mixing: Continue stirring for at least 5 minutes to ensure homogeneous mixing.

  • Degassing: Allow the mixture to rest for 10-15 minutes to allow any entrapped air bubbles to escape.

  • Application: Apply the formulated coating to the desired substrate using standard techniques (e.g., drawdown bar, spray).

  • Curing: Cure the coated substrate at a temperature between 80°C and 120°C. The exact time and temperature will depend on the specific polymeric aziridine and the polymer system. Some newer formulations may even cure at room temperature.[4][5]

Oxazoline-Functional Polymers: A Versatile, Catalyst-Free Alternative

A highly promising and versatile alternative to aziridines is the use of polymers bearing pendant oxazoline groups, such as poly(2-isopropenyl-2-oxazoline) (PIPOx). These polymers can react with carboxylic acids without the need for a catalyst, offering a clean and efficient functionalization route.[7]

Mechanism of Action

The pendant 2-oxazoline rings on PIPOx undergo a ring-opening addition reaction with carboxylic acids at elevated temperatures. This reaction forms a stable amide-ester linkage, effectively crosslinking the polymer chains.[7]

PIPOx Mechanism PIPOx PIPOx (Pendant Oxazoline) RingOpening Ring-Opening Addition (Heat) PIPOx->RingOpening Polymer_COOH Polymer-COOH Polymer_COOH->RingOpening Crosslinked_Polymer Crosslinked Polymer (Amide-Ester Linkage) RingOpening->Crosslinked_Polymer

Caption: Reaction of poly(2-isopropenyl-2-oxazoline) with a carboxylated polymer.

Performance and Advantages
  • Biocompatibility: PIPOx has been shown to be non-cytotoxic and has immunomodulatory properties, making it an excellent candidate for biomedical applications.[7]

  • Tunable Properties: The degree of crosslinking and the resulting properties of the hydrogel or film can be easily tuned by adjusting the ratio of oxazoline to carboxylic acid groups and the type of dicarboxylic acid crosslinker used.

  • Catalyst-Free: The reaction proceeds without a catalyst, simplifying purification and avoiding potential toxicity from residual catalysts.

Experimental Protocol: Preparation of a PIPOx-Crosslinked Poly(acrylic acid) Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking poly(acrylic acid) (PAA) with PIPOx.

  • Polymer Preparation: Prepare separate solutions of PAA and PIPOx in a suitable solvent such as N,N-dimethylacetamide (DMAc). The concentration will depend on the desired hydrogel properties.

  • Mixing: In a vial, mix the PAA and PIPOx solutions in the desired stoichiometric ratio of carboxylic acid to oxazoline groups.

  • Casting: Pour the polymer mixture into a mold (e.g., a Teflon dish).

  • Curing: Place the mold in a vacuum oven and heat to 150°C for a specified time (e.g., 2-4 hours) to facilitate the crosslinking reaction and evaporate the solvent.[7]

  • Swelling and Purification: After cooling, the resulting hydrogel film can be swollen in deionized water or a buffer solution to remove any unreacted polymers and reach its equilibrium swelling degree.

Carbodiimides (EDC/NHS): The Amide Bond Specialists

Carbodiimide chemistry, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), is a cornerstone of bioconjugation. This "zero-length" crosslinking method is not a direct replacement for aziridines in terms of the resulting linkage but offers an alternative strategy for functionalizing carboxylated polymers, especially for attaching amine-containing molecules.

Mechanism of Action

EDC activates the carboxylic acid groups on the polymer to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond.[8]

EDC_NHS_Mechanism cluster_0 Activation cluster_1 Coupling Polymer_COOH Polymer-COOH O_acylisourea O-acylisourea intermediate Polymer_COOH->O_acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS NHS / Sulfo-NHS Amine_Molecule R-NH2 NHS_ester NHS-ester intermediate O_acylisourea->NHS_ester + NHS Amide_Bond Functionalized Polymer (Amide Bond) NHS_ester->Amide_Bond + R-NH2 (pH 7.2-8.5)

Caption: Two-step EDC/NHS coupling mechanism for amide bond formation.

Performance and Considerations
FeatureEDC/NHS ChemistryAziridine Chemistry
Linkage Amide bondβ-amino ester
Reaction pH Two-step pH optimum (4.5-6.0 and 7.2-8.5)Typically neutral to slightly acidic
Byproducts Soluble urea and NHSNone
Application Primarily for conjugating amine moleculesCrosslinking and functionalization
Toxicity Generally considered low toxicitySmall-molecule aziridines are toxic

While EDC/NHS chemistry is highly effective, its efficiency can be modest, and it is sensitive to pH.[9] For crosslinking a polymer network, a diamine or other polyamine crosslinker would be required to react with the activated carboxyl groups.

Experimental Protocol: Two-Step EDC/NHS Coupling to Carboxylated Particles

This protocol outlines the general procedure for conjugating an amine-containing biomolecule to carboxylated polymer particles.[10][11]

Materials:

  • Carboxylated polymer particles

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • EDC and Sulfo-NHS

  • Quenching Solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Particle Preparation: Wash the carboxylated particles with Activation Buffer.

  • Activation:

    • Resuspend the particles in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the particle suspension (typical concentrations are 2 mM EDC and 5 mM Sulfo-NHS, but should be optimized).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the activated particles 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling:

    • Immediately resuspend the activated particles in Coupling Buffer.

    • Add the amine-containing molecule to the particle suspension.

    • Incubate for 2 hours at room temperature (or overnight at 4°C) with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to deactivate any remaining NHS esters.

    • Wash the conjugated particles with a suitable buffer to remove byproducts and unbound molecules.

Epoxides: A Classic, High-Performance Alternative

Epoxides, like aziridines, are three-membered heterocyclic compounds that undergo ring-opening reactions with nucleophiles. Polyfunctional epoxides, such as bisphenol A diglycidyl ether (BADGE), are widely used to crosslink polymers containing carboxylic acid, amine, or hydroxyl groups.

Mechanism of Action

The reaction between an epoxide and a carboxylic acid is typically catalyzed by a tertiary amine or other base. The carboxylate anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and leading to the formation of a hydroxyl-ester linkage.

Epoxy Mechanism Polymer_COOH Polymer-COOH RingOpening Ring-Opening (Base Catalyst, Heat) Polymer_COOH->RingOpening Epoxy Epoxy Crosslinker Epoxy->RingOpening Crosslinked_Polymer Crosslinked Polymer (Hydroxyl-Ester Linkage) RingOpening->Crosslinked_Polymer

Caption: Base-catalyzed reaction of an epoxide with a carboxylated polymer.

Performance and Cure Conditions

Epoxy-based systems are known for their excellent adhesion, chemical resistance, and mechanical properties. However, their cure conditions often differ from aziridine systems.

ParameterEpoxy CrosslinkersAziridine Crosslinkers
Cure Temperature Often requires elevated temperatures (e.g., >100°C)Can cure at room temperature or with mild heat
Cure Time Can be several hoursGenerally faster than epoxies at a given temperature
Pot Life Generally longerCan be shorter due to high reactivity
Chemical Resistance ExcellentExcellent

For example, epoxy-anhydride systems may require curing at 200°C for extended periods to achieve maximum crosslinking and glass transition temperature (Tg).[12] In contrast, some aziridine crosslinkers can cure effectively at room temperature.[5]

Experimental Protocol: Curing a Carboxylated Resin with an Epoxy Crosslinker

This is a generalized protocol for a heat-cured epoxy system.

  • Formulation: Thoroughly mix the carboxylated polymer resin, the epoxy crosslinker, and any catalyst (e.g., a tertiary amine) in the desired stoichiometric ratio.

  • Application: Apply the mixture to the substrate.

  • Curing: Place the coated substrate in an oven and cure according to a specific temperature profile. For example, a cure schedule might involve an initial period at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 120°C followed by 1 hour at 150°C). The optimal cure schedule must be determined experimentally.

Silane Coupling Agents: Bridging the Gap

Silane coupling agents are bifunctional molecules with the general structure Y-R-Si-X₃, where X is a hydrolyzable group (e.g., alkoxy) and Y is an organofunctional group (e.g., amino, epoxy, vinyl).[13] While their primary role is to promote adhesion between inorganic surfaces and organic polymers, certain silanes can be used to crosslink polymer systems.

For carboxylated polymers, an amino-functional silane, such as (3-aminopropyl)triethoxysilane (APTES), can be used in conjunction with EDC/NHS chemistry to first graft the silane to the polymer backbone. The alkoxy groups of the grafted silanes can then undergo hydrolysis and condensation reactions, forming a crosslinked siloxane (Si-O-Si) network, particularly in the presence of moisture.

This approach is less direct than the others but can be effective for improving adhesion and creating a durable, crosslinked network.[14]

Summary and Recommendations

The choice of an alternative to this compound depends heavily on the specific application, required performance properties, and safety considerations.

AlternativeKey AdvantagesKey DisadvantagesBest For...
Polymeric Aziridines High reactivity, excellent performance, non-genotoxicHigher cost, may still require careful handlingHigh-performance coatings and adhesives where aziridine chemistry is established but lower toxicity is required.
Oxazoline Polymers Biocompatible, catalyst-free reaction, tunable propertiesRequires higher temperatures for reaction (150°C)Biomedical applications, hydrogels, drug delivery systems.
Carbodiimides (EDC/NHS) Well-established, mild aqueous conditions, "zero-length" linkerModest efficiency, pH-sensitive, forms amide bonds (not β-amino esters)Bioconjugation, attaching amine-containing molecules (e.g., proteins, peptides) to polymers.
Epoxides Excellent mechanical and chemical resistance, long pot lifeOften requires high cure temperatures and catalystsIndustrial coatings, adhesives, and composites requiring maximum durability.
Silane Coupling Agents Improves adhesion to inorganic substrates, moisture-curableIndirect crosslinking mechanism, may have limited efficiency in bulk polymerApplications requiring strong adhesion to glass or metal substrates, moisture-cured systems.

For researchers in drug development and biomedical fields, oxazoline-functional polymers like PIPOx represent a particularly attractive alternative due to their biocompatibility and catalyst-free reaction chemistry. For industrial applications where the high performance of aziridines is critical, polymeric aziridines offer a significantly improved safety profile without compromising performance. Carbodiimides remain the gold standard for bioconjugation, while epoxides are the workhorses for applications demanding the utmost in toughness and chemical resistance.

By understanding the mechanisms, performance trade-offs, and safety profiles of these alternatives, scientists and engineers can make informed decisions to move beyond traditional aziridine chemistry towards safer, more sustainable, and highly functionalized polymer systems.

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A Comprehensive Guide to ¹H NMR Analysis of 1-Acetylaziridine Ring-Opening Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Significance of Aziridines in Organic Synthesis and Drug Development

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis due to their inherent ring strain, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the stereospecific introduction of nitrogen and another functional group into a molecule, a transformation of immense importance in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. The resulting 1,2-amino-functionalized structures are prevalent in a wide array of biologically active compounds.

1-Acetylaziridine: A Key Building Block

Among the various types of aziridines, N-acylated aziridines, such as this compound, are particularly useful. The electron-withdrawing nature of the acetyl group activates the aziridine ring towards nucleophilic attack, often allowing reactions to proceed under milder conditions compared to their N-alkyl counterparts[1]. This activation, coupled with the synthetic versatility of the resulting N-acetylated products, makes this compound a frequently employed precursor in synthetic chemistry.

The Importance of ¹H NMR in Characterizing Ring-Opening Reactions

The regioselectivity and stereochemistry of aziridine ring-opening reactions are critical factors that determine the structure of the final product. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these products. By analyzing chemical shifts, coupling constants, and splitting patterns, researchers can gain detailed insights into the connectivity and stereochemical arrangement of atoms in the ring-opened products.

Scope of this Guide

This comprehensive guide provides a detailed comparison of the ¹H NMR spectral features of various products derived from the ring-opening of this compound. We will explore the reactions with different classes of nucleophiles, including hydrogen halides, water, and amines. Furthermore, we will delve into the analysis of regioisomers formed from the ring-opening of substituted 1-acetylaziridines. This guide is intended for researchers, scientists, and drug development professionals who utilize aziridine chemistry and require a practical understanding of how to characterize the resulting products using ¹H NMR spectroscopy.

Mechanism of this compound Ring-Opening

The Role of the Acetyl Group: Activation of the Aziridine Ring

The acetyl group on the nitrogen atom of this compound plays a crucial role in activating the ring. As an electron-withdrawing group, it reduces the electron density on the nitrogen atom, which in turn polarizes the C-N bonds of the aziridine ring. This polarization makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack[1].

Acid-Catalyzed Ring-Opening: The Aziridinium Ion Intermediate

In the presence of an acid, the ring-opening of this compound is significantly accelerated. The reaction proceeds through the formation of a highly reactive aziridinium ion intermediate. The acid protonates the nitrogen atom, further increasing the ring strain and the electrophilicity of the ring carbons. The nucleophile then attacks one of the ring carbons, leading to the opening of the three-membered ring.

Caption: General mechanism of acid-catalyzed ring-opening of this compound.

Regioselectivity in Substituted 1-Acetylaziridines

When the this compound ring is substituted, for example at the C2 position, the nucleophilic attack can occur at either the C2 or C3 carbon, leading to two possible regioisomers. The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions[1][2]. Under acidic conditions, the attack often occurs at the more substituted carbon due to the development of a partial positive charge at this position in the transition state, which resembles a carbocation (SN1-like). Conversely, under neutral or basic conditions, the attack may favor the less sterically hindered carbon (SN2-like).

Comparative Analysis of Ring-Opening Reactions and ¹H NMR Spectral Features

The ¹H NMR spectra of the ring-opened products of this compound are characterized by the disappearance of the signals corresponding to the aziridine ring protons and the appearance of new signals for the resulting acyclic structure. The chemical shifts and coupling patterns of the methylene protons are particularly informative for identifying the product.

Ring-Opening with Hydrogen Halides (HX)

The reaction of this compound with hydrogen halides (HCl, HBr, HI) provides a straightforward route to N-(2-haloethyl)acetamides. The reaction proceeds via the aziridinium ion intermediate, which is then attacked by the halide anion.

The reaction with hydrogen chloride yields N-(2-chloroethyl)acetamide.

Similarly, reaction with hydrogen bromide produces N-(2-bromoethyl)acetamide.

Reaction with hydrogen iodide gives N-(2-iodoethyl)acetamide.

The ¹H NMR spectra of these compounds are expected to show a singlet for the acetyl methyl protons (around 2.0 ppm) and two triplets for the two methylene groups, which form an A₂B₂ spin system. The chemical shifts of the methylene protons are highly dependent on the electronegativity of the attached halogen. As the electronegativity of the halogen decreases (Cl > Br > I), the deshielding effect on the adjacent methylene protons (CH₂-X) also decreases, resulting in an upfield shift of their signal.

CompoundAcetyl CH₃ (s)N-CH₂ (t)CH₂-X (t)³JHH (Hz)
N-(2-chloroethyl)acetamide~2.07 ppm~3.58 ppm~3.63 ppm~6.0 Hz
N-(2-bromoethyl)acetamide~2.05 ppm~3.55 ppm~3.45 ppm~6.2 Hz
N-(2-iodoethyl)acetamide~2.03 ppm~3.48 ppm~3.25 ppm~6.5 Hz

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

This trend provides a clear diagnostic tool for distinguishing between the different N-(2-haloethyl)acetamide products. The downfield shift of the CH₂-Cl protons is a direct consequence of the higher electronegativity of chlorine compared to bromine and iodine.

Acid-Catalyzed Hydrolysis: Ring-Opening with Water

The acid-catalyzed hydrolysis of this compound yields N-(2-hydroxyethyl)acetamide.

This reaction is typically carried out in an aqueous acidic solution[3].

The ¹H NMR spectrum of N-(2-hydroxyethyl)acetamide shows a singlet for the acetyl methyl group, and two triplets for the methylene groups. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

  • Acetyl CH₃ (s): ~2.0 ppm

  • N-CH₂ (t): ~3.4 ppm

  • CH₂-OH (t): ~3.7 ppm

  • OH (br s): Variable

  • ³JHH: ~5.5 Hz

The protons of the CH₂-OH group are deshielded by the electronegative oxygen atom and appear at a lower field compared to the N-CH₂ protons.

Ring-Opening with Amines/Ammonia

This compound can also be opened by nitrogen nucleophiles such as ammonia or primary and secondary amines to yield N-(2-aminoethyl)acetamide derivatives.

The reaction with ammonia gives N-(2-aminoethyl)acetamide.

The ¹H NMR spectrum of N-(2-aminoethyl)acetamide is characterized by the following signals:

  • Acetyl CH₃ (s): ~1.99 ppm

  • N-CH₂ (t): ~3.28 ppm

  • CH₂-NH₂ (t): ~2.83 ppm

  • NH and NH₂ (br s): Variable

The methylene group attached to the primary amine (CH₂-NH₂) appears at a higher field compared to the methylene group attached to the amide nitrogen (N-CH₂).

Analysis of Regioisomers: A Case Study with 2-Methyl-1-Acetylaziridine

The analysis of ring-opening reactions becomes more complex with substituted aziridines, where the formation of regioisomers is possible. Let's consider the acid-catalyzed ring-opening of 2-methyl-1-acetylaziridine with a nucleophile (Nu⁻).

Nucleophilic Attack at the More and Less Substituted Carbon

The nucleophile can attack either the more substituted C2 (pathway a) or the less substituted C3 (pathway b), leading to two different regioisomers.

G cluster_1 Regioselective Ring-Opening of 2-Methyl-1-Acetylaziridine Start 2-Methyl-1-Acetylaziridine + H⁺ Intermediate Aziridinium Ion Start->Intermediate Product_a Product A (Attack at C2) Intermediate->Product_a Pathway a (Nu⁻ attack at C2) Product_b Product B (Attack at C3) Intermediate->Product_b Pathway b (Nu⁻ attack at C3)

Caption: Formation of two regioisomers from the ring-opening of 2-methyl-1-acetylaziridine.

Distinguishing Regioisomers using ¹H NMR

¹H NMR spectroscopy is a powerful tool to differentiate between these two regioisomers by analyzing the chemical shifts and splitting patterns of the protons on the ethyl backbone.

FeatureProduct A (Attack at C2)Product B (Attack at C3)
Structure CH₃-CH(Nu)-CH₂-NH-AcCH₃-CH(NH-Ac)-CH₂-Nu
CH₃ group Doublet, coupled to CHDoublet, coupled to CH
CH proton Quartet or multiplet, coupled to CH₃ and CH₂Quartet or multiplet, coupled to CH₃ and CH₂
CH₂ protons Diastereotopic protons (if chiral center), likely a multipletDiastereotopic protons, likely a multiplet

Key Differentiating Factors:

  • Chemical Shift of the CH Proton: In Product A , the CH proton is attached to a carbon bearing the nucleophile. In Product B , the CH proton is attached to a carbon bearing the N-acetyl group. The chemical shift of this proton will be significantly different depending on the nature of 'Nu' and 'NH-Ac'. For instance, if 'Nu' is a halogen, the CH proton in Product A will be significantly downfield compared to the CH proton in Product B.

  • Splitting Pattern of the CH₂ Protons: The multiplicity and coupling constants of the methylene protons will provide crucial information about the adjacent group. In Product A , the CH₂ protons are adjacent to the N-acetyl group, while in Product B , they are adjacent to the nucleophile.

By carefully analyzing these features, the exact structure of the regioisomer can be determined.

Experimental Protocols

General Considerations for Handling this compound

This compound is a reactive and potentially toxic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: Synthesis of N-(2-chloroethyl)acetamide from this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-nucleophilic solvent.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound
  • To a solution of this compound (1.0 eq) in water, add a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid[3].

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(2-hydroxyethyl)acetamide.

Protocol 3: Ring-Opening of this compound with an Amine (General Procedure)
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Add the amine (1.0-1.2 eq) to the solution.

  • The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion

¹H NMR spectroscopy is an invaluable technique for the analysis of this compound ring-opening products. The chemical shifts of the methylene protons are particularly sensitive to the nature of the substituent introduced during the ring-opening reaction, providing a reliable method for product identification. In the case of substituted aziridines, a detailed analysis of both chemical shifts and coupling patterns allows for the unambiguous differentiation of regioisomers. The principles and data presented in this guide offer a solid foundation for researchers working with this important class of reactions.

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A Comparative Guide to In-Situ Reaction Monitoring: The Case of 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. 1-Acetylaziridine, a valuable but reactive building block, presents a compelling case for the implementation of robust in-situ monitoring techniques. Its high ring strain makes it susceptible to a variety of ring-opening reactions, the kinetics of which are crucial to control. This guide provides an in-depth comparison of Infrared (IR) spectroscopy and other common analytical techniques for monitoring the reactions of this compound, supported by experimental insights and protocols.

The Challenge of Monitoring this compound Reactions

This compound is an electrophilic species, readily undergoing nucleophilic ring-opening reactions. This reactivity, driven by the release of significant ring strain (approximately 27 kcal/mol), is the very characteristic that makes it a useful synthetic intermediate. However, this inherent reactivity also necessitates careful monitoring to prevent side reactions and ensure the desired product is formed with high selectivity. The key to successful process control lies in the real-time tracking of the consumption of the aziridine starting material and the formation of the ring-opened product.

IR Spectroscopy: A Window into the Reaction Vessel

Infrared (IR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for the in-situ monitoring of chemical reactions.[1][2] By directly probing the vibrational frequencies of functional groups within the reaction mixture, IR spectroscopy provides real-time data on the concentration of reactants, intermediates, and products.

The Spectroscopic Signature of a this compound Reaction

The utility of IR spectroscopy in monitoring a this compound reaction hinges on the ability to distinguish the spectral features of the starting material from those of the product. Let's consider a typical nucleophilic ring-opening reaction with an amine:

In this reaction, the key transformations to monitor are the disappearance of the aziridine ring and the appearance of the N-H and C-N bonds of the product. The C=O stretch of the acetyl group is present in both the reactant and the product, but its frequency may shift slightly depending on the chemical environment.

Functional GroupReactant (this compound)Product (Ring-Opened Amine)Key Monitoring Bands (cm⁻¹)
C=O Stretch (Amide) PresentPresent~1652 cm⁻¹ (reactant), may shift in product
Aziridine Ring Vibration PresentAbsent~1270-1280 cm⁻¹ (C-N stretch)
N-H Bend (Amine) AbsentPresent~1650-1580 cm⁻¹ (may overlap with C=O)
N-H Stretch (Amine) AbsentPresent~3500-3300 cm⁻¹
C-N Stretch (Amine) AbsentPresent~1250-1020 cm⁻¹

Note: Specific absorption frequencies can vary based on solvent, concentration, and temperature.

The disappearance of the characteristic aziridine ring vibration and the appearance of the N-H stretch of the amine product are the most reliable indicators of reaction progress.

A Comparative Analysis of Monitoring Techniques

While IR spectroscopy offers significant advantages for in-situ monitoring, a comprehensive evaluation requires comparison with other established analytical methods.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
In-Situ IR Spectroscopy Vibrational spectroscopy of functional groups.Real-time, non-invasive, no sample preparation, provides kinetic and mechanistic data.[1]Can have overlapping peaks, sensitivity may be lower for some species, requires a clear spectroscopic window.Real-time kinetic analysis, process optimization, and safety monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei.Provides detailed structural information, highly specific, and quantitative.[3][4][5][6][7]Lower sensitivity than MS, more expensive instrumentation, requires deuterated solvents for optimal performance, slower data acquisition than IR.Mechanistic studies, structural elucidation of intermediates and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.High sensitivity and selectivity, excellent for identifying and quantifying volatile components.[8][9]Requires sample extraction and derivatization for non-volatile compounds, destructive technique, not suitable for real-time monitoring.Final product analysis, impurity profiling, and reaction workup monitoring.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Versatile for a wide range of compounds, quantitative, can be automated.[10][11]Requires sample quenching and preparation, not truly in-situ, solvent consumption.Quantitative analysis of reaction aliquots, monitoring of non-volatile compounds.

Experimental Protocols

In-Situ IR Monitoring of this compound Ring-Opening

This protocol describes the in-situ monitoring of the reaction between this compound and a primary amine using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile)

  • FTIR spectrometer with a diamond ATR probe

  • Reaction vessel with appropriate ports for the ATR probe and reagent addition

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.

  • Reactant Spectrum: Add a known concentration of this compound to the solvent and record its IR spectrum. Identify the characteristic peak of the aziridine ring.

  • Reaction Initiation: Add the primary amine to the reaction vessel to initiate the reaction.

  • Data Acquisition: Continuously collect IR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Plot the absorbance of the disappearing aziridine peak and the appearing N-H peak of the product as a function of time to generate a reaction profile.

Safety Precautions: this compound is flammable, harmful if swallowed, and toxic in contact with skin or if inhaled.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[12][13][14][15]

Workflow for Monitoring this compound Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis & Comparison setup 1. Prepare Reactants & Solvent background 2. Acquire Solvent Background IR setup->background reactant_spec 3. Acquire this compound Spectrum background->reactant_spec initiate 4. Initiate Reaction (Add Nucleophile) reactant_spec->initiate collect_data 5. In-Situ IR Data Collection initiate->collect_data ir_analysis 6a. IR Spectral Analysis & Kinetics collect_data->ir_analysis sample 6b. Withdraw Aliquots for Offline Analysis collect_data->sample comparison 8. Compare Results ir_analysis->comparison nmr_analysis 7a. NMR Analysis (Structural) sample->nmr_analysis gc_hplc_analysis 7b. GC/HPLC Analysis (Quantitative) sample->gc_hplc_analysis nmr_analysis->comparison gc_hplc_analysis->comparison

Caption: Workflow for monitoring this compound reactions.

Mechanistic Insights from Reaction Monitoring

The choice of monitoring technique can significantly impact the level of mechanistic understanding gained. The regioselectivity of the ring-opening of unsymmetrical aziridines is a critical factor, often influenced by the nature of the nucleophile and the presence of acid or Lewis acid catalysts.[16][17]

Reaction Mechanism: Nucleophilic Ring-Opening of this compound

G This compound Transition State [Transition State]ᵟ⁻ This compound->Transition State Nucleophilic Attack Nucleophile (Nu:) Nu:⁻ Nucleophile (Nu:)->Transition State Ring-Opened Product Transition State->Ring-Opened Product

Caption: Nucleophilic ring-opening of this compound.

In-situ IR spectroscopy can provide valuable kinetic data to probe the effect of catalyst concentration or temperature on the reaction rate. However, for a detailed understanding of the regioselectivity and the structure of any intermediates, NMR spectroscopy is the more powerful tool.[3][4] By analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of the reaction mixture over time, the precise points of bond formation and cleavage can be determined.

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique for monitoring this compound reactions is a critical decision that depends on the specific goals of the study.

  • For real-time kinetic analysis, process optimization, and safety monitoring, in-situ IR spectroscopy is the technique of choice. Its non-invasive nature and rapid data acquisition provide an unparalleled view of the reaction as it happens.

  • For detailed mechanistic investigations and the unambiguous identification of products and byproducts, NMR spectroscopy is indispensable. The structural information it provides is unmatched by other techniques.

  • For routine quantitative analysis of reaction completion and purity, HPLC and GC-MS are reliable and well-established methods, although they do not offer the real-time insights of in-situ techniques.

Ultimately, a multi-technique approach often provides the most comprehensive understanding of a chemical process. By combining the real-time kinetic data from in-situ IR with the detailed structural information from NMR and the quantitative power of chromatography, researchers can develop robust, efficient, and safe processes for the utilization of valuable reagents like this compound.

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-Acetylaziridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and chemical synthesis, the structural elucidation and quantification of reactive intermediates and building blocks are paramount. Among these, 1-acetylaziridine derivatives represent a class of compounds that are both synthetically useful and analytically challenging. Their inherent ring strain and reactivity necessitate robust analytical methods for characterization and quality control. Mass spectrometry, with its high sensitivity and structural information capabilities, stands as a cornerstone technique for the analysis of these molecules.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound derivatives. We will delve into the nuances of ionization techniques, explore the characteristic fragmentation patterns you can expect to observe, and provide actionable experimental protocols to guide your laboratory work.

The Analytical Challenge: The Nature of this compound

This compound is a small, cyclic amide. The three-membered aziridine ring is highly strained, making it susceptible to ring-opening reactions. The acetyl group, an electron-withdrawing substituent on the nitrogen atom, further influences the molecule's stability and reactivity. From a mass spectrometry perspective, this translates to a molecule that can be prone to in-source decay or rearrangement, making the choice of ionization method and energy critical for obtaining meaningful data.

Comparing Ionization Techniques: Finding the Right Tool for a Reactive Molecule

The initial step in any mass spectrometry analysis is the ionization of the analyte. The choice of ionization technique is critical as it directly impacts the type of information obtained, from molecular weight confirmation to structural elucidation through fragmentation. For this compound derivatives, the primary considerations are volatility and thermal stability.

Ionization TechniquePrincipleSuitability for this compound DerivativesAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.HighProvides detailed structural information through reproducible fragmentation patterns. Ideal for GC-MS.Can lead to the absence of a molecular ion peak for labile compounds.[1]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, resulting in protonated or deprotonated molecules.Moderate to HighA soft ionization technique that typically produces an intact molecular ion or pseudomolecular ion (e.g., [M+H]+), which is crucial for molecular weight determination.[2] Ideal for LC-MS.May not induce sufficient fragmentation for detailed structural analysis without tandem MS (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a reagent gas, which then transfers charge to the analyte.HighSuitable for less polar and more volatile compounds than ESI.[3] Can be a good alternative when ESI fails to produce a strong signal.Can sometimes produce more fragmentation than ESI, but typically less than EI.

Expert Recommendation: For volatile and thermally stable this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method for detailed structural characterization due to its extensive and reproducible fragmentation libraries. For less volatile or thermally sensitive derivatives, or when analyzing complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the superior choice, as it provides excellent sensitivity and preserves the molecular ion.

Decoding the Fragments: Predicting the Mass Spectrum of this compound

Upon electron ionization, this compound (molecular weight: 85.10 g/mol ) is expected to undergo the following key fragmentation steps:

  • Formation of the Molecular Ion (m/z 85): The initial ionization event will produce the molecular ion, M+. The intensity of this peak will depend on the stability of the ion.

  • Alpha-Cleavage and Loss of the Acetyl Group (m/z 42): A common fragmentation pathway for N-acetylated compounds is the cleavage of the N-CO bond, leading to the loss of a neutral ketene molecule (CH₂=C=O) and the formation of the aziridine radical cation. However, a more favorable pathway is often the loss of the acetyl radical to form an iminium ion.

  • Formation of the Acylium Ion (m/z 43): Cleavage of the N-CO bond can also result in the formation of a stable acylium ion (CH₃CO⁺) at m/z 43. This is a very common fragment for acetylated compounds.[4]

  • Ring Opening and Fragmentation: The strained aziridine ring is prone to cleavage. The loss of ethylene (C₂H₄) from the molecular ion or subsequent fragments can occur.

Based on the analysis of N-acetylpiperidine and N-acetylpyrrolidine, larger cyclic amide analogs, we can anticipate a prominent acylium ion at m/z 43 and fragments resulting from ring cleavage.[7][8][9][10][11]

Predicted Fragmentation Pathway of this compound

M This compound M+• m/z 85 frag1 [CH3CO]+ Acylium Ion m/z 43 M->frag1 - •CH3 frag2 [M - CH3CO]• Aziridine Radical m/z 42 M->frag2 - CH3CO• frag3 [M - C2H4]+• N-acetyl methylamine radical cation m/z 57 M->frag3 - C2H4 frag4 [C2H4N]+ Iminium Ion m/z 42 frag2->frag4 Rearrangement

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of this compound derivatives. Optimization will be necessary based on the specific derivative and available instrumentation.

GC-MS Analysis Protocol

This protocol is suitable for volatile and thermally stable this compound derivatives.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound derivative reference standard. Dissolve in a 10 mL volumetric flask with a suitable volatile solvent (e.g., methanol, acetonitrile) to obtain a stock solution of 1 mg/mL. Perform serial dilutions to prepare calibration standards.
  • Sample Solution: Prepare the sample in the same solvent as the standard at a concentration within the calibration range.

2. GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial 50 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 35-300

3. Data Analysis:

  • Identify the this compound derivative by comparing its retention time and mass spectrum to that of the reference standard.
  • Quantify using a calibration curve constructed from the peak areas of a characteristic ion.
LC-MS Analysis Protocol

This protocol is recommended for less volatile or thermally labile this compound derivatives.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol, acetonitrile) at 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase.
  • Sample Solution: Dilute the sample in the mobile phase to a concentration within the calibration range.

2. LC-MS Parameters:

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX RRHD SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 2 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp. 250 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

3. Data Analysis:

  • Monitor for the protonated molecule [M+H]⁺.
  • For structural confirmation, perform MS/MS and observe characteristic fragment ions.
Analytical Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Weigh Sample/Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject into GC-MS or LC-MS prep3->analysis1 analysis2 Separation analysis1->analysis2 analysis3 Ionization (EI or ESI) analysis2->analysis3 analysis4 Mass Analysis analysis3->analysis4 data1 Identify Peak analysis4->data1 data2 Analyze Fragmentation data1->data2 data3 Quantify data2->data3

Caption: General workflow for MS analysis.

Troubleshooting Common Challenges

  • No Molecular Ion in EI-MS: This is common for reactive molecules. Lowering the ionization energy (if possible on your instrument) may help preserve the molecular ion. Alternatively, use a softer ionization technique like CI or switch to LC-MS with ESI.

  • Poor Chromatographic Peak Shape: this compound derivatives can be reactive. Ensure your GC liner is clean and inert. For LC, consider potential interactions with the column stationary phase.

  • In-source Reactions: The reactive nature of aziridines can sometimes lead to reactions within the ion source. If you observe unexpected high molecular weight ions, consider the possibility of dimerization or reactions with solvent molecules. Diluting the sample can sometimes mitigate these effects.

Conclusion

The mass spectrometric analysis of this compound derivatives, while presenting some challenges due to their reactivity, is readily achievable with the appropriate choice of methodology. Electron ionization provides rich structural detail through fragmentation, making it ideal for definitive identification when coupled with GC. Electrospray ionization, paired with LC, offers a gentle approach for determining molecular weight and analyzing less volatile derivatives. By understanding the predicted fragmentation patterns and employing the robust protocols outlined in this guide, researchers can confidently characterize these important chemical entities, ensuring the quality and integrity of their work in drug discovery and development.

References

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A Comparative Guide to Stereoselective Aziridination Methods for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of chiral aziridines is a cornerstone of modern medicinal and process chemistry. These strained three-membered nitrogen heterocycles are versatile building blocks for creating complex nitrogen-containing molecules, including amino acids, amino alcohols, and various bioactive compounds.[1][2][3][4] The inherent value of these intermediates lies in their ability to undergo highly regio- and stereoselective ring-opening reactions, making the initial stereocontrol in their synthesis a critical parameter for any synthetic campaign.[1][3][5]

This guide provides an in-depth comparison of the leading methodologies for stereoselective aziridination, focusing on the underlying mechanisms of stereocontrol, performance data, and practical considerations for researchers in drug development and synthetic chemistry.

Part 1: Transition-Metal-Catalyzed Nitrene Transfer

The transfer of a nitrene equivalent to an alkene is one of the most direct and atom-economical routes to aziridines.[6][7] Transition metal catalysts, particularly those based on rhodium, copper, and iron, are highly effective at mediating this transformation with exceptional control over stereochemistry.[6] The choice of metal, ligand, and nitrene source is paramount in dictating the reaction's efficiency and stereochemical outcome.

Rhodium-Catalyzed Aziridination

Dirhodium(II) complexes, such as Rh₂(OAc)₄ and its derivatives, are powerful catalysts for nitrene transfer from various sources, including sulfamates and hydroxylamine derivatives.[6][8][9] The stereospecificity of these reactions is a key advantage; the geometry of the starting olefin is typically retained in the aziridine product.[9][10]

Mechanism of Stereocontrol: The reaction is believed to proceed through a metal-nitrene (or nitrenoid) intermediate.[2][8] For enantioselective variants, chiral ligands on the rhodium center create a sterically defined environment. The alkene approaches this chiral catalyst, and the nitrene is transferred to one face of the double bond preferentially, thereby inducing asymmetry. Recent studies on C₄-symmetrical dirhodium(II) tetracarboxylates suggest a two-spin-state mechanism involving a triplet Rh-nitrene intermediate that drives the stereocontrolled approach of the substrate.[8]

Performance and Scope: Rhodium catalysts have demonstrated excellent performance across a wide range of olefins, including mono-, di-, and tri-substituted variants.[8] Enantiomeric excesses of up to 99% have been reported.[8] Furthermore, these catalysts are effective for the late-stage functionalization of complex molecules and can be used at low catalyst loadings (e.g., 0.1 mol%) on a gram scale.[8] Recent developments using planar chiral rhodium(III) indenyl catalysts have enabled the highly enantioselective aziridination of challenging unactivated terminal alkenes.[11][12][13][14]

Copper-Catalyzed Aziridination

Copper complexes, particularly those featuring bis(oxazoline) (BOX) and pyridine-based ligands, are a cost-effective and highly effective alternative to rhodium catalysts.[6][15][16][17] These systems are widely used with N-sulfonyliminoiodinanes (e.g., PhI=NTs) as the nitrene source.[6][18][19]

Mechanism of Stereocontrol: Similar to rhodium systems, the reaction proceeds via a copper-nitrene intermediate. The chiral ligand, typically a C₂-symmetric bis(oxazoline), coordinates to the copper center and dictates the facial selectivity of the alkene's approach.[15][20] The choice of ligand and counter-ion can significantly influence both catalytic activity and stereoselectivity.[6][15]

Performance and Scope: Copper-catalyzed systems are particularly effective for the aziridination of styrenyl and other activated olefins.[21] High yields and enantioselectivities are achievable. For example, the asymmetric aziridination of 1,3-dienes using bisoxazoline-CuOTf complexes can achieve up to >99:1 regioselectivity, >99% diastereoselectivity, and 80% enantioselectivity.[18][19] While highly efficient for many substrates, the scope can be more limited for unactivated, aliphatic olefins compared to the most advanced rhodium systems.[21][22]

Comparative Performance Data: Metal-Catalyzed Aziridination
Catalyst SystemOlefin TypeNitrene SourceDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Chiral Dirhodium(II)Styrenes, AliphaticSulfamates>20:1up to 99%[8]
Rh(III)-IndenylUnactivated TerminalHydroxylamines>20:191-96%[12][13]
Cu(I)-BOXCinnamates, StyrenesPhI=NTscis: >95:5up to 98%[17]
Cu(I)-BOX1,3-DienesPhI=NTs>99%up to 80%[18][19]
Co(II)-PorphyrinStyrenesPhosphoryl AzidesN/Aup to 99%[23]

Part 2: Organocatalytic Aziridination

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often expensive and toxic heavy metals.[24] For aziridination, chiral amines and thioureas have been employed to catalyze the reaction between electron-deficient olefins and nitrogen sources.[1]

Mechanism of Stereocontrol: A common strategy is the aza-Michael-initiated ring-closure (aza-MIRC) reaction.[1] A chiral catalyst, such as an amino thiourea, activates the nitrogen source (e.g., an N-tosyloxy carbamate) through hydrogen bonding. Simultaneously, it can activate the α,β-unsaturated substrate via iminium or enamine formation. This dual activation brings the reactants together in a defined chiral environment, leading to a highly enantioselective Michael addition, which is followed by intramolecular cyclization to form the aziridine.[1][25]

Performance and Scope: This method is particularly well-suited for the synthesis of highly functionalized aziridines from α,β-unsaturated aldehydes, ketones, and esters.[1][25] It has proven especially valuable for creating challenging terminal aziridines with a quaternary stereocenter, achieving enantiomeric ratios up to 99:1.[1] The scope is generally limited to activated olefins that can participate in Michael addition.

Part 3: Ylide-Mediated Aziridination from Imines

An alternative approach to aziridine synthesis involves the reaction of imines with carbenes or carbene equivalents, often generated from diazo compounds. This method constructs the C-C bond of the aziridine ring second, complementing the nitrene transfer approach.

Mechanism of Stereocontrol: A chiral Lewis acid catalyst, such as a boron complex derived from VAPOL or VANOL ligands, coordinates to the imine, activating it towards nucleophilic attack by the diazo compound.[26][27] This coordination dictates the trajectory of the incoming nucleophile. After the initial addition and loss of N₂, the resulting zwitterionic intermediate cyclizes. The bulky chiral ligand environment ensures that this process occurs with high diastereo- and enantioselectivity, typically favoring the cis-aziridine.[26][27]

Performance and Scope: This method is highly effective for a wide range of imines, including those derived from aromatic and aliphatic aldehydes.[26] It provides excellent diastereoselectivity (often ≥50:1 for cis) and enantioselectivity (90-98% ee).[26] The reaction can be performed with low catalyst loadings and is rapid at room temperature.[26] It is a powerful method for accessing trisubstituted aziridines when α-substituted diazo compounds are used.[28]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Aziridination of Olefins with PhI=NTs[6]
  • Materials: [Cu(I)(ligand)]X catalyst (e.g., CuOTf complexed with a bis(oxazoline) ligand) (1-5 mol%), Olefin (1.0 mmol), (N-Tosyl-imino)phenyliodinane (PhI=NTs) (1.1 mmol), Anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN, 5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the copper catalyst and the chiral ligand.

    • Add the anhydrous solvent and stir until the catalyst is fully dissolved.

    • Add the olefin substrate (1.0 mmol) to the solution.

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Add PhI=NTs (1.1 mmol) to the reaction mixture, either in one portion or portion-wise over time.

    • Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aziridine.

Protocol 2: General Procedure for Boron-Lewis Acid Catalyzed Aziridination of Imines[26]
  • Materials: Chiral ligand (e.g., (S)-VAPOL) (5 mol%), Lewis acid precursor (e.g., Triphenylborate) (5 mol%), Imine (1.0 mmol), Ethyl diazoacetate (1.2 mmol), Anhydrous toluene (5 mL).

  • Procedure:

    • Catalyst Preparation: In a flame-dried flask under inert atmosphere, heat the chiral ligand (5 mol%) and triphenylborate (5 mol%) in toluene at 55 °C for 1 hour. Remove all volatiles under high vacuum at the same temperature to yield the active catalyst.

    • Aziridination: Dissolve the prepared catalyst in anhydrous toluene.

    • Add the imine (1.0 mmol) to the catalyst solution.

    • Slowly add ethyl diazoacetate (1.2 mmol) via syringe pump over several hours at room temperature.

    • Stir the reaction for an additional 1-2 hours after the addition is complete.

    • Quench the reaction by adding a few drops of water.

    • Concentrate the mixture and purify by flash column chromatography on silica gel.

Visualizing the Mechanisms

Catalytic Cycle for Copper-Bis(oxazoline) Catalyzed Aziridination

G cluster_cycle Catalytic Cycle Cu_L [Cu(I)-L] Nitrenoid [LCu=NTs] Nitrene_Source PhI=NTs Nitrene_Source->Nitrenoid Nitrene Transfer Complex Alkene Coordination Complex Nitrenoid->Complex Alkene Coordination PhI PhI Nitrenoid->PhI Olefin Alkene (RCH=CHR') Olefin->Complex Product_Release Product Release Complex->Product_Release Intramolecular Nitrene Transfer Aziridine Aziridine Product_Release->Cu_L Catalyst Regeneration Product_Release->Aziridine

Caption: Simplified catalytic cycle for Cu-BOX aziridination.

Workflow for Method Selection

G Start Define Synthetic Target: Chiral Aziridine Q_Olefin Starting Material? Start->Q_Olefin Is_Activated Alkene Activated? (e.g., Styrene, Enone) Q_Olefin->Is_Activated Alkene Imine_Path Consider Ylide-Mediated Aziridination (e.g., Boron-VAPOL) Q_Olefin->Imine_Path Imine Cu_Rh Consider Cu-BOX or Rh-catalyzed Nitrene Transfer Is_Activated->Cu_Rh Yes Rh_unactivated Consider advanced Rh(II)/ Rh(III) catalysts Is_Activated->Rh_unactivated No (Unactivated) Organo Consider Organocatalytic aza-MIRC Is_Activated->Organo Yes (Michael Acceptor) End Synthesize Aziridine Cu_Rh->End Proceed to Protocol 1 Rh_unactivated->End Consult Literature Organo->End Consult Literature Imine_Path->End Proceed to Protocol 2

Caption: Decision workflow for selecting an aziridination method.

Conclusion

The stereoselective synthesis of aziridines has matured significantly, offering researchers a diverse toolbox of reliable and highly selective methods. Transition-metal catalysis, particularly with rhodium and copper, provides a robust platform for the direct aziridination of a wide variety of alkenes with excellent stereocontrol. For electron-deficient olefins, organocatalytic methods offer a metal-free alternative capable of constructing complex, functionalized aziridines. Finally, the Lewis-acid catalyzed reaction of imines with diazo compounds presents a complementary and highly effective strategy.

The choice of method will ultimately depend on the specific substrate, the desired stereoisomer, and practical considerations such as cost and scalability. By understanding the underlying mechanisms of stereocontrol for each approach, researchers can make informed decisions to efficiently access the chiral aziridine building blocks required for their synthetic targets.

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A Comparative Guide to the Cytotoxicity Profiles of 1-Acetylaziridine and Other DNA Crosslinking Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics and molecular biology, DNA crosslinking agents represent a cornerstone of research and clinical applications.[1] These molecules function by covalently linking DNA strands, a mechanism that can stall replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This guide provides an in-depth, objective comparison of the cytotoxicity profile of 1-Acetylaziridine against other well-established crosslinking agents, including Mitomycin C, Cisplatin, and Thiotepa.

The selection of an appropriate crosslinking agent is a critical decision in experimental design and drug development, hinging on factors such as potency, selectivity, and the specific molecular vulnerabilities of the target cells. This document synthesizes available data to illuminate the comparative performance of these agents and provides detailed experimental protocols for researchers to validate these findings within their own experimental contexts.

Mechanistic Overview: The Basis of Cytotoxicity

DNA crosslinking agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to either intrastrand or interstrand crosslinks. Interstrand crosslinks (ICLs) are particularly cytotoxic as they create a complete roadblock to DNA strand separation, which is essential for replication and transcription.[1]

  • This compound & Thiotepa: As aziridine-containing compounds, their cytotoxicity is driven by the highly reactive aziridinyl groups.[2] These groups undergo ring-opening to form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine. The trifunctional nature of Thiotepa allows it to form multiple crosslinks, contributing to its potent cytotoxic activity.[2]

  • Mitomycin C: This agent requires reductive activation within the cell to become a bifunctional alkylating agent.[1][3] Once activated, it predominantly forms interstrand crosslinks between guanine residues.[1]

  • Cisplatin: A platinum-based drug, Cisplatin primarily forms 1,2-intrastrand crosslinks between adjacent purine bases.[1] This distorts the DNA helix, attracting cellular repair machinery and, if the damage is too extensive, triggering apoptosis.[1]

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is crucial to note that IC50 values can exhibit significant variability between studies and cell lines due to differing experimental conditions, such as cell seeding density and exposure time.[4][5][6]

CompoundCell LineIC50 (µM)Exposure Time (h)
This compound Data Not Widely Available--
Cisplatin A549 (Lung Carcinoma)10.91 ± 0.1924
A549 (Lung Carcinoma)7.49 ± 0.1648
A549 (Lung Carcinoma)9.79 ± 0.6372
Mitomycin C Bladder Tumors (Primary)0.237 - 14.92
MCF-7 (Breast Cancer)Varies24
MDA-MB-468 (Breast Cancer)Varies24
Thiotepa Tumor Cells0.046Not Specified
Healthy Bladder Cells0.455Not Specified

Note: The IC50 values presented are representative examples from various studies and should be considered in the context of the specific experimental conditions used. Direct comparison requires standardized assays.

Senior Scientist's Perspective: Interpreting the Data

The available data, though not exhaustive for this compound, allows for several key insights. Cisplatin's IC50 values in A549 cells demonstrate a dependency on exposure time, a common characteristic for many chemotherapeutics.[7] The wide range of IC50 values for Mitomycin C in primary bladder tumors highlights the inherent heterogeneity in patient samples.[8] Thiotepa's lower IC50 in tumor cells compared to healthy bladder cells suggests a degree of cancer cell selectivity.[9]

The lack of readily available, standardized IC50 data for this compound underscores the necessity for direct, comparative experimental evaluation. Researchers are strongly encouraged to perform the following assays to establish a clear cytotoxicity profile of this compound relative to other crosslinkers in their specific cell models of interest.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, detailed, self-validating protocols are provided below. These assays measure different aspects of cell health, offering a comprehensive picture of a compound's cytotoxic effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][12]

Caption: Workflow for MTT Cell Viability Assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures exponential growth throughout the experiment. Incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound and other crosslinkers in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13] During this time, metabolically active cells will reduce the MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[14] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.[15]

LDH Assay for Cytotoxicity (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cell death by measuring the release of LDH from cells with damaged plasma membranes.[16][17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or simply collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains the substrates for the LDH enzyme, to each well.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Measurement: Add the stop solution and measure the absorbance at 490 nm.[18]

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.[16]

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[21][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.[21]

Caption: Workflow for Annexin V/PI Apoptosis Assay.

  • Cell Treatment: Treat cells with the crosslinking agents for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[20]

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS).[19]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI staining solution.[19][20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][22]

  • Analysis: Add additional 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[19] The results will allow for the quantification of cells in different stages of cell death.

Conclusion

This guide provides a framework for the comparative analysis of this compound's cytotoxicity against established DNA crosslinking agents. While existing literature offers a starting point for understanding the potency of agents like Cisplatin, Mitomycin C, and Thiotepa, a definitive profile for this compound requires rigorous, side-by-side experimental evaluation. The provided protocols for MTT, LDH, and Annexin V/PI assays offer a robust methodology for generating the necessary data. By employing these standardized methods, researchers can accurately determine the relative potency and mechanism of cell death induced by this compound, enabling informed decisions in the pursuit of novel therapeutic strategies.

References

  • National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

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  • ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values for mitomycin C.... Retrieved from [Link]

  • H-J. Kim, et al. (2001). Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C. Chemical Research in Toxicology. Retrieved from [Link]

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A Comparative Guide to the Kinetic Studies of 1-Acetylaziridine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, activated aziridines stand out as potent electrophilic building blocks.[1] Their high ring strain, approximately 27 kcal/mol, makes them susceptible to ring-opening reactions with a variety of nucleophiles, providing a versatile pathway to functionalized amines.[2] Among these, 1-acetylaziridine, an N-acylaziridine, represents a class of "activated" aziridines where the electron-withdrawing acetyl group significantly enhances the electrophilicity of the ring carbons.[1] This guide provides an in-depth comparison of the nucleophilic substitution kinetics of this compound, offering insights into its reactivity and a framework for its application in bioconjugation and medicinal chemistry.[3][4]

The Decisive Role of N-Activation in Aziridine Reactivity

The reactivity of the aziridine ring is fundamentally governed by the nature of the substituent on the nitrogen atom. A key distinction exists between "activated" and "non-activated" aziridines.[1]

  • Activated Aziridines: Possess an electron-withdrawing group (EWG) on the nitrogen, such as an acyl (like in this compound) or sulfonyl group. This EWG polarizes the C-N bonds, making the carbon atoms more electrophilic and prone to attack by nucleophiles, typically through an SN2 mechanism.[1][5]

  • Non-Activated Aziridines: Bear electron-donating groups (EDG), like alkyl or aryl moieties. These groups increase the electron density in the ring, rendering the carbons less electrophilic and significantly less reactive towards nucleophiles.[1]

This fundamental difference in electronic properties dictates the reaction conditions and mechanisms for nucleophilic ring-opening.

Experimental Design for Kinetic Studies

A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions and predicting product formation. A typical kinetic study of this compound with a given nucleophile involves monitoring the reaction progress over time under pseudo-first-order conditions.

Experimental Workflow:

The following diagram outlines a generalized workflow for conducting kinetic studies on the nucleophilic substitution of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare stock solutions of This compound and nucleophile C Equilibrate reactants and buffer to reaction temperature A->C B Prepare reaction buffer (e.g., PBS at pH 7.4) B->C D Initiate reaction by mixing reactants in the buffer C->D E Monitor reaction progress (e.g., UV-Vis, NMR, HPLC) D->E F Determine pseudo-first-order rate constant (k_obs) E->F G Plot k_obs vs. [Nucleophile] F->G H Calculate second-order rate constant (k2) from slope G->H

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol: Kinetic Study of this compound with a Thiol Nucleophile

This protocol details a representative experiment to determine the second-order rate constant for the reaction of this compound with a model thiol nucleophile, such as N-acetylcysteine, using UV-Vis spectrophotometry.

Materials:

  • This compound

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of N-acetylcysteine in PBS buffer. Rationale: Preparing concentrated stock solutions minimizes the volume of organic solvent in the final reaction mixture, which could affect reaction rates.

  • Reaction Setup:

    • In a quartz cuvette, add the appropriate volume of PBS buffer to reach a final volume of 1 mL.

    • Add the desired volume of the N-acetylcysteine stock solution to achieve a final concentration significantly higher than that of this compound (e.g., 1 mM). Rationale: Using a large excess of the nucleophile ensures pseudo-first-order kinetics, simplifying the rate law.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve a low final concentration (e.g., 50 µM).

    • Immediately start monitoring the change in absorbance at a wavelength where either the reactant or the product has a distinct absorbance profile. The disappearance of the nucleophile or the appearance of the product can be tracked.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential decay or rise equation.

    • Repeat the experiment with varying concentrations of the nucleophile while keeping the concentration of this compound constant.

    • Plot the calculated kobs values against the corresponding nucleophile concentrations. The slope of the resulting linear plot represents the second-order rate constant (k2).[6]

Comparative Kinetics: this compound vs. Other Electrophiles

The reactivity of this compound can be benchmarked against other common electrophiles used in bioconjugation and synthetic chemistry. The following table summarizes representative second-order rate constants for the reaction of various electrophiles with a model thiol nucleophile.

ElectrophileNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
This compound ThiolTypically in the range of 1-10(Estimated based on similar activated aziridines)
MaleimideThiol~10³ - 10⁴[4]
IodoacetamideThiol~10¹ - 10²[4]
N-hydroxysuccinimide (NHS) esterAmine~10² - 10³[4]

Note: The rate constants can vary significantly depending on the specific structures of the electrophile and nucleophile, as well as the reaction conditions (pH, temperature, solvent).

This comparison highlights that while this compound is a reactive electrophile, its reaction with thiols is generally slower than that of maleimides, which are commonly used for bioconjugation. However, the resulting thioether bond from the aziridine ring-opening is highly stable.

Mechanistic Insights: The S_N2 Pathway

The nucleophilic ring-opening of activated aziridines, including this compound, predominantly proceeds through a direct SN2 mechanism.[1][7] This is supported by computational and experimental studies.[8]

Caption: S_N2 reaction mechanism of this compound.

In this mechanism, the nucleophile attacks one of the electrophilic ring carbons, leading to a concerted bond formation with the carbon and bond cleavage of the C-N bond. This results in an inversion of stereochemistry at the attacked carbon center.[2]

Conclusion

This compound serves as a valuable electrophile for the synthesis of functionalized amines, with applications in drug development and bioconjugation.[3] Its reactivity is governed by the activating effect of the N-acetyl group, which facilitates nucleophilic attack via an SN2 mechanism.[1] While its reaction rates with common biological nucleophiles like thiols may be more moderate compared to highly reactive electrophiles such as maleimides, the stability of the resulting linkage is a significant advantage. The kinetic and mechanistic understanding presented in this guide provides a foundation for researchers to effectively utilize this compound in their synthetic and bioconjugation strategies.

References

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies | Accounts of Chemical Research - ACS Publications. [Link]

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC - NIH. [Link]

  • The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI. [Link]

  • Nucleophilic ring opening reactions of aziridines - Semantic Scholar. [Link]

  • (PDF) The Living Anionic Polymerization of Activated Aziridines: Systematic Study of Reaction Conditions and Kinetics - ResearchGate. [Link]

  • Nosylaziridines: Activated aziridine electrophiles - Princeton University. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. [Link]

  • Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [Link]

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  • How bioconjugation is unlocking new drug development - Pharmaceutical Technology. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Acetylaziridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific inquiry is intrinsically linked to a culture of safety. The handling and disposal of reactive chemical intermediates like 1-Acetylaziridine demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. Our objective is to empower laboratory personnel with the knowledge to manage this hazardous waste stream confidently and responsibly, ensuring the safety of both the individual and the wider environment.

Understanding the Hazard: The Chemical Profile of this compound

This compound is a reactive chemical featuring a strained three-membered aziridine ring. This structural characteristic is the source of its synthetic utility and, concurrently, its hazardous nature. Aziridine and its derivatives are recognized as toxic and mutagenic compounds. The European Chemicals Agency (ECHA) has identified this compound as a substance that may meet the criteria for carcinogenicity, mutagenicity, or reproductive toxicity.[1] Therefore, all waste containing this compound must be treated as hazardous.

The primary hazards associated with this compound include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Reactivity: The strained ring is susceptible to opening by nucleophiles, acids, and bases. This reactivity can lead to hazardous polymerization or other uncontrolled reactions.

A thorough understanding of these hazards is the foundation for safe handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust personal protective equipment (PPE) regimen is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.Provides an extra layer of protection against permeation. Change gloves immediately if contamination is suspected.[2][3]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors.[2][4]
Body Protection A chemically resistant lab coat, worn over personal clothing.Prevents skin contact with spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.Aziridine compounds can be volatile and toxic upon inhalation.

Immediate Safety and Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial to mitigate harm.

Emergency Contact and First Aid
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Management Protocol

A swift and organized response is critical to containing and cleaning up a this compound spill.

For Small Spills (<100 mL) within a Fume Hood:

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to absorb the spill.[8][9]

  • Collection: Carefully collect the absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area using a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach. Finally, wash the area with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

For Large Spills (>100 mL) or Spills Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (e.g., 911).[5]

  • Do Not Attempt to Clean Up: A large or uncontained spill of this compound requires a professional hazardous materials response.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. The following workflow provides a comprehensive overview of this process.

DisposalWorkflow cluster_Preparation Preparation and Segregation cluster_Containment Containment and Labeling cluster_Neutralization Chemical Neutralization (with caution) cluster_FinalDisposal Final Disposal A Waste Generation (e.g., reaction quench, contaminated labware) B Segregate Waste Stream (Keep this compound waste separate) A->B C Use a Designated, Compatible Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste - this compound') C->D E Consider Chemical Degradation (Hydrolysis or Oxidation) D->E G Store in a Designated Hazardous Waste Accumulation Area D->G If not neutralizing in the lab F Follow Validated Protocol (If available and safe) E->F F->G If neutralized, label accordingly H Arrange for Pickup by Certified Hazardous Waste Vendor G->H

Caption: A workflow diagram illustrating the key stages of this compound waste disposal.

Detailed Disposal Protocol

Waste Segregation and Collection
  • Dedicated Waste Stream: All waste containing this compound, including residual amounts in reaction vessels, contaminated consumables (e.g., pipette tips, weighing paper), and used PPE, must be collected in a dedicated hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams. Incompatible chemicals can lead to dangerous reactions.

Containerization and Labeling
  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable.

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date of initial waste accumulation.

Chemical Incompatibility

Due to its reactivity, this compound must be stored and disposed of separately from incompatible chemicals. The following table provides a non-exhaustive list of incompatible substances.

Incompatible Chemical ClassPotential Hazard
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)Violent reaction, polymerization, and ring-opening.[10]
Strong Bases (e.g., Sodium Hydroxide)Can catalyze polymerization.
Oxidizing Agents (e.g., Peroxides, Nitric Acid)Vigorous and potentially explosive reactions.
Acid Chlorides Can initiate ring-opening and polymerization.[10]
Chemical Degradation: A Cautious Approach

While direct disposal through a certified hazardous waste vendor is the most straightforward and often the required method, in some instances, chemical degradation to a less hazardous compound may be considered. However, this should only be attempted by experienced chemists with a thorough understanding of the reaction and with appropriate safety measures in place.

A potential method for the degradation of aziridines involves hydrolysis, which can be catalyzed by acid or base. The amide bond in this compound is also susceptible to hydrolysis.[11]

Important Considerations for Chemical Degradation:

  • Exothermic Reactions: The ring-opening of aziridines can be exothermic. The reaction should be performed on a small scale and with cooling.

  • Byproduct Formation: The degradation process may produce other hazardous byproducts. A thorough understanding of the reaction mechanism is essential.

  • Validation: Any in-lab degradation procedure must be thoroughly validated to ensure complete destruction of the this compound before the resulting solution can be considered for less stringent disposal methods.

Given the significant hazards, the recommended and safest course of action is to dispose of this compound waste directly through your institution's hazardous waste management program without attempting in-lab neutralization unless a validated and approved protocol is in place.

Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection of the waste by a certified hazardous waste disposal company. Follow all institutional and regulatory procedures for waste pickup.[3][4][7][12]

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can mitigate the risks associated with this hazardous compound. A proactive approach to waste management, grounded in a comprehensive understanding of chemical hazards, not only ensures regulatory compliance but also fosters a culture of safety that is paramount to scientific advancement. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling this chemical.

References

  • Standard Operating Procedures. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

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  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
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  • 2-Acetylpyridine. (n.d.). AK Scientific, Inc.
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  • SPILL CLEANUP QUICK REFERENCE. (n.d.). [Source of the spill cleanup quick reference]
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
  • Possible mechanism of hydrolysis of aziridine 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Substance Information - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Ring opening of 2-acylaziridines by acid chlorides. (2006). Tetrahedron, 62(43), 10145-10151.
  • Sodium thiosulfate. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2007). Organic & Biomolecular Chemistry, 5(18), 2963-2970.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Acetylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 1-Acetylaziridine. As researchers and drug development professionals, our work with reactive chemical entities is fundamental to innovation. However, this work demands an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a deep, procedural understanding of the personal protective equipment (PPE) required for this compound. Our goal is to instill a safety-first mindset, grounded in scientific principles, to ensure that both you and your research are protected.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

This compound is a useful building block, but its strained three-membered aziridine ring makes it reactive and imparts specific toxicological properties. Understanding these hazards is the critical first step in establishing a robust safety protocol. The primary risks associated with this compound are not suggestions; they are directives that inform every PPE choice we make.

The compound is classified with several key hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • May cause an allergic skin reaction (Skin Sensitization, Category 1)

  • Causes serious eye irritation (Eye Irritation, Category 2A)

  • Toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, chronic, Category 2)

The most insidious of these is its potential as a skin sensitizer. Initial contact may not produce a severe reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response. This is why meticulous attention to glove selection and handling protocols is not just best practice—it is essential to prevent long-term health issues.

Hazard StatementGHS ClassificationPrecautionary Rationale
H302: Harmful if swallowedAcute Toxicity 4 (Oral)Prevents ingestion through contaminated hands or materials. Dictates strict "no eating/drinking" policies in the lab.
H317: May cause an allergic skin reactionSkin Sensitization 1The primary driver for stringent glove and lab coat protocols to prevent all skin contact.
H319: Causes serious eye irritationEye Irritation 2AMandates the use of chemical splash goggles over standard safety glasses for full protection.
H411: Toxic to aquatic life with long lasting effectsAquatic Hazard (Chronic) 2Informs waste disposal procedures for both the chemical and all contaminated materials, including PPE.

Section 2: Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a multi-layered approach to PPE is required. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.[1] The PPE described below serves as the essential final barrier between you and the chemical.

Hand Protection: Beyond a Simple Barrier

Due to the high risk of skin sensitization, glove selection and use are paramount.

  • Glove Type: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance chart for compatibility with this compound or similar chemicals.

  • Double Gloving: The use of two pairs of gloves is mandatory.[2] This practice significantly reduces the risk of exposure in the event the outer glove is torn or compromised. The outer glove should be removed and disposed of within the fume hood after the procedure is complete, or immediately if contamination is suspected.[2]

  • Inspection and Fit: Always inspect gloves for any signs of degradation or punctures before use. Ensure gloves are long enough to cover the cuff of your lab coat, preventing any skin exposure at the wrist.[2]

Eye and Face Protection: Ensuring a Complete Seal

This compound causes serious eye irritation. Therefore, standard safety glasses are insufficient.

  • Mandatory Equipment: Indirectly vented, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face, but goggles provide the necessary seal against vapor and splashes.

Body Protection: Preventing Dermal Contact

Your lab coat is a critical piece of equipment, not just a uniform.

  • Lab Coat: A clean, buttoned lab coat made of a material appropriate for chemical handling is required.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are mandatory. Safety footwear may be required based on institutional risk assessment.

Respiratory Protection: An Additional Safeguard
  • Primary Control: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[1]

  • When Respirators are Needed: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. A full-face or half-mask air-purifying respirator with organic vapor cartridges is the typical choice.[3] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Section 3: Operational Protocols: From Donning to Disposal

A self-validating protocol ensures safety is built into the workflow. The following steps and diagrams outline the process for safely using, handling, and disposing of this compound and its associated materials.

PPE Selection Workflow

The level of PPE required is dictated by the nature and scale of the work being performed. This diagram illustrates the decision-making process.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Action start Start: Prepare to handle This compound task_scale Assess Task Scale & Splash Potential start->task_scale ppe_routine Routine PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat task_scale->ppe_routine  Routine Use  (<50mL, Low Splash) ppe_enhanced Enhanced PPE: - Routine PPE + Face Shield - Chemical Resistant Apron task_scale->ppe_enhanced  Large Scale Use  (>50mL, High Splash) ppe_emergency Emergency/Spill PPE: - Enhanced PPE + Respirator - Chemical Resistant Boots/Suit task_scale->ppe_emergency  Spill or Control Failure proceed Proceed with Task in Fume Hood ppe_routine->proceed ppe_enhanced->proceed ppe_emergency->proceed After area is secured

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

  • Final Check: Perform a final check to ensure there is no exposed skin.

Doffing (Taking Off) Sequence - This is a critical step to avoid contamination.

  • Decontaminate (If Possible): If the outer gloves are grossly contaminated, wipe them down while still wearing them.

  • Outer Gloves: Remove the outer pair of gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the outer surface. Dispose of them immediately in the designated hazardous waste container within the fume hood.

  • Face Shield/Apron: Remove the face shield (if used) and apron (if used), handling them by the straps and placing them in a designated area for decontamination or disposal.

  • Exit Work Area: Step away from the immediate work area (e.g., out of the fume hood bay).

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward. Place it in its designated storage location or a laundry receptacle for contaminated clothing.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the final pair of gloves, again using a technique that avoids skin contact with the outer surface. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan
  • Chemical Waste: All solutions containing this compound and any rinse from cleaning contaminated glassware must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Contaminated Solids: All contaminated PPE (gloves, disposable aprons) and cleaning materials (absorbent pads, paper towels) must be double-bagged, sealed, and placed in a designated solid hazardous waste container.[4] Do not dispose of this material in the regular trash.[5]

Section 4: Emergency Response - When a Breach Occurs

In the event of an exposure, immediate and correct action is vital. All laboratory personnel must know the location and operation of emergency showers and eyewash stations.[6]

Exposure TypeImmediate Action Protocol
Skin Contact 1. Immediate Flush: Move to the nearest safety shower or drench hose. 2. Remove Clothing: While flushing, remove all contaminated clothing. Seconds count.[7] 3. Flush for 15 Minutes: Continue to flush the affected area with copious amounts of water for at least 15 minutes.[4][7] 4. Seek Medical Attention: After flushing, seek immediate medical attention. Inform medical personnel of the chemical involved.[4]
Eye Contact 1. Immediate Flush: Proceed immediately to an eyewash station. 2. Hold Eyelids Open: Forcibly hold your eyelids open to ensure water rinses the entire surface of the eye.[7] 3. Flush for 15 Minutes: Continuously flush for a minimum of 15 minutes, rolling your eyeballs to ensure a thorough rinse.[7][8] 4. Remove Contacts: If wearing contact lenses, remove them after the initial flush, but do not delay flushing to do so. 5. Seek Medical Attention: Call for immediate medical attention from an ophthalmologist.
Ingestion 1. Call for Help: Immediately call a poison control center or emergency medical services.[9][10] 2. Rinse Mouth: Rinse your mouth with water, but do not induce vomiting unless directed to by medical professionals.[9][10] 3. Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
Large Spill 1. Evacuate: Alert others and evacuate the immediate area.[4] 2. Isolate: Close the doors to the lab to contain any vapors. 3. Call for Help: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[4] 4. Do Not Re-enter: Do not attempt to clean up a large spill without specialized training and equipment.

This guide provides a framework for the safe handling of this compound. It is incumbent upon every researcher to integrate these principles into their daily work, fostering a culture where safety is as integral as the science itself.

References

  • Chemwatch GHS SDS in English (European) 35919-1. Sdfine. [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025). MSN Chemical. [Link]

  • Safety Data Sheet - 3M. (2023). 3M. [Link]

  • Safety Data Sheet - 3M. (2022). 3M. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]

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  • Section 3: Emergency Procedures | Office of Environmental Health and Safety. Princeton University. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

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  • Chemical Handling Safety & PPE Requirements. ASMG Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.